molecular formula C9H9F2NO2 B8761772 Ethyl 4-amino-2,5-difluorobenzoate

Ethyl 4-amino-2,5-difluorobenzoate

Cat. No.: B8761772
M. Wt: 201.17 g/mol
InChI Key: CJCLKHXAGGPFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-2,5-difluorobenzoate is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-amino-2,5-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-2,5-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

ethyl 4-amino-2,5-difluorobenzoate

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2,12H2,1H3

InChI Key

CJCLKHXAGGPFKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)N)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Ethyl 4-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for Ethyl 4-amino-2,5-difluorobenzoate , structured for researchers and drug development professionals.

Executive Summary & Strategic Significance

Ethyl 4-amino-2,5-difluorobenzoate is a specialized fluorinated aniline derivative used primarily as a pharmacophore building block in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. Its structural value lies in the 2,5-difluoro substitution pattern , which modulates metabolic stability (blocking P450 oxidation sites) and influences the electronic properties of the aniline nitrogen, thereby altering hydrogen bond donor capability in the active site of target proteins.

Key applications include the development of P2X7 receptor antagonists (inflammatory pathways) and EGFR tyrosine kinase inhibitors (oncology). This guide details the chemical identity, validated synthesis protocols, and handling requirements for this compound.

Chemical Identity & Physical Properties[1][2]

PropertySpecification
CAS Number 1346764-05-3
IUPAC Name Ethyl 4-amino-2,5-difluorobenzoate
Synonyms Benzoic acid, 4-amino-2,5-difluoro-, ethyl ester
Molecular Formula C

H

F

NO

Molecular Weight 201.17 g/mol
Physical State Off-white to pale yellow solid
Melting Point 85–89 °C (Typical for this class)
Solubility Soluble in DMSO, MeOH, EtOAc, DCM; sparingly soluble in water
SMILES CCOC(=O)C1=CC(=C(C=C1F)N)F
Key Precursor 4-Amino-2,5-difluorobenzoic acid (CAS 773108-64-8)

Synthesis & Manufacturing Protocols

The synthesis of Ethyl 4-amino-2,5-difluorobenzoate is most efficiently achieved through a nucleophilic aromatic substitution (S


Ar)  on a polyfluorinated precursor, followed by esterification. This route is preferred over nitration/reduction pathways due to higher regioselectivity and cleaner impurity profiles.
Retrosynthetic Analysis (DOT Visualization)

SynthesisPath Start 2,4,5-Trifluorobenzoic Acid (CAS 446-17-3) Step1 S_NAr Amination (NH4OH / Heat) Start->Step1 Regioselective para-substitution Inter 4-Amino-2,5-difluorobenzoic Acid (CAS 773108-64-8) Step1->Inter Step2 Esterification (EtOH / H2SO4 or SOCl2) Inter->Step2 Product Ethyl 4-amino-2,5-difluorobenzoate (CAS 1346764-05-3) Step2->Product

Figure 1: Primary synthetic pathway via regioselective amination of 2,4,5-trifluorobenzoic acid.

Detailed Experimental Protocol
Step 1: Preparation of 4-Amino-2,5-difluorobenzoic Acid

Principle: The carboxylic acid group at C1 is electron-withdrawing, activating the para-position (C4) and ortho-position (C2) for nucleophilic attack. Ammonia preferentially attacks C4 due to the combined activation and steric considerations relative to the C2 fluorine.

  • Reagents: 2,4,5-Trifluorobenzoic acid (1.0 eq), Ammonium hydroxide (28-30% aq, 10.0 eq).

  • Procedure:

    • Charge a pressure vessel with 2,4,5-trifluorobenzoic acid.

    • Add aqueous ammonium hydroxide.

    • Seal and heat to 80–100 °C for 12–16 hours.

    • Monitor: HPLC should show consumption of starting material.

    • Workup: Cool to room temperature. Acidify carefully with conc. HCl to pH ~3–4. The product, 4-amino-2,5-difluorobenzoic acid , precipitates as a solid.

    • Purification: Filter, wash with cold water, and dry in vacuo.[1]

    • Yield: Expected 75–85%.

Step 2: Esterification to Ethyl 4-amino-2,5-difluorobenzoate

Principle: Fischer esterification or acid chloride formation followed by alcoholysis.

  • Reagents: 4-Amino-2,5-difluorobenzoic acid (1.0 eq), Ethanol (excess, solvent), Thionyl chloride (SOCl

    
    , 1.5 eq) or H
    
    
    
    SO
    
    
    (cat).
  • Procedure (SOCl

    
     Method): 
    
    • Suspend the acid intermediate in anhydrous ethanol at 0 °C.

    • Dropwise add thionyl chloride (exothermic reaction; gas evolution).

    • Heat to reflux (78 °C) for 4–6 hours.

    • Monitor: TLC or LC-MS for conversion of acid (MW 173) to ester (MW 201).

    • Workup: Concentrate solvent in vacuo.[1] Resuspend residue in EtOAc, wash with saturated NaHCO

      
       (to remove acid traces) and brine.
      
    • Isolation: Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.[1]
    • Purification: Recrystallization from EtOH/Heptane or flash chromatography (Hex/EtOAc) if necessary.

Applications in Drug Discovery

This compound serves as a critical "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) amide coupling partner.

Structural Activity Relationship (SAR) Logic
  • Fluorine at C2/C5: Increases lipophilicity (logP) and metabolic stability. The C2-fluorine often locks conformation via intramolecular hydrogen bonding with the amide NH (if coupled at the aniline) or carbonyl oxygen.

  • Aniline (C4-NH

    
    ):  Acts as a nucleophile for coupling with acid chlorides or isocyanates to form urea/amide linkers common in kinase inhibitors.
    
Target Classes[3]
  • P2X7 Receptor Antagonists: Used to synthesize indole carboxamide derivatives for treating neuroinflammation.

  • EGFR Inhibitors: The difluoro-aniline motif mimics the pharmacophore found in drugs like Gefitinib or Afatinib, enhancing binding affinity in the ATP pocket.

Analytical Characterization

To validate the identity of CAS 1346764-05-3, the following spectral features are diagnostic:

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       1.28 (t, 3H, -CH
      
      
      
      CH
      
      
      )
    • 
       4.25 (q, 2H, -CH 
      
      
      
      CH
      
      
      )
    • 
       6.0–6.5 (br s, 2H, -NH 
      
      
      
      )
    • 
       6.60 (dd, 1H, Ar-H 3, J coupling to F)
      
    • 
       7.45 (dd, 1H, Ar-H 6, J coupling to F)
      
  • 
    F NMR: 
    
    • Two distinct signals (approx -110 to -140 ppm range), showing coupling to each other and adjacent protons.

  • Mass Spectrometry (ESI+):

    • [M+H]

      
       = 202.18.
      

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if handling powder outside a fume hood.

  • Storage: Store at 2–8 °C (refrigerated) under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline group.

  • Spill: Sweep up solid spills to avoid dust generation. Neutralize surfaces with mild detergent.

References

  • PubChem. (2025). Compound Summary: Ethyl 4-amino-2,5-difluorobenzoate. National Library of Medicine. Retrieved from [Link]

  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]

  • Volsen Chem. (2025). Fluorine-Containing Benzoic Acid Derivatives: 4-Amino-2,5-difluorobenzoic acid.[2][3][4][5] Retrieved from [Link]

  • Google Patents. (2017). Indole carboxamide derivatives as P2X7 receptor antagonists (US9556117B2).

Sources

Technical Whitepaper: Physicochemical Profiling and Molecular Weight Validation of Ethyl 4-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, fluorinated building blocks are indispensable for modulating lipophilicity, metabolic stability, and target binding affinity. Ethyl 4-amino-2,5-difluorobenzoate (CAS: 1346764-05-3) is a highly versatile, low-molecular-weight intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) 1. With an exact average molecular weight of 201.17 g/mol , this compound provides an optimal scaffold that leaves ample molecular weight "budget" for downstream derivatization while strictly adhering to Lipinski’s Rule of Five.

As a Senior Application Scientist, I approach the physicochemical profiling of such intermediates not merely as a data-gathering exercise, but as a foundational step in rational drug design. This technical guide provides an authoritative breakdown of the compound's molecular weight, structural causality, and the analytical protocols required for its rigorous verification.

Structural Causality & Molecular Weight Significance

The molecular weight of a building block dictates its trajectory in synthetic pipelines. At 201.17 g/mol , Ethyl 4-amino-2,5-difluorobenzoate occupies a "sweet spot" for fragment-based drug discovery (FBDD). Starting with a ~200 Da scaffold leaves approximately 300 Da of mass budget for appending complex pharmacophores before hitting the traditional 500 Da limit for oral bioavailability.

The specific mass of this compound is a direct consequence of its atomic composition (


), which is engineered for specific pharmacokinetic outcomes:
  • The Fluorine Mass-to-Function Ratio: Replacing hydrogen (1.008 g/mol ) with fluorine (18.998 g/mol ) at the 2- and 5-positions adds approximately 36 g/mol to the core aniline scaffold. Mechanistically, this is a highly efficient trade-off. The strong C-F bonds (approx. 115 kcal/mol) block cytochrome P450-mediated oxidative metabolism without the severe molecular weight penalty that bulkier blocking groups (like tert-butyl or trifluoromethyl) would impose.

  • Functional Group Modularity: The 4-amino group enables Buchwald-Hartwig cross-coupling, while the ethyl ester acts as a lipophilic protecting group or a prodrug moiety, adding exactly 45.06 g/mol (

    
    ) to the carboxylate core .
    

Structure_Function Core Ethyl 4-amino-2,5-difluorobenzoate MW: 201.17 g/mol F_atoms 2,5-Difluoro Motif Metabolic Stability Core->F_atoms Amine 4-Amino Group Cross-Coupling Site Core->Amine Ester Ethyl Ester Lipophilic Prodrug Core->Ester

Fig 2. Structural causality map showing how functional groups impact properties and molecular mass.

Quantitative Physicochemical Profiling

Understanding the exact mass and isotopic distribution is critical for High-Resolution Mass Spectrometry (HRMS) workflows. The tables below deconstruct the molecular weight into its fundamental components.

Table 1: Core Physicochemical Properties
ParameterValue
Chemical Name Ethyl 4-amino-2,5-difluorobenzoate
CAS Number 1346764-05-3
Molecular Formula

Average Molecular Weight 201.17 g/mol
Exact Mass (Monoisotopic) 201.0601 Da
Target Ion

202.067 m/z
Table 2: Elemental Mass Contribution
ElementAtom CountMass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 9108.1053.73%
Fluorine (F) 238.0018.89%
Oxygen (O) 232.0015.91%
Nitrogen (N) 114.016.96%
Hydrogen (H) 99.074.51%

Experimental Protocol: LC-MS/MS Molecular Weight Verification

To ensure the trustworthiness of the raw material prior to synthesis, the molecular weight and purity must be empirically validated. The following self-validating protocol utilizes Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS).

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 1.0 mg of Ethyl 4-amino-2,5-difluorobenzoate. Dissolve in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

    • Causality: Methanol ensures complete dissolution of the lipophilic fluorinated ester, while the final high dilution prevents detector saturation and ion suppression during electrospray ionization.

  • Chromatographic Separation:

    • Column: C18 analytical column (50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

    • Causality: The acidic modifier (formic acid) facilitates the protonation of the 4-amino group, drastically enhancing ionization efficiency in the positive mode.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

    • Target Ion: Monitor for the protonated molecular ion

      
      . Based on the exact monoisotopic mass of 201.0601 Da, the target 
      
      
      
      is 202.067 .
  • Self-Validating Data Analysis: Every robust analytical protocol must be self-validating. In this workflow, detecting the exact monoisotopic mass (

    
     202.067) is the primary checkpoint. However, to rule out isobaric interference, the system must validate the isotopic signature. The natural abundance of 
    
    
    
    dictates that a secondary
    
    
    peak at
    
    
    203.070 must appear at approximately 9.9% the intensity of the parent ion (calculated as 9 carbon atoms
    
    
    1.1% natural abundance). Observing this exact ratio validates both the identity and the empirical formula of the analyte.

LC_MS_Workflow Sample Sample Prep (1 µg/mL) LC UHPLC (C18 Column) Sample->LC Ionization ESI+ Ionization LC->Ionization MS QTOF Mass Analyzer Ionization->MS Data Exact Mass [M+H]+ 202.067 MS->Data

Fig 1. Step-by-step LC-MS/MS workflow for molecular weight verification of the target compound.

Conclusion

The molecular weight of Ethyl 4-amino-2,5-difluorobenzoate (201.17 g/mol ) is a fundamental parameter that dictates its utility in pharmaceutical synthesis. By understanding the exact mass contributions of its fluorinated and functionalized moieties, researchers can precisely track the compound through complex synthetic pathways using HRMS. The protocols outlined herein provide a robust, self-validating framework for verifying this critical building block before it enters the drug development pipeline.

References

  • BLD Pharm. "Methyl 4'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate - BLDpharm (Mentions Ethyl 4-amino-2,5-difluorobenzoate CAS: 1346764-05-3)." BLD Pharm Catalog.
  • ChemScene / Chemikart. "Ethyl 4-amino-2,5-difluorobenzoate | ChemScene | Chemikart." Chemikart Chemical Database.

Sources

Technical Whitepaper: Ethyl 4-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Fluorinated Synthon for Precision Medicinal Chemistry[1]

Executive Summary

Ethyl 4-amino-2,5-difluorobenzoate (CAS 1346764-05-3) is a high-value fluorinated building block employed in the synthesis of advanced pharmaceutical intermediates.[1] Characterized by its unique substitution pattern—an electron-donating amino group para to an electron-withdrawing ester, flanked by two fluorine atoms—this compound offers a strategic balance of electronic activation and metabolic stability.[2] It serves as a critical scaffold for the development of kinase inhibitors, fluoroquinolone analogs, and novel heterocyclic pharmacophores where precise modulation of lipophilicity and binding affinity is required.[2]

Chemical Profile & Physicochemical Properties[1][3][4][5][6][7][8][9]

The specific arrangement of fluorine atoms at the 2- and 5-positions creates a distinct electronic environment that influences both the reactivity of the aniline nitrogen and the electrophilicity of the ester carbonyl.

PropertySpecification
IUPAC Name Ethyl 4-amino-2,5-difluorobenzoate
CAS Number 1346764-05-3
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Ethyl Acetate, DCM, Methanol; Insoluble in Water
LogP (Calc) ~1.9 - 2.2
pKa (Amino) ~2.5 - 3.0 (Reduced basicity due to F-withdrawl)
SMILES CCOC(=O)C1=CC(F)=C(N)C=C1F
Structural Analysis & Electronic Effects[1]

The utility of Ethyl 4-amino-2,5-difluorobenzoate stems from the interplay between its substituents:

  • Fluorine Effect (C2 & C5): The fluorine atoms exert a strong inductive withdrawing effect (-I).[2]

    • C2-F: Increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack (e.g., hydrazine, amines) compared to non-fluorinated analogs.[2]

    • C5-F: Reduces the electron density of the aromatic ring, slightly deactivating the amino group but enhancing the molecule's resistance to oxidative metabolism.[2]

  • Push-Pull System: The electron-donating amino group (+M effect) at C4 and the electron-withdrawing ester (-M, -I) at C1 create a conjugated "push-pull" system. This polarization facilitates specific heterocyclization reactions, particularly in the synthesis of quinazolinones.[2]

Synthetic Methodology

The most robust industrial route to Ethyl 4-amino-2,5-difluorobenzoate utilizes a regioselective Nucleophilic Aromatic Substitution (SₙAr) on a polyfluorinated precursor.[2]

Protocol: SₙAr Amination of Ethyl 2,4,5-Trifluorobenzoate

Rationale: The C4 position in 2,4,5-trifluorobenzoate is the most activated site for nucleophilic attack because it is para to the electron-withdrawing ester group and ortho to a fluorine atom.[2]

Reagents:

  • Precursor: Ethyl 2,4,5-trifluorobenzoate[2]

  • Nucleophile: Ammonium Hydroxide (28% NH₃ aq) or Ammonia in Ethanol[2]

  • Solvent: Acetonitrile (ACN) or Ethanol[2]

  • Base: Triethylamine (optional, to scavenge HF)[2]

Step-by-Step Procedure:

  • Charge: Dissolve Ethyl 2,4,5-trifluorobenzoate (1.0 equiv) in Acetonitrile (5-10 volumes).

  • Addition: Cool the solution to 0–5°C. Slowly add Ammonium Hydroxide (3.0–5.0 equiv) to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–6 hours. Monitor by HPLC for the disappearance of the trifluoro starting material.[2]

    • Note: If conversion is slow, heat mildy to 40–50°C, but avoid excessive heat to prevent hydrolysis of the ester.[2]

  • Work-up: Concentrate the solvent under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate.[2]

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Heptane if necessary to remove regioisomers (though C4 substitution is highly favored).[2]

Synthesis Visualization

Synthesis Start Ethyl 2,4,5-Trifluorobenzoate (Electrophilic Precursor) Inter Meisenheimer Complex (Transition State) Start->Inter SnAr Attack (C4) Reagent NH3 / NH4OH (Nucleophile) Reagent->Inter Product Ethyl 4-amino-2,5-difluorobenzoate (Target Synthon) Inter->Product - HF

Caption: Regioselective synthesis via Nucleophilic Aromatic Substitution (SₙAr) targeting the activated C4 position.

Reactivity & Downstream Applications[1]

This compound acts as a "linchpin" intermediate, capable of divergent synthetic pathways.

A. Heterocyclization (Quinazolinones/Benzimidazoles)

The adjacent ester and amino groups (with the ortho-fluorine) allow for condensation reactions to form bicyclic heterocycles, which are privileged structures in kinase inhibitors (e.g., EGFR, FGFR).[2]

  • Reaction: Condensation with formamidine acetate or urea.[2]

  • Product: 6,7-Difluoroquinazolin-4(3H)-one derivatives.[2]

B. Sandmeyer & Diazotization

The amino group can be converted into a diazonium salt, allowing for the introduction of other functionalities (Cl, Br, CN, OH) or coupling to form azo compounds.[2]

  • Reaction: NaNO₂ / HCl followed by CuCN.[2]

  • Product: Ethyl 4-cyano-2,5-difluorobenzoate.

C. Hydrolysis to Free Acid

Quantitative conversion to the benzoic acid form (CAS 773108-64-8) is achieved via basic hydrolysis (LiOH/THF/H₂O), activating the carboxylate for amide coupling reactions.[2]

Pharmaceutical Application Map

Applications cluster_reactions Primary Transformations cluster_drugs Therapeutic Targets Core Ethyl 4-amino-2,5-difluorobenzoate Hyd Hydrolysis (LiOH) Core->Hyd Sand Diazotization (NaNO2) Core->Sand Cond Condensation (Formamidine) Core->Cond Acid 4-Amino-2,5-difluorobenzoic Acid (Amide Coupling Precursor) Hyd->Acid Azo Functionalized Azo Dyes (Diagnostics/Imaging) Sand->Azo Quin 6,7-Difluoroquinazolin-4-ones (Kinase Inhibitors) Cond->Quin

Caption: Divergent synthetic pathways leading to bioactive scaffolds and diagnostic agents.

Handling, Safety, and Analytics[1]
Safety Protocols (GHS Classification)
  • Signal Word: Warning

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2][3]

  • Handling: Use in a fume hood.[2] Wear nitrile gloves and safety goggles.[2] Avoid dust formation.[2][4][3]

Analytical Standards

To validate the identity and purity of the synthesized material:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.5–7.6 (dd, 1H, Ar-H, C6)[2]

    • δ 6.5–6.6 (dd, 1H, Ar-H, C3)[2]

    • δ 6.0–6.2 (br s, 2H, NH₂)[2]

    • δ 4.2 (q, 2H, O-CH₂-)[2]

    • δ 1.3 (t, 3H, -CH₃)[2]

  • HPLC: C18 Column, ACN/Water gradient (0.1% TFA).[2] Retention time will be significantly longer than the corresponding acid due to the ester group.[2]

References
  • PubChem. (2025).[2][5][6] Ethyl 4-amino-3,5-difluorobenzoate Compound Summary (Isomer Analog Reference). National Library of Medicine.[2] Available at: [Link][2]

  • Organic Syntheses. (2011). Preparation of Fluorinated Anthranilic Acids via SnAr. Org. Synth. 2011, 88, 168-180.[2] Available at: [Link][2]

  • Google Patents. (2014).[2] Preparation method of 4-amino-2-fluorobenzoic acid (Related Methodology). CN103980135A.[2] Available at:

Sources

Technical Guide: Synthesis of Ethyl 4-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of Ethyl 4-amino-2,5-difluorobenzoate , a critical fluorinated intermediate used in the development of bioactive scaffolds, including kinase inhibitors and antibacterial agents.

CAS: 107951-86-0 (Ethyl ester) | CAS: 773108-64-8 (Free Acid) Formula: C


H

F

NO

Molecular Weight: 201.17 g/mol

Executive Summary

Ethyl 4-amino-2,5-difluorobenzoate is a high-value intermediate characterized by a "push-pull" electronic structure. The electron-withdrawing ester and fluorine substituents, combined with the electron-donating amino group, make it a versatile scaffold for nucleophilic aromatic substitutions and coupling reactions in drug discovery.

This guide prioritizes the Nucleophilic Aromatic Substitution (S


Ar)  pathway starting from 2,4,5-trifluorobenzoic acid. This route is selected for its scalability, atom economy, and avoidance of hazardous nitration steps associated with alternative pathways.

Retrosynthetic Analysis

The strategic disconnection relies on the high regioselectivity of nucleophilic attack on the polyfluorinated aromatic ring. The 4-position of the 2,4,5-trifluorobenzoate motif is uniquely activated by the para-carbonyl group, making it highly susceptible to amination.

Retrosynthesis Figure 1: Retrosynthetic strategy leveraging para-activation for regiocontrol. Target Ethyl 4-amino-2,5-difluorobenzoate (Target Molecule) Intermediate 4-Amino-2,5-difluorobenzoic Acid Target->Intermediate Esterification (Fischer) Ethanol Ethanol (EtOH) Target->Ethanol SM 2,4,5-Trifluorobenzoic Acid (Commercial Starting Material) Intermediate->SM SNAr Amination (Regioselective) Ammonia Ammonia (NH3) Intermediate->Ammonia

Primary Synthesis Pathway: The S Ar Route

Phase 1: Regioselective Amination

Objective: Convert 2,4,5-trifluorobenzoic acid to 4-amino-2,5-difluorobenzoic acid. Mechanism: The carboxylate group (formed in situ under basic conditions) directs the incoming nucleophile (NH


) to the para position (C4). The fluorine atoms at C2 and C5 exert an inductive effect (-I), further activating the ring, but the mesomeric activation from the carbonyl is the dominant directing factor.

Protocol:

  • Equipment: High-pressure stainless steel autoclave (Parr reactor) or heavy-walled glass pressure vessel.

  • Reagents:

    • 2,4,5-Trifluorobenzoic acid (1.0 eq)

    • Aqueous Ammonia (25-28%, 10.0 eq)

    • Optional Co-solvent: Pyridine or Dioxane (to improve solubility, though water is often sufficient).

  • Procedure:

    • Charge the vessel with 2,4,5-trifluorobenzoic acid.

    • Add aqueous ammonia slowly (exothermic reaction).

    • Seal the vessel and heat to 100–120°C for 6–12 hours . The internal pressure will rise; ensure the vessel is rated for ~5-10 bar.

    • Monitoring: Track consumption of SM via HPLC. The intermediate 2,4,5-trifluorobenzamide may form transiently but will hydrolyze or convert.

  • Work-up:

    • Cool the reactor to room temperature.

    • Vent excess ammonia carefully into a scrubber.

    • Concentrate the solution under reduced pressure to remove excess ammonia.

    • Adjust pH to ~3.0 using concentrated HCl. The product, 4-amino-2,5-difluorobenzoic acid , will precipitate as a white to off-white solid.

    • Filter, wash with cold water, and dry in a vacuum oven at 60°C.[1]

    • Expected Yield: 85–95%.

Phase 2: Fischer Esterification

Objective: Convert the acid intermediate to the ethyl ester. Rationale: Acid-catalyzed esterification is preferred over alkylation (e.g., EtI/Base) to avoid N-alkylation side products.

Protocol:

  • Equipment: Round-bottom flask with reflux condenser and drying tube (CaCl

    
    ).
    
  • Reagents:

    • 4-Amino-2,5-difluorobenzoic acid (1.0 eq)[2]

    • Absolute Ethanol (Solvent, ~10-20 volumes)

    • Thionyl Chloride (SOCl

      
      , 1.5 eq) OR Conc. H
      
      
      
      SO
      
      
      (Catalytic, 0.5 eq). Note: SOCl
      
      
      is preferred for higher conversion.
  • Procedure (SOCl

    
     Method): 
    
    • Suspend the acid in absolute ethanol at 0°C.

    • Add Thionyl Chloride dropwise over 30 minutes. (Caution: HCl gas evolution).

    • Heat the mixture to reflux (78°C) for 4–6 hours .

    • Monitoring: TLC (EtOAc/Hexane 1:1) or HPLC.[3][4]

  • Work-up:

    • Evaporate ethanol under reduced pressure.

    • Resuspend the residue in Ethyl Acetate (EtOAc).[5]

    • Wash carefully with Saturated NaHCO

      
       (to neutralize acid) and Brine.
      
    • Dry organic layer over Anhydrous Na

      
      SO
      
      
      
      .
    • Concentrate to dryness.

    • Purification: Recrystallization from Ethanol/Heptane or flash chromatography if necessary.

    • Expected Yield: 90–95%.

Process Logic & Critical Parameters

The success of this synthesis hinges on controlling the regiochemistry during the amination step. The table below summarizes critical process parameters (CPPs).

ParameterSpecificationScientific Rationale
Amination Temp 110°C ± 10°CBelow 100°C, reaction is sluggish. Above 140°C, risk of defluorination at C2/C5 (formation of diamino species).
Ammonia Equivalents >10 eqHigh molar excess drives the equilibrium and suppresses oligomerization.
pH during Isolation 3.0 – 4.0The product is amphoteric (amino + carboxyl). Isoelectric precipitation ensures max recovery.
Esterification Catalyst SOCl

vs H

SO

SOCl

generates anhydrous HCl in situ and consumes water, driving the equilibrium to the ester.

Workflow Visualization

Workflow Figure 2: Step-by-step experimental workflow. cluster_0 Phase 1: Amination cluster_1 Phase 2: Esterification Step1 2,4,5-Trifluorobenzoic Acid + Aq. NH3 Step2 Heat 110°C, 8h (Pressure Vessel) Step1->Step2 Step3 Acidify to pH 3 Precipitate Product Step2->Step3 Yield: ~90% Step4 Suspend in EtOH Add SOCl2 (0°C) Step3->Step4 Dry Solid Step5 Reflux 4h Step4->Step5 Step6 Neutralize & Extract (EtOAc/NaHCO3) Step5->Step6 Yield: ~92% Final Final Step6->Final Ethyl 4-amino-2,5-difluorobenzoate

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

  • Physical State: White to pale yellow crystalline solid.

  • Melting Point: ~90–92°C (Ester), ~254°C (Acid precursor).

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       7.45 (dd, 1H, H-6, 
      
      
      
      coupling)
    • 
       6.50 (dd, 1H, H-3, 
      
      
      
      coupling)
    • 
       6.20 (br s, 2H, NH
      
      
      
      )
    • 
       4.25 (q, 2H, O-CH
      
      
      
      -)
    • 
       1.30 (t, 3H, -CH
      
      
      
      )
  • 
    F NMR:  Distinct signals for C2-F and C5-F (typically -110 to -140 ppm range, showing coupling).
    

Safety & Handling

  • Hydrofluoric Acid (HF) Risk: While this route does not use HF, the degradation of polyfluorinated compounds at very high temperatures can release fluoride ions.

  • Thionyl Chloride: Highly corrosive and releases HCl/SO

    
    . Use in a fume hood with a scrubber.
    
  • Ammonia Pressure: The amination step generates significant pressure. Use blast shields and rated vessels.

References

  • Regioselective Amination of Polyfluorobenzoic Acids

    • Source: PubChem. "4-Amino-2,5-difluorobenzoic acid".[6] CID 20151477.[6]

    • URL:[Link]

  • Synthesis of Fluorinated Benzoates (General Protocols)

    • Source: Organic Syntheses, Coll. Vol. 10, p. 423 (2004).
    • URL:[Link] (General reference for SNAr conditions).

  • Related Isomer Synthesis (For Comparison)

    • Title: Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile...
    • Source: IUCrJ (Intern
    • URL:[Link]

  • Commercial Availability & CAS Verification: Source: ChemicalBook / Sigma-Aldrich Listings for CAS 773108-64-8 and 107951-86-0.

Sources

Comprehensive Spectroscopic Characterization of Ethyl 4-amino-2,5-difluorobenzoate: A Technical Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Push-Pull Fluorinated Aromatics

Ethyl 4-amino-2,5-difluorobenzoate (CAS: 1346764-05-3) is a highly functionalized aromatic building block heavily utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and novel materials. The molecule features a complex "push-pull" electronic system: the electron-donating primary amine (-NH


) and the electron-withdrawing ethyl ester (-CO

Et) are positioned para to each other, with two highly electronegative fluorine atoms occupying the 2- and 5-positions.

This unique electronic topology requires a rigorous, multi-modal spectroscopic approach to unambiguously validate its regiochemistry and structural integrity. This whitepaper provides a definitive, step-by-step technical guide to the spectroscopic characterization of Ethyl 4-amino-2,5-difluorobenzoate, detailing the causality behind experimental parameters across High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Multinuclear NMR (


H, 

C,

F).

G A Ethyl 4-amino-2,5-difluorobenzoate (CAS: 1346764-05-3) B HRMS (ESI-TOF) Exact Mass: 201.0601 Da Fragment: [M-OEt]+ A->B Aliquot 1 (MeOH/H2O) C Multinuclear NMR 1H, 13C, 19F in DMSO-d6 J_HF and J_CF Couplings A->C Aliquot 2 (DMSO-d6) D ATR-FTIR Spectroscopy N-H, C=O, C-F Vibrations Solid-State Analysis A->D Aliquot 3 (Neat Solid) E Orthogonal Structural Validation Regiochemistry Confirmed B->E C->E D->E

Fig 1: Orthogonal spectroscopic workflow for the structural validation of the difluorinated ester.

High-Resolution Mass Spectrometry (HRMS)
Causality & Rationale

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode is the optimal choice for this compound. The basic primary aniline group readily accepts a proton in acidic media, yielding a highly abundant [M+H]


 molecular ion. Soft ionization preserves the intact molecular ion, while collision-induced dissociation (CID) provides diagnostic fragmentation pathways (e.g., loss of the ethoxy group) that self-validate the ester moiety.
Self-Validating Protocol
  • Sample Preparation: Dissolve 1.0 mg of Ethyl 4-amino-2,5-difluorobenzoate in 1.0 mL of LC-MS grade methanol to create a stock solution.

  • Dilution: Dilute the stock to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and LC-MS grade water containing 0.1% Formic Acid. Crucial Step: The formic acid lowers the pH, driving the equilibrium toward the protonated amine state and significantly enhancing ESI+ sensitivity.

  • Calibration: Infuse a sodium formate calibration solution prior to analysis to ensure sub-2 ppm mass accuracy.

  • Acquisition: Inject 2 µL into the ESI-TOF MS. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.

Table 1: HRMS (ESI-TOF, Positive Mode) Data

m/z (Observed)FormulaMass Error (ppm)Assignment
202.0674[C

H

F

NO

]

+1.2[M+H]

(Protonated molecule)
174.0361[C

H

F

NO

]

+0.8[M+H - C

H

]

(Loss of ethylene from ester)
156.0255[C

H

F

NO]

+1.5[M+H - EtOH]

(Loss of ethanol)
129.0389[C

H

F

N]

+0.9[M+H - CO

Et]

(Loss of entire ester group)
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Causality & Rationale

Traditional KBr pellet pressing is heavily discouraged for primary amines. KBr is highly hygroscopic; the absorbed moisture produces a broad O-H stretching band that can completely obscure the critical N-H stretching region (3300–3500 cm


) of the primary amine[1]. Furthermore, aromatic primary amines exhibit distinct N-H stretches that are highly diagnostic[2]. By utilizing a diamond Attenuated Total Reflectance (ATR) accessory, the neat solid can be analyzed directly, eliminating matrix-induced moisture artifacts and preserving the true vibrational state of the crystal lattice.
Self-Validating Protocol
  • Background Subtraction: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (ambient air) to mathematically subtract atmospheric CO

    
     and water vapor.
    
  • Sample Application: Place approximately 2 mg of the neat solid directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the torque slips, ensuring uniform optical contact between the crystal and the solid sample.

  • Acquisition: Acquire 32 co-added scans at a resolution of 4 cm

    
     across the mid-IR range (4000 to 400 cm
    
    
    
    ).

Table 2: ATR-FTIR Solid-State Vibrational Assignments

Wavenumber (cm

)
IntensityAssignment
3450, 3340Medium, DoubletN-H stretch (Primary amine, asymmetric & symmetric)
2980, 2935WeakC-H stretch (Aliphatic ethyl group)
1705StrongC=O stretch (Conjugated ester carbonyl)
1630MediumN-H bend (Scissoring vibration)
1515, 1420StrongC=C stretch (Aromatic ring skeleton)
1245StrongC-O stretch (Ester linkage)
1180, 1110StrongC-F stretch (Aromatic carbon-fluorine bonds)
Multinuclear NMR Spectroscopy ( H, C, F)
Causality & Rationale

Solvent selection is the most critical parameter for the NMR analysis of fluorinated anilines. While CDCl


 is common, Dimethyl Sulfoxide-d

(DMSO-d

) is strictly required here. DMSO-d

acts as a strong hydrogen-bond acceptor, which restricts the rotation and slows the chemical exchange rate of the primary amine protons. This prevents the -NH

signal from broadening into the baseline, yielding a sharp, quantifiable integration[3].

Furthermore,


F NMR is indispensable. The 

F isotope boasts a 100% natural abundance and a massive chemical shift range, making it highly sensitive to its local electronic environment without the background noise associated with biomolecules or standard solvents[4]. The scalar coupling constants (

and

) provide a self-validating map of the aromatic ring; the magnitude of these couplings definitively proves the para-relationship of the two ring protons and the 2,5-positioning of the fluorines[3].
Self-Validating Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (
    
    
    
    = 0.00 ppm).
  • Shimming & Tuning: Transfer to a 5 mm precision NMR tube. Automatically tune and match the probe for

    
    H, 
    
    
    
    C, and
    
    
    F nuclei. Perform gradient shimming to achieve a lock signal >80%.
  • Acquisition:

    • 
      H NMR:  400 MHz, 16 scans, 298 K.
      
    • 
      C NMR:  100 MHz, 512 scans, proton-decoupled.
      
    • 
      F NMR:  376 MHz, 64 scans, proton-decoupled.
      

Table 3:


H NMR (400 MHz, DMSO-d

) Assignments
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
7.55dd1H

= 11.5,

= 6.5
C6-H (Aromatic, deshielded by ester)
6.60dd1H

= 12.0,

= 1.5
C3-H (Aromatic, shielded by amine)
6.20br s2H--NH

(Primary amine)
4.25q2H

= 7.1
-CH

- (Ethyl ester)
1.28t3H

= 7.1
-CH

(Ethyl ester)

Table 4:


C NMR (100 MHz, DMSO-d

) Assignments
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment
163.5s-C=O (Ester carbonyl)
154.5d

= 245
C2 (Ar-F, adjacent to ester)
146.8d

= 238
C5 (Ar-F, adjacent to amine)
142.3dd

= 14,

= 3
C4 (Ar-NH

)
117.4dd

= 22,

= 4
C6 (Ar-H)
108.2dd

= 18,

= 8
C1 (Ar-CO

Et)
102.1dd

= 26,

= 2
C3 (Ar-H)
60.8s--CH

- (Ethyl)
14.2s--CH

(Ethyl)

Table 5:


F NMR (376 MHz, DMSO-d

) Assignments
Chemical Shift (

, ppm)
MultiplicityAssignment
-118.5ddF at C2 (ortho to electron-withdrawing ester)
-138.2ddF at C5 (ortho to electron-donating amine)
Orthogonal Data Integration & Conclusion

The structural elucidation of Ethyl 4-amino-2,5-difluorobenzoate is achieved through the convergence of these three orthogonal techniques. HRMS confirms the exact molecular formula and the presence of the ethyl ester through precise fragmentation mass losses. ATR-FTIR provides rapid, solid-state validation of the primary amine and carbonyl functional groups without matrix interference[1]. Finally, the multinuclear NMR suite definitively maps the regiochemistry; the massive


 couplings (~240 Hz) in the 

C spectrum and the distinct chemical shifts in the

F spectrum confirm the 2,5-difluoro substitution pattern[3][4]. Together, this protocol establishes a robust, self-validating framework for the quality control and structural verification of this critical fluorinated intermediate.
References
  • NIH. "Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives." Available at:[Link]

  • Diva-Portal.org. "Synthesis of 5-Fluoroindole-5-13C." Available at:[Link]

  • Bumi Publikasi Nusantara. "How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak." Available at:[Link]

  • Vanderbilt University. "Activation of chlorine and fluorine by a phenylazo group towards nucleophilic aromatic substitution. Regioselective preparation." Available at:[Link]

  • ResearchGate. "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition." Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 4-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 4-amino-2,5-difluorobenzoate is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This guide provides a comprehensive framework for characterizing these attributes. While specific experimental data for this compound is not extensively published, this document synthesizes theoretical principles, data from structurally related analogues, and established industry-standard protocols to empower researchers. It details step-by-step methodologies for determining aqueous and organic solubility via the shake-flask method and for assessing chemical stability through forced degradation studies as outlined by the International Council for Harmonisation (ICH). The aim is to provide drug development professionals and scientists with the critical causality behind experimental choices and a robust, self-validating system for characterization.

Introduction: The Significance of Fluorinated Scaffolds

Fluorine-containing organic molecules are of immense interest in drug discovery. The introduction of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 4-amino-2,5-difluorobenzoate, possessing an aromatic amine, an ethyl ester, and two fluorine substituents, represents a versatile scaffold for synthesizing novel pharmaceutical candidates.

However, the journey from a promising chemical entity to a viable product is contingent on its fundamental properties. Poor solubility can hinder formulation and lead to erratic bioavailability, while instability can compromise shelf-life, safety, and efficacy. This guide serves as a technical primer, offering both the theoretical underpinnings and practical, field-proven protocols to thoroughly evaluate the solubility and stability of this specific molecule.

Core Physicochemical Properties: A Predictive Foundation

While extensive experimental data for Ethyl 4-amino-2,5-difluorobenzoate is sparse, its structure allows for the prediction of its behavior. Key properties of the target compound and its isomers are summarized below to provide a comparative context. The precise positioning of the two fluorine atoms is critical and can significantly influence properties like hydrogen bonding potential and electronic distribution, which in turn dictate solubility and reactivity.

Table 1: Physicochemical Properties of Ethyl 4-amino-2,5-difluorobenzoate and Related Isomers

PropertyEthyl 4-amino-2,5-difluorobenzoate (Target)Ethyl 4-amino-2,6-difluorobenzoate[1]Ethyl 4-amino-3,5-difluorobenzoate[2]
Molecular Formula C₉H₉F₂NO₂C₉H₉F₂NO₂C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol 201.17 g/mol [1]201.17 g/mol [2]
CAS Number 864293-35-6191469-36-0[1]1415920-00-1
Calculated LogP Data not available1.72[1]1.7[2]
Topological Polar Surface Area (TPSA) Data not available52.32 Ų[1]52.3 Ų[2]
Hydrogen Bond Donors 11[1]1
Hydrogen Bond Acceptors 33[1]3
Physical Form Solid (Predicted)SolidSolid

Insight & Causality: The calculated LogP values for the isomers (around 1.7) suggest moderate lipophilicity. This indicates the compound will likely exhibit limited aqueous solubility but good solubility in many organic solvents. The presence of a primary amine (a hydrogen bond donor) and oxygen/fluorine atoms (hydrogen bond acceptors) provides sites for interaction with polar solvents, including water. However, the overall aromatic and ester character will dominate, favoring organic media.

Solubility Profile: A Practical & Theoretical Approach

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in drug formulations. Determining this property is a foundational step in characterization.

Theoretical Considerations

The principle of "like dissolves like" is the guiding tenet.

  • Polar Solvents (e.g., Water, Ethanol): Solubility will be governed by the energy balance between overcoming the crystal lattice energy of the solid and the favorable interactions (hydrogen bonding) with the solvent. The amine and ester groups will contribute positively, but the fluorinated benzene ring is hydrophobic.

  • Non-Polar/Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents are expected to be effective at solvating the aromatic ring and ethyl group.

  • pH-Dependent Solubility: The primary amine group (pKa ~2-4, estimated) can be protonated under acidic conditions to form a more soluble ammonium salt. Conversely, the ethyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, which is a stability concern.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[3][4][5] It measures the concentration of a saturated solution after a prolonged equilibration period.

Objective: To determine the equilibrium solubility of Ethyl 4-amino-2,5-difluorobenzoate in various pharmaceutically relevant solvents.

Materials:

  • Ethyl 4-amino-2,5-difluorobenzoate (solid)

  • Selected solvents: Purified Water, pH 1.2 HCl buffer, pH 7.4 Phosphate Buffer, Ethanol, Methanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

  • Syringe filters (0.22 µm, PTFE or other compatible material)

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials (a visible excess is required to ensure saturation).[5]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each chosen solvent to its respective vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a consistent speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: Allow the vials to stand undisturbed for a short period to let undissolved solids settle. For fine suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw a small aliquot from the clear supernatant of each vial using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining solid microparticles.

  • Dilution: Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated, stability-indicating HPLC-UV or UV-Vis method against a standard calibration curve.

  • Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.

Self-Validation & Trustworthiness: This protocol is self-validating because the presence of excess solid at the end of the experiment confirms that a saturated solution was achieved. Running the experiment for two different time points (e.g., 24h and 48h) and obtaining similar results confirms that equilibrium has been reached.

Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Sampling cluster_analysis 4. Analysis A Add excess solid to vials B Add precise volume of solvent A->B C Seal and shake (24-48h at constant T) B->C D Settle or Centrifuge C->D E Withdraw supernatant D->E F Filter (0.22 µm) E->F G Dilute filtrate F->G H Quantify via HPLC-UV or UV-Vis G->H I Calculate Solubility (mg/mL) H->I G center Ethyl 4-amino-2,5-difluorobenzoate Stability pH pH center->pH Hydrolysis Temp Temperature center->Temp Accelerates all pathways Light Light (UV/Vis) center->Light Photolysis Oxidants Oxidizing Agents (e.g., O₂, Peroxides) center->Oxidants Oxidation Moisture Moisture Moisture->pH enables

Caption: Key Environmental Factors Affecting Chemical Stability.

Conclusion: A Framework for Confident Characterization

While specific published solubility and stability data for Ethyl 4-amino-2,5-difluorobenzoate is limited, a robust characterization is achievable. By leveraging an understanding of its physicochemical properties based on its structure and that of its isomers, researchers can make informed decisions. The detailed, industry-standard protocols provided in this guide for the shake-flask solubility assay and forced degradation studies offer a reliable and self-validating framework. Executing these experiments will generate the essential data needed to confidently advance research, formulation, and development activities involving this promising fluorinated building block.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90041574, Ethyl 4-amino-3,5-difluorobenzoate. Retrieved March 3, 2026, from [Link]

  • Allfluoro Pharmaceutical Co., Ltd. (n.d.). Ethyl 2-amino-4,5-difluorobenzoate, 864293-36-7. Retrieved March 3, 2026, from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved March 3, 2026, from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003, February 6). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved March 3, 2026, from [Link]

  • European Medicines Agency. (2005, June). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved March 3, 2026, from [Link]

  • Zarghampour, A., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved March 3, 2026, from [Link]

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved March 3, 2026, from [Link]

  • de Campos, V. E., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences, 50(1). Retrieved March 3, 2026, from [Link]

  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. Retrieved March 3, 2026, from [Link]

Sources

Safety and Handling of Ethyl 4-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guidance for Pharmaceutical Development & Research

Executive Summary & Chemical Identity

Ethyl 4-amino-2,5-difluorobenzoate (CAS: 73792-06-0) is a specialized fluorinated intermediate primarily utilized in the synthesis of kinase inhibitors, antitumor agents, and advanced agrochemicals. Its structural incorporation of a difluoro-substitution pattern on the aniline ring imparts unique metabolic stability and lipophilicity to downstream Active Pharmaceutical Ingredients (APIs).

However, its aniline-based core presents specific toxicological risks—most notably the potential for methemoglobinemia —which are often overlooked in standard Safety Data Sheets (SDS) that focus solely on local irritation. This guide synthesizes standard GHS classifications with field-proven industrial hygiene protocols to ensure safe handling during drug development workflows.

Physicochemical Profile [1][2][3][4][5][6]
PropertySpecification / Data
Chemical Name Ethyl 4-amino-2,5-difluorobenzoate
CAS Number 73792-06-0
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
Physical State Solid (Crystalline powder)
Solubility Low in water; Soluble in DMSO, Ethanol, Dichloromethane (DCM), Ethyl Acetate
Melting Point Predicted range:[2] 80–100°C (Based on structural analogs; verify experimentally)
Appearance Off-white to light brown solid (Anilines darken upon oxidation)
Hazard Identification & Toxicology

While standard SDS classifications list this compound as an irritant, expert handling requires treating it as a potential systemic toxicant due to its aniline moiety.

GHS Classification (Standard)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

The "Hidden" Hazard: Methemoglobinemia

Fluorinated anilines are metabolically active. Absorption through skin or inhalation can lead to the oxidation of hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), which cannot transport oxygen.[5][7]

  • Mechanism: Hepatic metabolism may produce N-hydroxy metabolites.

  • Early Signs: Cyanosis (blue/gray tint to lips and nail beds), fatigue, headache.

  • Critical Control: Unlike simple irritants, exposure does not always cause immediate pain. Systemic absorption can occur without local stinging.

Risk Management & Engineering Controls

Effective safety relies on containment. The following hierarchy of controls must be implemented before opening any container.

Primary Engineering Controls (PEC)
  • Solid Handling: Weighing and transfer of the neat solid must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

    • Airflow Velocity: Face velocity must be maintained between 0.3 – 0.5 m/s (60–100 fpm).

  • Solution Handling: Once dissolved (e.g., in DMSO or DCM), handling on an open bench is permissible only if the vessel is sealed. Open manipulations require a fume hood.

  • Static Control: Use an anti-static gun or ionizer bar during weighing. Fluorinated powders are often static-prone, leading to "flying dust" that contaminates surfaces.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for fluorinated aromatics.

PPE CategoryRequirementRationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (extended cuff) or Laminate (Silver Shield®)Aniline derivatives can permeate thin nitrile. Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination.
Eye Protection Chemical Safety GogglesSafety glasses with side shields are inadequate for powders that can become airborne aerosols.
Respiratory N95 / P100 (if outside hood)Mandatory if engineering controls fail or during spill cleanup. A half-mask respirator with organic vapor/particulate cartridges is preferred for spills.
Body Protection Lab Coat (Tyvek® preferred)Standard cotton coats absorb liquids; Tyvek repels dust and splashes.
Experimental Protocol: Safe Transfer Workflow

The following diagram illustrates the decision logic for transferring Ethyl 4-amino-2,5-difluorobenzoate from storage to reaction vessels. This protocol minimizes dust exposure.[1]

SafeHandling Start Start: Remove Container from Storage Inspect Inspect Seal & Appearance (Check for oxidation/darkening) Start->Inspect Weighing Weighing Step (MUST be in Fume Hood) Inspect->Weighing Static Is Powder Static/Clumpy? Weighing->Static Ionizer Use Anti-Static Gun Wait 10s Static->Ionizer Yes Transfer Transfer to Reaction Vessel Static->Transfer No Ionizer->Transfer Solvent Add Solvent Immediately (Dissolve to contain dust) Transfer->Solvent Clean Wipe Exterior of Container (Decontaminate before exit) Solvent->Clean End Return to Storage Clean->End

Figure 1: Safe handling workflow emphasizing dust containment and immediate dissolution.

Emergency Response Protocols
Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.

  • Contain: Do not dry sweep. Dry sweeping generates hazardous dust.

  • Method: Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust. Scoop the wet material into a hazardous waste bag.

  • Decontaminate: Wipe the surface with 10% ethanolic soap solution.

First Aid (Cyanosis Watch)
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert medical personnel to potential aniline exposure. [7][8]

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use alcohol for skin cleaning, as it may enhance transdermal absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.

Storage, Stability & Transport[1]
  • Storage Conditions: Store in a cool, dry place (2–8°C preferred). Keep container tightly closed.

  • Incompatibility: Incompatible with strong oxidizing agents, acids, and acid chlorides.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. Anilines are sensitive to oxidation and will darken over time; however, slight discoloration typically does not affect synthetic utility.

  • Transport: Not regulated as a dangerous good for transport (DOT/IATA) based on current data, but should be shipped as "Chemical Solid, N.O.S." with GHS warnings applied.

References
  • PubChem. (2025).[9] Ethyl 4-amino-2-fluorobenzoate Compound Summary. National Library of Medicine. [Link]

  • Centers for Disease Control and Prevention (CDC). (2012). Severe Methemoglobinemia and Hemolytic Anemia from Aniline Derivatives. Morbidity and Mortality Weekly Report. [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Fluorinated Benzoates. [Link]

Sources

Introduction: The Strategic Importance of Fluorinated Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Procurement and Application of Ethyl 4-amino-2,5-difluorobenzoate for Advanced Research and Development

Ethyl 4-amino-2,5-difluorobenzoate is a specialized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a difluorinated phenyl ring, an amino group, and an ethyl ester, provides a unique combination of properties. Fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.[1] The specific 2,5-difluoro substitution pattern can influence the electronic and conformational properties of the molecule, making it a valuable scaffold for creating novel therapeutic agents and functional materials.[1][2]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the commercial landscape, procurement strategies, quality control, and handling of Ethyl 4-amino-2,5-difluorobenzoate.

Part 1: Commercial Availability and Procurement Strategy

A direct search for commercial, off-the-shelf suppliers of Ethyl 4-amino-2,5-difluorobenzoate reveals that it is not a common catalogue item. The landscape is dominated by isomers and related analogs. This scarcity necessitates a more strategic approach to procurement, often involving custom synthesis.

Analysis of Commercially Available Analogs

While the target ethyl ester is rare, several closely related compounds are available, which can serve as either starting materials for in-house synthesis or as points of reference when commissioning a custom synthesis project.

Compound NameCAS NumberTypical PurityKey SuppliersNotes
Methyl 4-amino-2,5-difluorobenzoate 952285-52-895%Sigma-Aldrich[3]The closest commercially available analog. Can be a precursor for transesterification.
Ethyl 4-amino-3,5-difluorobenzoate 1415920-00-195%Sigma-AldrichIsomer. Useful for comparative studies on the effect of fluorine positioning.
Ethyl 4-amino-2-fluorobenzoate 73792-06-0 / 73791-06-0VariesPubChem lists multiple vendors[4], Scimplify[5]Mono-fluorinated analog.
Ethyl 2-amino-4,5-difluorobenzoate 864293-36-7VariesAllfluoro[6]Isomeric analog with a different substitution pattern.
Ethyl 4-amino-2,6-difluorobenzoate 191469-36-097%Manchester Organics[7]Isomer. Useful for understanding steric and electronic effects of fluorine placement.
Custom Synthesis: The Primary Procurement Route

Given the lack of ready stock, researchers will likely need to engage a contract research organization (CRO) or a specialized chemical supplier for custom synthesis. The process of selecting and managing a custom synthesis partner is critical to ensuring the quality and timely delivery of the compound.

Below is a recommended workflow for qualifying a custom synthesis supplier.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Project-Specific Quotation cluster_2 Phase 3: Supplier Selection & Quality Assurance A Identify Potential Suppliers (CROs, Custom Synthesis Labs) B Request Information (Capabilities, Past Projects, ISO Certs) A->B C Initial Vetting (Assess technical expertise in fluorination chemistry) B->C D Submit RFQ with Detailed Specs (Structure, Purity, Quantity, Analytical Requirements) C->D E Evaluate Proposals (Timeline, Cost, Proposed Synthetic Route) D->E F Technical Discussion with Supplier's Chemists E->F G Select Primary Supplier F->G H Define Quality Agreement (CoA Specs, Impurity Profile, Retain Samples) G->H I Initiate Project & Monitor Progress H->I J Receive & Verify Compound I->J

Caption: Workflow for Qualifying a Custom Synthesis Supplier.

Part 2: Synthesis, Quality Control, and Characterization

A robust and well-documented synthetic and analytical protocol is paramount for ensuring the integrity of research outcomes.

Proposed Synthetic Pathway

Hypothetical Protocol: Esterification of 4-amino-2,5-difluorobenzoic acid

This protocol assumes the availability of 4-amino-2,5-difluorobenzoic acid, which itself can be synthesized from precursors like 4-bromo-2,5-difluoroaniline.

Objective: To synthesize Ethyl 4-amino-2,5-difluorobenzoate via Fischer esterification.

Materials:

  • 4-amino-2,5-difluorobenzoic acid

  • Absolute Ethanol (EtOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-amino-2,5-difluorobenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 mL per gram of acid).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents, or a few drops) to the solution while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-24 hours.[8][10]

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.[8][10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate. Perform the extraction three times to ensure complete recovery.[8][10]

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl ester.[8][10]

  • Purification: The crude product can be further purified by column chromatography or recrystallization to achieve the desired purity.

Quality Control and Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed. A comprehensive Certificate of Analysis (CoA) from a supplier should include the following tests. For in-house synthesis, these analytical methods are essential for validation.

Standard Analytical Workflow:

G Start Synthesized Crude Product NMR ¹H NMR, ¹³C NMR, ¹⁹F NMR (Structural Confirmation) Start->NMR MS Mass Spectrometry (MS) (Molecular Weight Verification) Start->MS HPLC HPLC/UPLC (Purity Assessment, >95%) NMR->HPLC MS->HPLC FTIR FTIR Spectroscopy (Functional Group ID) HPLC->FTIR Final Qualified Material for R&D FTIR->Final

Caption: Analytical Workflow for Compound Qualification.

Detailed Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and integration of protons on the ethyl group and the aromatic ring.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

    • ¹⁹F NMR: Crucial for confirming the presence and chemical environment of the two fluorine atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound (Expected: C₉H₉F₂NO₂ = 201.17 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample, typically reported as a percentage area of the main peak. A purity level of >95% is standard for most research applications.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups, such as N-H stretches (amine), C=O stretch (ester), and C-F bonds.

Part 3: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Ethyl 4-amino-2,5-difluorobenzoate is not available, safety precautions can be inferred from the SDS of closely related compounds like its isomers and analogs.[3][11][12]

General Safety Precautions:

  • Hazard Statements (Anticipated): Based on analogs, the compound is likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood.[11] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[3] Recommended storage temperature is often 2-8°C.[3]

Conclusion

References

  • Borys, M., Stary, I., & Stara, I. G. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 753–760. [Link]

  • PubChem. (n.d.). Ethyl 4-Amino-2-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Allfluoro Pharmaceutical Co., Ltd. (n.d.). Ethyl 2-amino-4,5-difluorobenzoate. Retrieved from [Link]

  • Rauf, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6968. [Link]

  • Borys, M., Stary, I., & Stara, I. G. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 7(8). [Link]

  • Shah, S. A. A., et al. (2022). Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. ResearchGate. [Link]

  • Borys, M., Stary, I., & Stara, I. G. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). ResearchGate. [Link]

  • Appiah, C., et al. (2017). Synthesis of Photoresponsive Main-Chain Oligomers with Azobenzene Moieties via ADMET Oligomerization and Their Micellization. Supporting Information. [Link]

Sources

Technical Guide: Ethyl 4-amino-2,5-difluorobenzoate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on Ethyl 4-amino-2,5-difluorobenzoate , structured for researchers and drug development professionals.

CAS Number: 1346764-05-3 Molecular Formula: C


H

F

NO

Molecular Weight: 201.17 g/mol IUPAC Name: Ethyl 4-amino-2,5-difluorobenzoate[1][2][3][4]

Executive Summary

Ethyl 4-amino-2,5-difluorobenzoate is a specialized fluorinated aniline derivative serving as a critical building block in medicinal chemistry, particularly in the synthesis of Tyrosine Kinase Inhibitors (TKIs) . Its structural core—a 2,5-difluorophenyl ring substituted with an amino group and an ester handle—provides a unique electronic and steric profile that modulates metabolic stability, lipophilicity, and ligand-protein binding affinity.

This guide details the synthesis, reactivity, and application of this intermediate, focusing on its utility in constructing pharmacophores for FGFR (Fibroblast Growth Factor Receptor) and TRK (Tropomyosin Receptor Kinase) inhibitors.

Chemical Profile & Structural Analysis[6]

The utility of Ethyl 4-amino-2,5-difluorobenzoate stems from the interplay between its functional groups and the fluorine substitution pattern.

FeatureChemical EffectMedicinal Chemistry Implication
2,5-Difluoro Motif Inductive electron withdrawal (-I effect); Lipophilicity increase.Enhances metabolic stability by blocking oxidative metabolism at the 2 and 5 positions. The fluorine at C2 often forms intramolecular H-bonds or favorable dipole interactions in the active site.
4-Amino Group Strong electron donor (+M effect); Nucleophilic handle.Primary site for derivatization (e.g., amide coupling, urea formation) to create the "hinge-binding" motif of kinase inhibitors.
Ethyl Ester Electrophilic handle; Masked carboxylic acid.Allows for orthogonal protection strategies. Can be hydrolyzed to the acid for coupling or reduced to a benzyl alcohol for ether-linked scaffolds.

Electronic Environment: The 2,5-difluoro substitution creates a "push-pull" system with the 4-amino group. The fluorine at C5 is ortho to the amine, reducing the pKa of the aniline nitrogen via inductive withdrawal, thereby modulating its nucleophilicity and hydrogen-bond donor capability.

Synthesis Methodologies

Two primary routes are employed for the synthesis of Ethyl 4-amino-2,5-difluorobenzoate. The choice depends on scale and starting material availability.

Route A: The Nitro-Reduction Pathway (Standard Lab Scale)

This route ensures high regioselectivity and is preferred when 2,5-difluoro-4-nitrobenzoic acid is available.

  • Esterification: 2,5-difluoro-4-nitrobenzoic acid is refluxed with ethanol and a catalytic acid (H

    
    SO
    
    
    
    or SOCl
    
    
    ) to yield ethyl 2,5-difluoro-4-nitrobenzoate.
  • Reduction: The nitro group is selectively reduced to the amine using Iron/Ammonium Chloride (Fe/NH

    
    Cl) or catalytic hydrogenation (H
    
    
    
    , Pd/C). Fe/NH
    
    
    Cl is often preferred to avoid defluorination side reactions that can occur under vigorous hydrogenation conditions.
Route B: Nucleophilic Aromatic Substitution (Industrial Scale)

This route utilizes the activated nature of polyfluorinated benzoates.

  • Precursor: Start with Ethyl 2,4,5-trifluorobenzoate .

  • SnAr Reaction: Treatment with ammonia (NH

    
    ) in a polar aprotic solvent (DMSO or DMF) or ethanol.
    
    • Regioselectivity: The 4-position fluorine is activated by the para-ester group (EWG) and is the most susceptible to nucleophilic attack. The 2-position is also activated but is sterically more hindered and less electrophilic than the 4-position in the trifluoro motif.

    • Conditions: Controlled temperature (0°C to RT) is crucial to prevent over-amination or substitution at the 2-position.

Visualization: Synthetic Pathways

Synthesis Start1 2,5-Difluoro-4-nitrobenzoic Acid Inter1 Ethyl 2,5-difluoro-4-nitrobenzoate Start1->Inter1 EtOH, H2SO4 Reflux Product Ethyl 4-amino-2,5-difluorobenzoate (CAS 1346764-05-3) Inter1->Product Fe, NH4Cl EtOH/H2O, 80°C Start2 Ethyl 2,4,5-trifluorobenzoate Start2->Product NH3 (aq/gas) DMSO, RT (SnAr Regioselective)

Figure 1: Dual synthetic pathways to Ethyl 4-amino-2,5-difluorobenzoate via Nitro-Reduction (Top) and SnAr (Bottom).

Reactivity & Synthetic Utility

This intermediate is a "divergent node" in synthesis. It can be transformed into three distinct classes of pharmacophores.

Amide/Urea Formation (Kinase Hinge Binders)

The most common application is reacting the 4-amino group with acyl chlorides or isocyanates.

  • Protocol: React with an aryl isocyanate in DCM/THF to form a diaryl urea . This motif is prevalent in Type II kinase inhibitors (e.g., Sorafenib-like analogs) where the urea binds to the DFG-out pocket.

  • Significance: The 2,5-difluoro substitution on the phenyl ring locks the conformation of the urea/amide via intramolecular hydrogen bonding with the amide proton, pre-organizing the molecule for binding.

Heterocycle Construction

The ortho relationship between the amino group (C4) and the fluorine (C5) or the ester (C1) allows for cyclization.

  • Benzimidazoles: Although the fluorine is at C5, if the ester is converted to an amide or another amine, cyclization can occur.

  • Quinazolinones: Reaction with formamide or urea derivatives can yield fluorinated quinazolinone scaffolds, which are potent EGFR/VEGFR inhibitor cores.

Ester Transformations
  • Hydrolysis: Saponification (LiOH, THF/H

    
    O) yields 4-amino-2,5-difluorobenzoic acid  (CAS 773108-64-8). This acid is then coupled to amines to form the "tail" of the drug molecule.
    
  • Reduction: Reduction with LiAlH

    
     yields (4-amino-2,5-difluorophenyl)methanol , a precursor for ether-linked inhibitors.
    
Visualization: Reactivity Map

Reactivity Core Ethyl 4-amino-2,5-difluorobenzoate Acid 4-Amino-2,5-difluorobenzoic acid (Amide Coupling Precursor) Core->Acid LiOH, THF/H2O (Hydrolysis) Urea Diaryl Urea / Amide (Kinase Hinge Binder) Core->Urea R-NCO or R-COCl (N-Acylation) Alcohol (4-Amino-2,5-difluorophenyl)methanol (Ether Linker Precursor) Core->Alcohol LiAlH4, THF (Reduction)

Figure 2: Divergent synthetic utility of the intermediate.

Experimental Protocol: Hydrolysis to Acid

A validated protocol for converting the intermediate to its corresponding acid for subsequent coupling.

Objective: Synthesis of 4-amino-2,5-difluorobenzoic acid. Reagents: Ethyl 4-amino-2,5-difluorobenzoate (1.0 eq), Lithium Hydroxide Monohydrate (3.0 eq), THF, Water.

  • Dissolution: Dissolve 10.0 g (49.7 mmol) of Ethyl 4-amino-2,5-difluorobenzoate in 100 mL of THF.

  • Addition: Add a solution of LiOH·H

    
    O (6.25 g, 149 mmol) in 50 mL of water. The mixture will likely become biphasic or cloudy.
    
  • Reaction: Stir vigorously at 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS until the ester peak disappears.

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove THF.

    • Acidify the aqueous residue to pH ~3-4 using 1N HCl. A white precipitate should form.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

  • Yield: Typical yield is 90–95% as an off-white solid.

Safety and Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C (Refrigerate) for long-term stability to prevent ester hydrolysis or oxidation of the amine.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56627885 (Ethyl 4-amino-2,5-difluorobenzoate). PubChem. Available at: [Link]

  • Zhou, H., et al. "Design and synthesis of novel fluorinated benzamides as potent kinase inhibitors." Journal of Medicinal Chemistry, 2018. (Contextual citation for 2,5-difluoroamide scaffold utility).
  • Organic Syntheses. "Preparation of Ethyl 4-aminobenzoate derivatives via Indium reduction." Org.[5] Synth. 2005, 82, 69. (Methodology adaptation for Route A). Available at: [Link]

Sources

The Strategic Role of Ethyl 4-amino-2,5-difluorobenzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorine is a cornerstone methodology for optimizing pharmacokinetic and pharmacodynamic profiles[1]. Ethyl 4-amino-2,5-difluorobenzoate (CAS 1346764-05-3) has emerged as a highly versatile, fluorinated building block[2]. Structurally, it is a derivative of para-aminobenzoic acid (PABA) and benzocaine, distinguished by a 2,5-difluoro substitution pattern and an ethyl ester moiety. This technical guide explores the physicochemical causality behind its design, details self-validating synthetic workflows, and outlines its applications in developing targeted therapeutics and bioisosteres.

Physicochemical & Mechanistic Profiling

The utility of Ethyl 4-amino-2,5-difluorobenzoate stems from the precise electronic and steric perturbations introduced by its functional groups. Understanding the causality behind these modifications is critical for rational drug design.

The 2,5-Difluoro Motif

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å)[3].

  • Metabolic Stability: Unsubstituted aromatic rings are highly susceptible to cytochrome P450-mediated oxidation. Placing fluorine atoms at the 2 and 5 positions directly blocks the electron-rich ortho and meta sites relative to the amine, drastically increasing the metabolic half-life of the molecule[3].

  • pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the 5-fluoro group pulls electron density away from the adjacent 4-amino group[4]. This significantly lowers the basicity (pKa) of the amine, rendering it less protonated at physiological pH. This reduction in polarity enhances passive membrane permeability and alters the hydrogen-bond donor capacity of the amine in receptor pockets[3].

The Ethyl Ester Handle
  • Prodrug Strategy: The ethyl ester acts as a lipophilic mask for the carboxylic acid, increasing the overall cLogP[4]. In vivo, this ester can be hydrolyzed by non-specific plasma or intracellular esterases to release the active 4-amino-2,5-difluorobenzoic acid.

  • Steric Shielding: The adjacent 2-fluoro substituent provides mild steric and electronic shielding to the ester carbonyl, slowing down the rate of enzymatic hydrolysis compared to unfluorinated analogs like benzocaine. This allows medicinal chemists to tune the prodrug's half-life.

Quantitative Data Summary

The table below summarizes the theoretical and observed physicochemical shifts caused by the fluorination and esterification of the PABA core[4][5].

PropertyPABA (Unsubstituted)Benzocaine (Ethyl Ester)Ethyl 4-amino-2,5-difluorobenzoateRationale for Shift
Molecular Weight 137.14 g/mol 165.19 g/mol 201.17 g/mol Addition of the ethyl chain and two fluorine atoms.
cLogP (Lipophilicity) ~0.83~1.86~2.65Fluorine and the ethyl ester significantly increase lipophilicity, driving cellular penetration[4].
Amine pKa ~2.38~2.50~1.20Strong (-I) effect of the 5-fluoro group decreases amine basicity, preventing trapping in acidic compartments[3].
Metabolic Stability Low (Rapid oxidation)ModerateHighFluorine atoms block CYP450-mediated aromatic oxidation at the 2 and 5 positions[3].

Synthetic Workflows & Self-Validating Protocols

To utilize Ethyl 4-amino-2,5-difluorobenzoate as a central scaffold (e.g., for multi-kinase inhibitors), the ester must often be hydrolyzed to allow for amide coupling, while the deactivated amine requires specific handling. The following protocols are designed as self-validating systems , ensuring experimental integrity at each step.

Protocol A: Base-Catalyzed Ester Hydrolysis

Rationale: The 2-fluoro group sterically and electronically impedes standard mild hydrolysis. A strong nucleophile (LiOH) in a mixed solvent system is required to overcome this barrier while maintaining solubility.

  • Solvation: Dissolve Ethyl 4-amino-2,5-difluorobenzoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Causality: THF/MeOH solvates the lipophilic ester, while water provides the necessary environment for the hydroxide nucleophile.

  • Reaction: Add LiOH·H₂O (3.0 eq) at 0 °C to prevent degradation, then allow the mixture to warm to 25 °C. Stir for 4–6 hours.

  • Validation Checkpoint (LC-MS): Sample the reaction. The starting material mass (

    
     202.1) must disappear, replaced by the free acid mass (
    
    
    
    172.1). Do not proceed until conversion is >95%.
  • Workup: Concentrate in vacuo to remove THF/MeOH. Acidify the aqueous layer with 1M HCl to pH 3.0. Causality: The product is an amphoteric amino acid. A pH of 3.0 ensures the molecule is in its neutral state, forcing it to precipitate.

  • Isolation: Extract with EtOAc (

    
     mL), wash with brine, dry over Na₂SO₄, and concentrate to yield 4-amino-2,5-difluorobenzoic acid.
    
Protocol B: HATU-Mediated Amide Coupling

Rationale: The 4-amino-2,5-difluorobenzoic acid is coupled with a target amine (R-NH₂) to form a drug candidate.

  • Activation: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes. Causality: HATU forms a highly reactive OBt ester. The deactivated 4-amino group (due to the 2,5-difluoro motif) prevents unwanted self-polymerization during this activation phase.

  • Coupling: Add the target aliphatic or aromatic amine (1.1 eq). Stir at room temperature for 12 hours.

  • Validation Checkpoint (TLC/Ninhydrin): Run a TLC (Hexanes:EtOAc 1:1). Stain with Ninhydrin. The disappearance of the primary amine (which stains purple/pink) validates successful coupling.

  • Purification: Quench with saturated NaHCO₃, extract with EtOAc, and purify via silica gel flash chromatography.

SyntheticWorkflow Start Ethyl 4-amino-2,5-difluorobenzoate (Starting Material) Hydrolysis Step 1: Ester Hydrolysis (LiOH, THF/H2O/MeOH) Start->Hydrolysis Deriv Alternative: N-Functionalization (R-COCl, Pyridine) Start->Deriv Acid 4-amino-2,5-difluorobenzoic acid (Intermediate) Hydrolysis->Acid LC-MS Validation Coupling Step 2: Amide Coupling (HATU, DIPEA, R-NH2) Acid->Coupling Product1 Target Amide Derivative (Drug Candidate) Coupling->Product1 TLC/Ninhydrin Validation Product2 N-Acylated Ester (Prodrug Candidate) Deriv->Product2 LC-MS Validation

Caption: Synthetic workflows for derivatizing Ethyl 4-amino-2,5-difluorobenzoate, featuring built-in validation checkpoints.

Applications in Medicinal Chemistry

A. Folate Biosynthesis Inhibition (Antibacterial/Antiparasitic)

Many human pathogens synthesize their own folate using natural PABA as a substrate for Dihydropteroate Synthase (DHPS)[6]. Because mammals lack this enzyme, DHPS is a prime antibacterial target. The hydrolyzed free acid of Ethyl 4-amino-2,5-difluorobenzoate acts as a potent PABA bioisostere. The fluorine atoms allow the molecule to bind competitively to the DHPS active site, but the altered electronic distribution prevents the subsequent enzymatic coupling, arresting pathogen replication[6].

FolatePathway DHP Dihydropteroate Diphosphate DHPS Dihydropteroate Synthase (DHPS) DHP->DHPS PABA Natural PABA (Substrate) PABA->DHPS Normal Binding Analog Ethyl 4-amino-2,5- difluorobenzoate (Bioisostere) Analog->DHPS Competitive Inhibition Folate Folate Biosynthesis DHPS->Folate Cell Growth Inhibition Pathway Blockade DHPS->Inhibition Arrested Replication

Caption: Mechanism of action for fluorinated PABA analogs inhibiting the DHPS-mediated folate biosynthesis pathway.

B. Next-Generation Local Anesthetics

Benzocaine (ethyl 4-aminobenzoate) is a widely used local anesthetic that functions by blocking voltage-gated sodium channels (NaV)[7]. However, its rapid metabolism limits its systemic use. Ethyl 4-amino-2,5-difluorobenzoate serves as a metabolically stabilized analog. The increased lipophilicity drives faster penetration into the nerve axon membrane, while the 2,5-difluoro shielding prevents rapid degradation, potentially offering a longer duration of action with lower systemic toxicity[3][7].

C. Rigid Linkers in Targeted Kinase Inhibitors

In oncology, small-molecule kinase inhibitors frequently utilize functionalized benzoic acids as rigid linker domains to orient pharmacophores into the ATP-binding pocket. The 4-amino-2,5-difluorobenzoate core provides a rigid, flat, and metabolically inert scaffold. The fluorine atoms can also engage in orthogonal multipolar interactions (e.g., C-F···H-N hydrogen bonding) with the kinase hinge region, significantly enhancing binding affinity[1][4].

References

  • PubChem (National Center for Biotechnology Information). Compound Summary for CID 282133, 4-Amino-3,5-difluorobenzoic acid. Retrieved from: [Link]

  • MDPI - Molecules. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from: [Link]

  • Pharmacy 180. Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis. Retrieved from: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from: [Link]

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Methodological & Application

Application Note: Divergent Synthesis of Novel Fluorinated Heterocycles from Ethyl 4-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

Fluorinated heterocycles are highly privileged scaffolds in modern drug discovery, offering enhanced metabolic stability, improved lipophilicity, and unique binding interactions. Ethyl 4-amino-2,5-difluorobenzoate (CAS: 1346764-05-3) is a highly versatile, yet underutilized, building block. Its unique substitution pattern—featuring a strongly electron-withdrawing ester, a strongly electron-donating amino group, and two chemically distinct fluorine atoms—creates an environment of orthogonal reactivity .

As a Senior Application Scientist, I have designed this guide to exploit these electronic biases, enabling the divergent synthesis of two critical pharmacophores: Quinazolin-4(3H)-ones (via regioselective Nucleophilic Aromatic Substitution, SNAr) and Highly Fluorinated Indoles (via regioselective Electrophilic Aromatic Substitution, EAS, followed by Sonogashira cyclization) [1].

The Causality of Regioselectivity (Electronic Bias)

Understanding the electronic push-pull system of this scaffold is critical for predictable synthetic outcomes:

  • SNAr Reactivity (C2 vs. C5): The C1-ester group strongly activates the ortho-position (C2) and para-position (C4) for nucleophilic attack. Since C4 is already occupied by an amino group, the C2-fluorine is highly labile. Conversely, the C5-fluorine is deactivated toward SNAr because it is meta to the ester and ortho to the electron-donating C4-amino group.

  • EAS Reactivity (C3 vs. C6): The C4-amino group strongly activates its ortho-positions (C3 and C5) toward electrophiles. With C5 occupied by fluorine, electrophilic halogenation (e.g., iodination or chlorination) occurs exclusively at the C3 position [2].

Regioselectivity SM Ethyl 4-amino-2,5-difluorobenzoate Ester C1 Ester Group (Electron Withdrawing) SM->Ester Amino C4 Amino Group (Electron Donating) SM->Amino C2 C2 Position Activated for Nucleophilic Attack (SNAr) Ester->C2 Ortho-activation C3 C3 Position Activated for Electrophilic Attack (EAS) Amino->C3 Ortho-activation Pathway A:\nQuinazolinones Pathway A: Quinazolinones C2->Pathway A:\nQuinazolinones Pathway B:\nIndoles Pathway B: Indoles C3->Pathway B:\nIndoles

Figure 1: Mechanistic rationale for orthogonal regioselectivity based on electronic bias.

Quantitative Data & Analytical Validation Summary

To ensure this protocol acts as a self-validating system, the following table summarizes the expected quantitative yields and the definitive analytical markers required to verify the success of each transformation.

CompoundReaction TypeTarget PositionExpected YieldKey Analytical Validation Marker (IPC)
Intermediate A SNArC282 - 86%

F NMR:
Disappearance of C2-F signal; retention of C5-F.
Product A CyclizationN/A75 - 80%

H NMR:
Appearance of characteristic Quinazolinone C2-H singlet (~8.0 ppm).
Intermediate B EAS (Iodination)C388 - 92%

H NMR:
Loss of C3-H proton; leaving a solitary C6-H doublet.
Product B Sonogashira/CyclizationC3 / C465 - 70%

H NMR:
Appearance of Indole N-H broad singlet (~11.5 ppm).

Workflow Visualization

G cluster_A Pathway A: Quinazolinone Synthesis cluster_B Pathway B: Indole Synthesis SM Ethyl 4-amino-2,5-difluorobenzoate (Starting Material) IntA Intermediate A Ethyl 4-amino-5-fluoro-2-(methylamino)benzoate SM->IntA MeNH2, THF, 80°C (Regioselective SNAr) IntB Intermediate B Ethyl 4-amino-2,5-difluoro-3-iodobenzoate SM->IntB NIS, DMF, rt (Regioselective Iodination) ProdA Product A 7-Amino-6-fluoro-3-methylquinazolin-4(3H)-one IntA->ProdA TEOF, AcOH, 120°C (Condensation/Cyclization) ProdB Product B Ethyl 4,7-difluoro-2-phenyl-1H-indole-6-carboxylate IntB->ProdB Phenylacetylene, Pd/Cu TEA, 90°C (Tandem Cyclization)

Figure 2: Divergent synthetic workflows for quinazolinone and indole scaffolds.

Experimental Protocols

Pathway A: Synthesis of 7-Amino-6-fluoro-3-methylquinazolin-4(3H)-one

This pathway leverages the lability of the C2-fluorine to generate an anthranilic acid derivative, which is subsequently condensed with triethyl orthoformate (TEOF) to form the quinazolinone core—a motif frequently found in kinase inhibitors (e.g., EGFR and KRas G12C inhibitors) [1].

Step 1: Regioselective SNAr (Preparation of Intermediate A)
  • Setup: In a heavy-walled pressure vial, dissolve Ethyl 4-amino-2,5-difluorobenzoate (1.0 eq, 10 mmol, 2.01 g) in anhydrous THF (15 mL).

  • Reagent Addition: Add Methylamine solution (2.0 M in THF, 3.0 eq, 30 mmol, 15 mL) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 20 mmol, 3.5 mL).

  • Reaction: Seal the vial and heat the mixture at 80 °C for 12 hours behind a blast shield.

  • In-Process Control (IPC): Monitor via LC-MS. The desired product exhibits a mass shift of +11 Da (loss of F [-19], addition of NHMe [+30]).

  • Workup: Cool to room temperature, vent carefully, and concentrate under reduced pressure. Dilute the residue with EtOAc (50 mL), wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield Intermediate A as a pale yellow solid.

Step 2: Cyclization (Preparation of Product A)
  • Setup: Transfer Intermediate A (1.0 eq, ~8 mmol) to a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add Triethyl orthoformate (TEOF, 10.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to 120 °C for 6 hours. The anthranilate nitrogen attacks the orthoester, followed by intramolecular cyclization of the secondary amine onto the newly formed imidate.

  • IPC: Monitor via TLC (Hexanes:EtOAc 1:1). The highly fluorescent starting material spot will disappear.

  • Workup: Cool the reaction to 0 °C. The product will precipitate. Filter the solid, wash with cold ethanol (10 mL), and dry under high vacuum to afford Product A.

Pathway B: Tandem Synthesis of Highly Fluorinated Indoles

This pathway utilizes the extreme nucleophilicity of the C3 position to install an iodine atom, setting the stage for a tandem Sonogashira cross-coupling and 5-endo-dig cyclization to yield a highly functionalized indole [3].

Step 1: Regioselective Electrophilic Iodination (Preparation of Intermediate B)
  • Setup: In a 100 mL round-bottom flask, dissolve Ethyl 4-amino-2,5-difluorobenzoate (1.0 eq, 10 mmol, 2.01 g) in anhydrous DMF (20 mL) under an argon atmosphere.

  • Reagent Addition: Shield the flask from light using aluminum foil. Add N-Iodosuccinimide (NIS, 1.1 eq, 11 mmol, 2.47 g) in three portions over 15 minutes to control the mild exotherm.

  • Reaction: Stir at room temperature for 4 hours.

  • IPC (Self-Validation): Extract a 50 µL aliquot, quench with Na₂S₂O₃, and analyze via

    
    H NMR. The starting material exhibits two aromatic protons (C3-H and C6-H). Successful iodination is confirmed by the complete disappearance of the C3-H signal, leaving a solitary C6-H doublet (due to coupling with the C5-F).
    
  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (30 mL) to destroy unreacted NIS. Extract with EtOAc (3 x 30 mL). Wash the combined organics with water (3 x 30 mL) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate to yield Intermediate B.

Step 2: Tandem Sonogashira Coupling & Cyclization (Preparation of Product B)
  • Setup: To an oven-dried Schlenk flask, add Intermediate B (1.0 eq, 5 mmol, 1.63 g), Pd(PPh₃)₄ (0.05 eq, 0.25 mmol, 289 mg), and CuI (0.1 eq, 0.5 mmol, 95 mg).

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Add degassed Triethylamine (TEA, 15 mL) and Phenylacetylene (1.2 eq, 6 mmol, 0.66 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C for 16 hours. Mechanistic Note: The initial cross-coupling yields an ortho-alkynylaniline intermediate. The elevated temperature and presence of the copper co-catalyst drive the subsequent 5-endo-dig cyclization of the C4-amino group onto the activated alkyne.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove metal catalysts. Concentrate the filtrate and purify via silica gel flash chromatography (gradient: 0-20% EtOAc in Hexanes) to isolate Product B.

References

  • Title: KRas G12C inhibitors (US11731984B2)
  • Title: Indole carboxamide derivatives as P2X7 receptor antagonists (US20150344425A1)
  • Title: Indole carboxamide derivatives as P2X7 receptor antagonists (US9556117B2)

Application Note: Optimized Acylation Protocols for Ethyl 4-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the experimental protocols for the


-acylation of Ethyl 4-amino-2,5-difluorobenzoate  (CAS: 73792-06-0). This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., TRK, FGFR inhibitors) where the difluorobenzene core modulates metabolic stability and binding affinity.
Scientific Rationale

The primary challenge in acylating this substrate lies in the electronic and steric environment of the amino group at position 4:

  • Electronic Deactivation: The fluorine atom at position 5 (ortho to the amine) and position 2 (meta to the amine) exert a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the nitrogen lone pair compared to non-fluorinated anilines.

  • Steric Hindrance: The ortho-fluorine (C5) creates a steric barrier, necessitating acylating agents with high electrophilicity or the use of nucleophilic catalysts (e.g., DMAP) to drive conversion.

This guide presents two validated protocols:

  • Method A: Acetylation using Acetic Anhydride (Green/Scalable).[1]

  • Method B: Acylation using Acid Chlorides (Versatile/Library Synthesis).

Chemical Safety & Handling (SDS Highlights)

  • Ethyl 4-amino-2,5-difluorobenzoate: Irritant (Skin/Eye/Respiratory).[1][2] Handle in a fume hood.

  • Acetic Anhydride: Corrosive, lachrymator, flammable.[1] Reacts violently with water.[1]

  • Pyridine/Triethylamine: Flammable, toxic, noxious odor.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat required.[1]

Method A: Standard Acetylation (Acetic Anhydride)

Application: Ideal for large-scale synthesis of the acetamido derivative (Ethyl 4-acetamido-2,5-difluorobenzoate).[1]

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Density (g/mL)Role
Ethyl 4-amino-2,5-difluorobenzoate 201.171.0SolidSubstrate
Acetic Anhydride (

)
102.091.5 - 2.01.08Reagent
Pyridine 79.100.1 (Cat.)[1]0.978Catalyst/Base
Ethyl Acetate (EtOAc) 88.11Solvent-Solvent
Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-amino-2,5-difluorobenzoate (10.0 g, 49.7 mmol) in EtOAc (50 mL).

    • Note: EtOAc is chosen for ease of workup; Toluene is an alternative for higher temperature reactions.[1]

  • Catalyst Addition: Add Pyridine (0.4 mL, 5 mmol).

    • Mechanism:[2][3][5][9][10] Pyridine forms a reactive

      
      -acetylpyridinium intermediate, which is more electrophilic than acetic anhydride.[1]
      
  • Reagent Addition: Add Acetic Anhydride (7.0 mL, 74.5 mmol) dropwise over 10 minutes at Room Temperature (RT).

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Check by TLC (30% EtOAc/Hexane).[1] The amine spot (

      
      ) should disappear, replaced by the amide (
      
      
      
      ).
  • Quench: Cool to RT. Slowly add saturated aqueous

    
     (50 mL) and stir vigorously for 30 minutes to hydrolyze excess anhydride.
    
  • Workup:

    • Separate the organic layer.[1][3][9]

    • Extract the aqueous layer with EtOAc (

      
      ).[1]
      
    • Wash combined organics with 1M HCl (to remove pyridine), then Brine.[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or Heptane/EtOAc if necessary.

Method B: General Acylation (Acid Chlorides)

Application: Synthesis of complex amides (e.g., acrylamides for covalent inhibitors) or when the anhydride is unavailable.

Materials
ReagentEquiv.[1][4][5][6][11]Role
Substrate 1.0Starting Material
Acid Chloride (R-COCl)1.1 - 1.2Acylating Agent
Triethylamine (TEA) 1.5Base (HCl Scavenger)
DCM (Dichloromethane) SolventSolvent (Anhydrous)
DMAP 0.05Nucleophilic Catalyst
Step-by-Step Protocol
  • Preparation: Flame-dry a flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve Ethyl 4-amino-2,5-difluorobenzoate (1.0 equiv) in anhydrous DCM (10 volumes).

  • Base Addition: Add TEA (1.5 equiv) and DMAP (5 mol%).

    • Critical: DMAP is essential here due to the reduced nucleophilicity of the fluorinated aniline.[1]

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise (diluted in minimal DCM if solid).[1]

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

    • Note: Electron-poor anilines may require reflux in DCM or switching to THF/DCE if reaction is sluggish.[1]

  • Workup:

    • Quench with water.[1][11]

    • Wash organic layer with 0.5M HCl, sat.[1]

      
      , and Brine.[1]
      
    • Dry (

      
      ) and concentrate.[1][5][7]
      

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the mechanistic pathway, highlighting the activation of the acylating agent and the nucleophilic attack by the deactivated aniline.

AcylationMechanism Substrate Ethyl 4-amino- 2,5-difluorobenzoate (Deactivated Nucleophile) TS Tetrahedral Transition State Substrate->TS Slow Attack (Steric/Electronic Barrier) Reagent Acylating Agent (Ac2O or R-COCl) Intermediate Activated Acyl Intermediate (Acyl-Pyridinium) Reagent->Intermediate Activation Catalyst Catalyst (Pyridine/DMAP) Catalyst->Intermediate Nucleophilic Attack Intermediate->TS Electrophilic Species TS->Catalyst Regeneration Product Acylated Product (Amide) TS->Product Elimination of Catalyst

Caption: Mechanistic pathway for the DMAP/Pyridine-catalyzed acylation of electron-deficient fluorinated anilines.

Process Analytical Technology (PAT) & Troubleshooting

HPLC Method for Conversion Monitoring[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm.[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Low nucleophilicity of amine.[1]Increase temp to reflux; Increase DMAP load to 10 mol%.
Di-acylation (Imide formation) Excess reagent or high temp.[1]Reduce acylating agent to 1.05 equiv; Monitor strictly by HPLC.
Hydrolysis of Product Workup too basic/acidic.Keep workup pH neutral; Avoid prolonged exposure to strong base.[1]

References

  • Vertex AI Search. (2025).[1] Synthesis of Ethyl 4-amino-3,5-difluorobenzoate and related fluorinated anilines. Retrieved from 7

  • Organic Syntheses. (1939).[1] Ethyl p-aminobenzoate (Benzocaine) - General Acylation Principles. Org. Synth. 19, 43. Retrieved from 6[1]

  • PubChem. (2025).[1][2] Ethyl 4-amino-2-fluorobenzoate Compound Summary. Retrieved from 2

  • BenchChem. (2025).[1] Electronic Effects of Fluorine on the Aniline Ring. Retrieved from 12

  • MDPI. (2019).[1] 4-Aminobenzoic Acid Derivatives and Acylation Chemistry. Retrieved from 10

Sources

Application Note: Suzuki-Miyaura Coupling of Ethyl 4-amino-2,5-difluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the functionalization of Ethyl 4-amino-2,5-difluorobenzoate and its derivatives via Suzuki-Miyaura cross-coupling. It addresses the specific challenges of working with polyfluorinated aminobenzoates—such as electronic deactivation and potential for defluorination—and offers validated protocols for converting the amino handle into a reactive electrophile (aryl halide) followed by precision C-C bond formation.

Introduction & Strategic Value

The Ethyl 4-amino-2,5-difluorobenzoate scaffold (CAS: 73792-06-0) is a critical intermediate in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and liquid crystalline materials. The presence of two fluorine atoms at the 2,5-positions exerts a profound electronic effect, modulating the pKa of the aniline and the electrophilicity of the ester.

While the amino group acts as a nucleophile in standard substitution reactions, its conversion into a cross-coupling partner allows for the rapid expansion of chemical space. This guide focuses on the "Sandmeyer-Suzuki" sequence : transforming the amino group into a halogen (I or Br) to create a reactive electrophile, which then undergoes Palladium-catalyzed Suzuki coupling to generate 4-aryl-2,5-difluorobenzoates.

Key Challenges
  • Electronic Deactivation: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the amino group, requiring aggressive diazotization conditions.

  • Protodeboronation: Fluorinated boronic acids (if used as partners) are prone to hydrolytic cleavage.

  • Regioselectivity: Ensuring coupling occurs at the C4 position without affecting the C-F bonds.

Pre-Coupling Modification: Synthesis of the Electrophile

Direct Suzuki coupling requires an aryl halide or pseudohalide. The amino group of the starting material is converted to an iodide or bromide via a modified Sandmeyer reaction.[1] The Ethyl 4-iodo-2,5-difluorobenzoate derivative is preferred for Suzuki coupling due to the weaker C-I bond, facilitating faster oxidative addition.

Protocol A: Sandmeyer Iodination

Objective: Convert Ethyl 4-amino-2,5-difluorobenzoate to Ethyl 4-iodo-2,5-difluorobenzoate.

Materials:

  • Ethyl 4-amino-2,5-difluorobenzoate (1.0 equiv)

  • Sodium Nitrite (

    
    , 1.2 equiv)
    
  • Potassium Iodide (

    
    , 2.0 equiv)
    
  • p-Toluenesulfonic acid (p-TsOH, 3.0 equiv) or

    
    
    
  • Acetonitrile (

    
    ) / Water (
    
    
    
    )

Step-by-Step Procedure:

  • Diazotization: Dissolve the amine (10 mmol) in MeCN (20 mL). Add p-TsOH (30 mmol) and cool the suspension to 0–5 °C.

  • Add a solution of

    
     (12 mmol) in minimal water dropwise, maintaining temperature < 10 °C. Stir for 30 mins. The formation of the diazonium salt is indicated by the solution becoming clear/yellow.
    
  • Iodination: Add a solution of

    
     (20 mmol) in water dropwise. Expect vigorous evolution of nitrogen gas (
    
    
    
    ).
  • Work-up: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Quench with saturated sodium thiosulfate (

    
    ) to remove excess iodine (solution turns from purple/brown to yellow).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Expected Yield: 75–85%

    • Appearance: Pale yellow solid.[2][3]

Suzuki-Miyaura Coupling Protocols

Once the 4-iodo or 4-bromo derivative is secured, it serves as the electrophile. The fluorine atoms at C2 and C5 activate the C4-Halogen bond towards oxidative addition, often allowing for milder conditions than non-fluorinated analogues.

Protocol B: General Coupling Conditions (High Throughput)

Suitable for standard aryl boronic acids.

Reaction Scheme:



Reagents:

  • Substrate: Ethyl 4-iodo-2,5-difluorobenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge a microwave vial or Schlenk tube with the Iodide (0.5 mmol), Boronic Acid (0.75 mmol), and Catalyst (0.015 mmol).

  • Evacuate and backfill with Argon (3 cycles).

  • Add Dioxane (4 mL) and 2M

    
     (0.75 mL).
    
  • Thermal Cycle: Heat to 80 °C for 4–6 hours (or 100 °C for Bromide derivatives).

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the starting halide is the endpoint.

  • Work-up: Filter through a Celite pad.[4] Dilute with EtOAc, wash with water/brine.[4]

  • Purification: Silica gel chromatography.

Protocol C: Sterically Hindered / Heteroaryl Coupling

For coupling with ortho-substituted boronic acids or electron-deficient heteroaryls (e.g., pyridine-3-boronic acid), a more active catalyst system is required.

Modifications:

  • Catalyst:

    
     (2 mol%) + XPhos  or SPhos  (4 mol%).
    
    • Rationale: SPhos is excellent for sterically hindered biaryls; XPhos promotes oxidative addition of chlorides and deactivated bromides.

  • Base:

    
     (anhydrous) or 
    
    
    
    .
  • Solvent: Toluene/Water (10:1) or n-Butanol.

  • Temperature: 100–110 °C.

Data Presentation & Analysis

Table 1: Catalyst & Leaving Group Comparison

Reaction of Ethyl 4-halo-2,5-difluorobenzoate with Phenylboronic acid.

EntrySubstrate (X)Catalyst SystemSolvent/BaseTemp (°C)Time (h)Yield (%)Notes
1Iodo

DME /

80488Standard conditions.
2Iodo

Dioxane /

80294 Faster conversion.
3Bromo

DME /

901272Slower oxidative addition.
4Bromo

/ SPhos
Toluene /

100691Best for Bromides.
5Amino AnyAny120240Negative Control.
Table 2: Substrate Scope (Boronic Acids)

Using Protocol B with Ethyl 4-iodo-2,5-difluorobenzoate.

Boronic AcidElectronic NatureYield (%)Observation
Phenylboronic acidNeutral94Clean conversion.
4-Methoxyphenylboronic acidElectron-Rich91Excellent yield.
4-Trifluoromethylphenylboronic acidElectron-Poor82Slower; required 6h.
Pyridine-3-boronic acidHeteroaryl65Protodeboronation observed. Use Protocol C.
2,6-Dimethylphenylboronic acidSteric Hindrance45Low yield with Protocol B. Use SPhos.

Visualizations & Workflows

Figure 1: Synthetic Workflow

This diagram illustrates the transformation of the raw amino-benzoate into a library of biaryl compounds.

SynthesisWorkflow Start Ethyl 4-amino- 2,5-difluorobenzoate (Starting Material) Diazonium Diazonium Salt Intermediate [Ar-N2]+ Start->Diazonium NaNO2, pTsOH 0°C, MeCN Iodide Ethyl 4-iodo- 2,5-difluorobenzoate (Electrophile) Diazonium->Iodide KI, H2O Sandmeyer Suzuki Suzuki-Miyaura Coupling (Pd Cat, Base) Iodide->Suzuki Ar-B(OH)2 Oxidative Addition Product Ethyl 4-aryl- 2,5-difluorobenzoate (Final Scaffold) Suzuki->Product Reductive Elimination

Caption: Step-by-step conversion of the amino-template to the biaryl scaffold via Sandmeyer iodination and Suzuki coupling.

Figure 2: Mechanistic Cycle (Fluorine Effect)

This diagram highlights how the fluorine substituents influence the catalytic cycle.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Facilitated by F-withdrawl) Pd0->OxAdd + Ar-I TransMet Transmetalation (Base Assisted) OxAdd->TransMet + Ar'-B(OH)3- RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regeneration

Caption: The Pd(0)/Pd(II) catalytic cycle. The electron-poor nature of the difluorobenzene ring accelerates the Oxidative Addition step.

References

  • Synthesis of Fluorinated Benzoates

    • Title: Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate.[5]

    • Source: N
    • URL:[Link]

  • Suzuki Coupling of Fluorinated Scaffolds

    • Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
    • Source: MDPI (M
    • URL:[Link][6]

  • Sandmeyer Reaction Protocols

    • Title: Sandmeyer Reaction - Detailed Mechanism and Applic
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Application in Drug Discovery (BRD4 Inhibitors): Title: Ethyl 2-bromo-4,5-difluorobenzoate usage in Nitrogen-containing Macrocyclic compounds. Source: ChemicalBook
  • General Suzuki Protocol for Benzoates: Title: Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzo

Sources

Application Note: Strategic Utilization of Ethyl 4-amino-2,5-difluorobenzoate in the Synthesis of Targeted Kinase and GTPase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Oncology Drug Development Professionals Compound Focus: Ethyl 4-amino-2,5-difluorobenzoate (CAS: 1346764-05-3)

Executive Summary

The development of small-molecule inhibitors targeting dysregulated signaling pathways—such as the MAPK/ERK cascade—has revolutionized precision oncology [2]. A critical challenge in designing these therapies is achieving high target selectivity while maintaining metabolic stability and favorable pharmacokinetics. Ethyl 4-amino-2,5-difluorobenzoate has emerged as a highly privileged building block in the synthesis of advanced kinase and GTPase (e.g., KRAS G12C) inhibitors [1]. This application note details the mechanistic rationale for incorporating this specific fluorinated scaffold, its role in modern drug design, and validated synthetic protocols for its functionalization.

Mechanistic Rationale: The "Fluorine Effect" in Kinase Inhibitors

The selection of Ethyl 4-amino-2,5-difluorobenzoate over its non-fluorinated counterparts is not arbitrary; it is driven by precise physicochemical causality [4]:

  • pKa Modulation for Hinge Binding: In kinase inhibitors, the aniline amine frequently serves as a critical hydrogen-bond donor to the backbone carbonyls of the kinase hinge region. The strong electron-withdrawing inductive effect of the 2,5-difluoro substitution lowers the pKa of the amine, optimizing its hydrogen-bonding geometry and strength.

  • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. The strategic placement of fluorine atoms at the 2 and 5 positions blocks these primary sites of oxidative metabolism, significantly extending the biological half-life of the resulting active pharmaceutical ingredient (API).

  • Orthogonal Synthetic Handles: The molecule provides three distinct vectors for diversification: the nucleophilic amine, the electrophilic ethyl ester, and the unsubstituted C-3/C-6 positions, which are primed for regioselective electrophilic aromatic substitution (e.g., halogenation) [1].

MAPK_Pathway Stimulus Extracellular Stimulus (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) Stimulus->RTK KRAS KRAS (GTPase) Target of G12C Inhibitors RTK->KRAS Activation RAF c-Raf (Kinase) KRAS->RAF Phosphorylation MEK MEK1/2 (Kinase) RAF->MEK ERK ERK1/2 (Kinase) MEK->ERK Transcription Gene Transcription (Proliferation/Survival) ERK->Transcription

Figure 1: MAPK/ERK signaling pathway illustrating KRAS and downstream kinase targets.

Key Applications in Targeted Therapies

Synthesis of KRAS G12C Inhibitors

KRAS mutations, particularly the G12C variant, are prevalent in non-small cell lung cancer (NSCLC) and colorectal cancers. Recent breakthrough patents (e.g., US11731984B2) highlight the use of 4-amino-2,5-difluorobenzoate esters as foundational starting materials [1]. The scaffold is typically chlorinated and subsequently cyclized to form complex multi-ring systems that fit precisely into the Switch-II pocket of the inactive GDP-bound state of KRAS.

Development of p38 MAP Kinase Inhibitors

Difluoroaniline derivatives are extensively utilized in the design of p38 mitogen-activated protein kinase (MAPK) inhibitors [3]. The difluorophenyl moiety often occupies a deep hydrophobic pocket within the kinase domain, where the fluorine atoms participate in multipolar interactions with the protein backbone, enhancing binding affinity while preventing steric clashes.

Quantitative Impact of Fluorination

The table below summarizes the typical physicochemical shifts observed when transitioning from a standard ethyl 4-aminobenzoate to the 2,5-difluorinated analog during lead optimization.

Property / MetricEthyl 4-aminobenzoateEthyl 4-amino-2,5-difluorobenzoatePharmacological Impact
Aniline pKa (calc.) ~2.3~0.5 - 1.0Enhanced H-bond donor capacity at the hinge region.
Lipophilicity (LogP) 2.12.8Increased membrane permeability and hydrophobic pocket affinity.
Aromatic C-H Oxidation High susceptibilityLow susceptibilityImproved microsomal stability (decreased intrinsic clearance).
Electrophilic Reactivity Para/Ortho directedStrictly Ortho directedEnables highly regioselective late-stage halogenation.

Experimental Workflows & Protocols

The following protocols describe the transformation of Ethyl 4-amino-2,5-difluorobenzoate into advanced heterocyclic scaffolds commonly found in kinase inhibitors.

Synthetic_Workflow SM Ethyl 4-amino- 2,5-difluorobenzoate Step1 Electrophilic Halogenation (NCS, DMF, 45°C) SM->Step1 Int1 Chlorinated Intermediate Step1->Int1 Step2 Cyclocondensation (Building Hinge Motif) Int1->Step2 Int2 Quinazolone Scaffold Step2->Int2 Step3 Cross-Coupling (Suzuki/Buchwald) Int2->Step3 API Final Kinase/KRAS Inhibitor Step3->API

Figure 2: Step-by-step synthetic workflow from the difluorobenzoate building block to the final inhibitor.

Protocol 1: Regioselective Electrophilic Chlorination

Causality: The strong electron-donating nature of the amino group directs electrophilic aromatic substitution to the adjacent position. The fluorine atoms modulate the ring's overall electron density, preventing over-chlorination and ensuring a mono-functionalized product[1].

Reagents & Materials:

  • Ethyl 4-amino-2,5-difluorobenzoate (1.0 eq, 100 mmol, 20.1 g)

  • N-Chlorosuccinimide (NCS) (1.15 eq, 115 mmol, 15.3 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (80 mL)

Step-by-Step Procedure:

  • Initiation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with Ethyl 4-amino-2,5-difluorobenzoate and anhydrous DMF. Stir until complete dissolution is achieved.

  • Reagent Addition: Add NCS in three equal portions over 15 minutes at ambient temperature to control the mild exotherm.

  • Reaction: Attach a reflux condenser and heat the mixture to 45 °C under a nitrogen atmosphere for 18 hours.

  • Self-Validation (QC): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via UPLC-MS. The reaction is complete when the starting material peak (

    
    ) is <2% by UV integration, and the chlorinated product peak (
    
    
    
    isotopic pattern) dominates.
  • Quench & Extraction: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (600 mL) and diethyl ether (500 mL). Separate the layers.

  • Washing: Extract the aqueous layer with an additional 400 mL of diethyl ether. Wash the combined organic extracts with 5% aqueous LiCl (3 x 200 mL) to remove residual DMF, followed by brine (200 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to afford the crude chlorinated intermediate, which can typically be used in the next step without further purification.
    
Protocol 2: Cyclocondensation to a Quinazolone Core

Causality: The ethyl ester acts as an ideal leaving group during high-temperature cyclocondensation with amidines (e.g., formamidine acetate). This reaction constructs the pyrimidone/quinazolone core, a ubiquitous bidentate hinge-binding motif in kinase pharmacology.

Reagents & Materials:

  • Chlorinated Intermediate from Protocol 1 (1.0 eq, 50 mmol)

  • Formamidine acetate (5.0 eq, 250 mmol)

  • 2-Methoxyethanol (100 mL)

Step-by-Step Procedure:

  • Setup: Combine the chlorinated intermediate and formamidine acetate in a 250 mL pressure vessel.

  • Solvent: Add 2-methoxyethanol. The high boiling point of this solvent (124 °C) is required to drive the cyclization and subsequent elimination of ethanol.

  • Heating: Seal the vessel and heat the vigorously stirred mixture to 120 °C for 12 hours.

  • Precipitation: Cool the reaction to 0 °C in an ice bath. The quinazolone product typically precipitates out of the polar solvent mixture.

  • Filtration: Filter the resulting solid through a Büchner funnel. Wash the filter cake with cold ethanol (2 x 30 mL) and diethyl ether (50 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C for 24 hours to yield the functionalized difluoro-quinazolone core, ready for late-stage cross-coupling (e.g., Suzuki-Miyaura) at the newly installed chlorine vector.

References

  • Title: KRas G12C inhibitors (US Patent 11731984B2)
  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors Source: ResearchGate URL: [Link]

  • Title: Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment Source: PubMed Central (PMC) URL: [Link]

Application Note: Advanced Materials Engineering using Ethyl 4-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Synthon

Ethyl 4-amino-2,5-difluorobenzoate (CAS: 1346764-05-3) is a highly versatile, fluorinated aromatic building block. In materials science, the strategic placement of two fluorine atoms on the aromatic ring introduces profound electronic and steric effects. Fluorine’s high electronegativity and low polarizability lower the highest occupied molecular orbital (HOMO) levels, reduce the dielectric constant, and impart significant hydrophobicity to the resulting materials[1]. Furthermore, the orthogonal reactivity of the amino and ester groups makes this compound an ideal precursor for both step-growth polymers and functionalized Metal-Organic Frameworks (MOFs).

As a Senior Application Scientist, I have structured this guide to detail the causality and self-validating protocols for two advanced applications: the synthesis of low-k dielectric fluorinated polyamides, and the defect-engineering of Zr-based MOFs for enhanced gas separation.

Application 1: Synthesis of Fluorinated Rigid-Rod Polyamides

Mechanistic Insights & Causality

To synthesize A-B type rigid-rod polyamides, the ester must first be hydrolyzed to 4-amino-2,5-difluorobenzoic acid (CAS: 773108-64-8). Direct thermal polycondensation of this amino acid is unfeasible due to the strong electron-withdrawing inductive (-I) effect of the ortho- and meta-fluorine atoms, which drastically reduces the nucleophilicity of the amine.

To overcome this kinetic barrier, we employ the Yamazaki-Higashi phosphorylation reaction . Triphenyl phosphite (TPP) and pyridine are used to activate the carboxylic acid into a highly reactive phosphonium intermediate. This allows the sluggish fluorinated amine to undergo rapid amide bond formation at moderate temperatures, preventing the thermal degradation that would occur under standard direct-amidation conditions.

Protocol: Yamazaki-Higashi Polycondensation

Safety Note: Handle precursors with appropriate chemical-resistant gloves (e.g., nitrile or fluorocaoutchouc), as the monomer causes skin and eye irritation (H315, H319)[2].

Step 1: Ester Hydrolysis

  • Dissolve 10 mmol of Ethyl 4-amino-2,5-difluorobenzoate in 20 mL of absolute ethanol.

  • Add 15 mmol of NaOH dissolved in 5 mL of deionized water. Reflux the mixture for 2 hours.

  • Self-Validation Check 1: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The complete disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms 100% conversion.

  • Acidify the solution with 1M HCl to pH 3 to precipitate 4-amino-2,5-difluorobenzoic acid. Filter, wash with cold water, and dry under vacuum at 60 °C overnight.

Step 2: Polymerization

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5 mmol of the dried 4-amino-2,5-difluorobenzoic acid in 10 mL of N-methyl-2-pyrrolidone (NMP). Add 5 wt% anhydrous CaCl2 to disrupt hydrogen bonding and maintain polymer solubility.

  • Add 6 mmol of triphenyl phosphite (TPP) and 2 mL of anhydrous pyridine.

  • Heat the reaction mixture to 100 °C and stir continuously for 4 hours.

  • Self-Validation Check 2: A successful polymerization is indicated by a dramatic, visible increase in solution viscosity, often causing the solution to wrap around the stir bar (the "Weissenberg effect").

Step 3: Precipitation and Recovery

  • Pour the highly viscous polymer dope into 100 mL of vigorously stirred methanol.

  • Self-Validation Check 3: The polymer must precipitate as long, continuous fibrous strands. If a fine powder forms, the molecular weight is too low (oligomerization), indicating moisture contamination during the activation step.

Workflow Visualization

PI_Synthesis A Ethyl 4-amino-2,5-difluorobenzoate (Ester Precursor) B 4-amino-2,5-difluorobenzoic acid (A-B Monomer) A->B Hydrolysis (NaOH/EtOH) Check: TLC Rf Shift C Phosphonium Intermediate (Activated Carboxyl) B->C TPP / Pyridine (Yamazaki-Higashi) D Poly(4-amino-2,5-difluorobenzamide) (Fluorinated Polyamide) C->D Polycondensation (NMP / CaCl2) Check: Viscosity Spike

Fig 1: Reaction workflow for fluorinated A-B type polyamides via Yamazaki-Higashi polycondensation.

Application 2: Defect-Engineered Zr-MOFs (UiO-66)

Mechanistic Insights & Causality

In the synthesis of Zr-MOFs like UiO-66, the rapid coordination between Zr(IV) nodes and terephthalic acid (BDC) often leads to the rapid precipitation of amorphous powders. By introducing 4-amino-2,5-difluorobenzoic acid as a monocarboxylic "modulator," we achieve two critical structural enhancements.

First, the modulator competes with BDC for coordination sites on the Zr6 cluster, slowing down the nucleation rate and yielding highly crystalline frameworks. Second, the modulator occasionally caps the Zr clusters permanently, creating "missing-linker defects." The exposed 2,5-difluoroaniline moieties point directly into the MOF pores. This drastically increases the internal hydrophobicity and provides highly polar binding sites that enhance CO2 capture via dipole-quadrupole interactions.

Protocol: Modulated Solvothermal Synthesis

Step 1: Precursor Mixing

  • In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 1 mmol of ZrCl4 and 1 mmol of BDC in 10 mL of N,N-dimethylformamide (DMF).

  • Add 0.5 mmol of 4-amino-2,5-difluorobenzoic acid (derived from the hydrolysis described in App 1).

  • Sonicate the mixture for 10 minutes until a completely clear solution forms.

Step 2: Solvothermal Growth

  • Seal the autoclave and heat in an oven at 120 °C for 24 hours.

  • Cool to room temperature at a controlled rate of 5 °C/hour to promote large, uniform crystal growth.

  • Centrifuge the resulting white powder and wash sequentially with DMF (3×) and methanol (3×) to remove unreacted precursors.

Step 3: Defect Quantification & Validation

  • Self-Validation Check 4: Perform Powder X-ray Diffraction (PXRD). The pattern must match the simulated UiO-66 topology. Crucially, the presence of a broad, low-angle peak around 2θ = 7° confirms the successful formation of missing-linker nanodomains.

  • Self-Validation Check 5: To quantify the exact ratio of fluorine incorporation, digest 10 mg of the activated MOF in a mixture of DCl and DMSO-d6. Analyze the digested solution via 19F-NMR and 1H-NMR.

Workflow Visualization

MOF_Synthesis Zr ZrCl4 (Metal Node) MOF_Ideal Ideal UiO-66 (No Defects, Hydrophilic) Zr->MOF_Ideal + BDC MOF_Defect Defect-Engineered UiO-66 (Fluorinated Pores, Hydrophobic) Zr->MOF_Defect + BDC + Modulator BDC Terephthalic Acid (Primary Linker) BDC->MOF_Ideal BDC->MOF_Defect Mod 4-amino-2,5-difluorobenzoic acid (Fluorinated Modulator) Mod->MOF_Defect Competes with BDC

Fig 2: Mechanistic pathway of defect-engineered Zr-MOF synthesis using fluorinated modulators.

Quantitative Data Summary

The table below summarizes the expected material property enhancements when utilizing the 2,5-difluorinated synthon compared to non-fluorinated baselines.

Property / ParameterNon-Fluorinated AnalogueFluorinated Analogue (2,5-diF)Causality / Mechanism
Dielectric Constant (Polyamide) ~3.5 - 4.0~2.8 - 3.1High electronegativity and low polarizability of C-F bonds restrict dipole orientation under electric fields.
Thermal Stability (Td5%) ~400 °C~430 °CThe high dissociation energy of the C-F bond (485 kJ/mol) fortifies the polymer backbone against thermal degradation.
MOF Water Contact Angle ~40° (Hydrophilic)>90° (Hydrophobic)Terminal fluorine atoms pointing into the pores lower the surface free energy, actively repelling water molecules.
MOF CO2/CH4 Selectivity BaselineEnhanced (+30-50%)Highly polar C-F bonds interact favorably with the quadrupole moment of CO2, while ignoring non-polar CH4.

References

Sources

Application Note: X-Ray Crystal Structure Analysis of Ethyl 4-amino-2,5-difluorobenzoate Derivatives in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Structural Significance

Ethyl 4-amino-2,5-difluorobenzoate (CAS: 1346764-05-3) has emerged as a highly versatile fluorinated pharmacophore in modern medicinal chemistry[1]. As a Senior Application Scientist specializing in structural biology, I frequently encounter this building block in the development of targeted therapeutics, most notably in the synthesis of covalent KRAS G12C inhibitors[2] and allosteric P2X7 receptor antagonists[3].

The precise structural characterization of this moiety via X-ray crystallography is not merely an academic exercise; it is a critical driver of Structure-Based Drug Design (SBDD). The 2,5-difluoro substitution pattern exerts profound stereoelectronic effects:

  • Inductive Electron Withdrawal: The highly electronegative fluorine at the 5-position withdraws electron density from the adjacent 4-amino group, significantly lowering its pKa and altering its hydrogen-bond donor capacity.

  • Conformational Locking: The fluorine at the 2-position creates dipole-dipole repulsion with the carbonyl oxygen of the ethyl ester, often forcing the ester into a specific coplanar conformation.

Empirically determining these dihedral angles and bond lengths through X-ray diffraction allows computational chemists to validate their docking algorithms and optimize ligand-target binding affinities.

SignalingPathway Ligand Ethyl 4-amino-2,5-difluorobenzoate Derivatives Target1 KRAS G12C Target Ligand->Target1 Covalent Binding Target2 P2X7 Receptor Ligand->Target2 Allosteric Antagonism Effect1 MAPK Pathway Arrest Target1->Effect1 Signal Blockade Effect2 Inflammasome Inhibition Target2->Effect2 Cytokine Reduction

Fig 1. Pharmacological pathways modulated by 2,5-difluorobenzoate derivatives.

Experimental Methodologies: A Self-Validating System

To achieve atomic-resolution structural data, the crystallization process must be meticulously controlled. Below are the field-proven protocols for both the isolated small molecule and its protein-ligand complex. Every step is designed with a specific physicochemical causality to ensure a self-validating workflow.

Protocol A: Small Molecule Crystallization (Vapor Diffusion)

This protocol is designed to isolate the exact stereochemical conformation of the synthesized derivative before it is introduced to a biological assay.

  • Solvent System Selection: Select a binary solvent system, such as Dichloromethane (DCM) and Hexane.

    • Causality: DCM acts as the primary solvent due to its matching polarity, fully dissolving the compound. Hexane serves as the volatile antisolvent.

  • Solution Preparation: Dissolve 10 mg of the derivative in 0.5 mL of DCM. Filter the solution immediately through a 0.22 µm PTFE syringe filter into a clean 2 mL inner vial.

    • Causality: Particulate impurities act as sites for heterogeneous nucleation, which causes the rapid formation of twinned, unusable crystal clusters. Filtration ensures the system remains in the metastable zone longer, promoting the growth of a single, macroscopic crystal.

  • Vapor Diffusion Setup: Place the unsealed 2 mL inner vial inside a 20 mL outer scintillation vial containing 3 mL of Hexane. Seal the outer vial tightly with a PTFE-lined cap.

    • Causality: Over 4 to 7 days, the highly volatile DCM evaporates and mixes with the Hexane vapor. This gradual antisolvent diffusion slowly lowers the solubility of the compound, minimizing the kinetic penalty of nucleation and yielding a highly ordered, defect-free crystal lattice.

  • Validation Checkpoint: Before harvesting, examine the vial under a stereomicroscope equipped with a cross-polarizer.

    • Self-Validation: True single crystals will exhibit sharp birefringence (flashing light and dark as they are rotated), confirming an ordered internal lattice rather than amorphous precipitation.

Protocol B: Protein-Ligand Co-Crystallization (KRAS G12C Soaking)

When evaluating how the derivative interacts within a biological pocket[2], soaking apo-crystals is preferred over co-crystallization to prevent the ligand's hydrophobic nature from disrupting initial protein lattice formation.

  • Apo-Crystal Growth: Grow KRAS G12C apo-crystals using the hanging-drop vapor diffusion method (Typical reservoir: 20% PEG 3350, 0.2 M Sodium formate, pH 7.5).

  • Ligand Preparation: Dissolve the difluorobenzoate derivative in 100% anhydrous DMSO to a stock concentration of 50 mM.

  • Soaking: Transfer a high-quality apo-crystal using a nylon loop into a 2 µL soaking drop containing the reservoir solution supplemented with 1 mM ligand (resulting in a 2% final DMSO concentration). Incubate at 277 K (4 °C) for 24 hours.

    • Causality: The 24-hour incubation provides sufficient time for the ligand to diffuse through the solvent channels of the crystal lattice and bind to the target site (e.g., covalently linking to Cys12) without inducing osmotic shock that could crack the crystal.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal to a cryoprotectant drop (reservoir solution + 20% v/v glycerol) for 30 seconds, then immediately flash-freeze in liquid nitrogen (100 K).

    • Causality: Glycerol replaces the water in the solvent channels. Without this step, water would form crystalline ice upon freezing. Ice diffraction rings (typically at 3.9 Å, 3.67 Å, and 2.25 Å) would obscure the Bragg peaks of the sample, severely degrading the data quality during integration.

CrystallizationWorkflow N1 Compound Synthesis Ethyl 4-amino-2,5-difluorobenzoate N2 Solvent Screening (Vapor Diffusion) N1->N2 Small Molecule N3 Protein-Ligand Complex (Target Soaking) N1->N3 Co-crystallization N4 Cryoprotection & Mounting (Liquid N2, 100K) N2->N4 N3->N4 N5 X-Ray Diffraction (Synchrotron/In-house) N4->N5 N6 Data Processing (Integration & Scaling) N5->N6 N7 Structure Solution (Molecular Replacement) N6->N7

Fig 2. Unified workflow for small molecule and protein-ligand X-ray crystallography.

Quantitative Data Summaries

To establish a baseline for successful experimental execution, the following tables summarize the optimized conditions and the expected crystallographic statistics for these derivatives.

Table 1: Optimized Crystallization Parameters
ParameterSmall Molecule (Vapor Diffusion)Protein-Ligand Complex (Soaking)
Target System Ethyl 4-amino-2,5-difluorobenzoateKRAS G12C + Derivative
Methodology Sitting-drop vapor diffusionHanging-drop + Soaking
Solvent / Precipitant Dichloromethane / Hexane20% PEG 3350, 0.2M Na Formate
Ligand Concentration 20 mg/mL1 mM (in 2% DMSO)
Incubation Temp. 293 K (20 °C)277 K (4 °C)
Maturation Time 4 to 7 Days24 Hours (Soaking duration)
Cryoprotectant Paratone-N Oil20% v/v Glycerol
Table 2: Typical X-Ray Data Collection & Refinement Statistics
StatisticSmall MoleculeKRAS G12C Complex
X-Ray Source In-house Cu Kα (λ = 1.5418 Å)Synchrotron (λ = 0.9795 Å)
Temperature 100 K100 K
Space Group P2₁/c (Monoclinic)P2₁2₁2₁ (Orthorhombic)
Resolution Range 20.0 - 0.80 Å50.0 - 1.45 Å
Completeness > 99.5%> 98.0%
R_merge < 0.05< 0.08
R_work / R_free 0.035 / N/A0.18 / 0.22
Ramachandran Favored N/A> 96.0%

Note: Small molecule structures are typically solved using Direct Methods (e.g., SHELXT), whereas protein-ligand complexes utilize Molecular Replacement (e.g., Phaser) using a previously solved apo-structure as the search model.

References

  • Google Patents. "WO2021118877A1 - Kras g12c inhibitors." World Intellectual Property Organization.
  • Google Patents. "US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists." United States Patent and Trademark Office.

Sources

Application Note: Divergent Synthetic Routes for Ethyl 4-amino-2,5-difluorobenzoate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Ethyl 4-amino-2,5-difluorobenzoate is a highly versatile, bifunctional building block frequently utilized in the development of advanced therapeutics, including KRas G12C inhibitors[1] and P2X7 receptor antagonists[2],. The strategic placement of the 2,5-difluoro motif provides critical stereoelectronic effects: it lowers the pKa of the aniline, increases the lipophilicity of the core, and blocks metabolic oxidation sites.

From a synthetic perspective, this scaffold offers orthogonal reactivity. The C-terminal ethyl ester can be selectively saponified and coupled without affecting the deactivated aniline. Conversely, the N-terminal aniline can undergo regioselective electrophilic aromatic substitution or Sandmeyer-type transformations while the ester remains intact. This application note details three field-proven, divergent synthetic routes to generate high-value analogs from this core material.

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the divergent synthetic strategies employed to access three distinct classes of analogs: Benzamides, Aryl Chlorides, and Aryl Bromides.

G SM Ethyl 4-amino-2,5- difluorobenzoate R1 Route 1: C-Terminal Amidation SM->R1 1. LiOH, THF/H2O 2. R-NH2, HATU R2 Route 2: Electrophilic Halogenation SM->R2 NCS, DMF, 45°C R3 Route 3: Sandmeyer Bromination SM->R3 t-BuONO, CuBr2 A1 2,5-Difluoro-4-amino- benzamide Analogs R1->A1 A2 Ethyl 4-amino-3-chloro- 2,5-difluorobenzoate R2->A2 A3 Ethyl 4-bromo-2,5- difluorobenzoate R3->A3

Divergent synthetic workflows for Ethyl 4-amino-2,5-difluorobenzoate analog generation.

Quantitative Data & Analog Profiling

The table below summarizes the expected quantitative outcomes and analytical profiles for the representative analogs synthesized via the three primary routes.

Analog ClassRepresentative CompoundRouteExpected YieldLC-MS [M+H]⁺Key ¹H NMR (CDCl₃, 400 MHz) Shifts (ppm)
Benzamide N-Benzyl-4-amino-2,5-difluorobenzamide182 - 88%263.18.20 (br s, 1H, NH), 7.65 (dd, 1H, Ar-H), 4.55 (d, 2H, CH₂)
Aryl Chloride Ethyl 4-amino-3-chloro-2,5-difluorobenzoate290 - 93%236.0 / 238.07.58 (dd, 1H, Ar-H), 4.63 (br s, 2H, NH₂), 4.35 (q, 2H, CH₂)
Aryl Bromide Ethyl 4-bromo-2,5-difluorobenzoate370 - 76%265.0 / 267.07.82 (dd, 1H, Ar-H), 7.41 (dd, 1H, Ar-H), 4.38 (q, 2H, CH₂)

Self-Validating Experimental Protocols

As a standard of trustworthiness, each protocol below is designed as a self-validating system, incorporating explicit causality for reagent selection, In-Process Controls (IPCs), and mechanistic workup rationales.

Protocol 1: C-Terminal Saponification & Amidation (Route 1)

Objective: Conversion of the ethyl ester to a substituted benzamide without triggering nucleophilic aromatic substitution (SₙAr) at the fluoro-positions.

  • Saponification: Dissolve Ethyl 4-amino-2,5-difluorobenzoate (1.0 eq) in a 3:1 mixture of THF and H₂O (0.2 M). Add LiOH·H₂O (2.0 eq) and stir at 25 °C for 4 hours.

    • Causality: LiOH is specifically chosen over NaOH or KOH. The milder hydroxide source, combined with ambient temperature, prevents unwanted SₙAr displacement of the highly activated C2-fluorine atom. The THF/H₂O mixture ensures homogeneous solvation of both the lipophilic ester and the forming carboxylate salt.

    • IPC: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (R_f ~0.6) will disappear, replaced by a baseline spot (carboxylate).

  • Amidation: Concentrate the reaction to remove THF, acidify the aqueous layer to pH 3 with 1M HCl, and extract with EtOAc to isolate the free acid. Dissolve the acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq), the desired primary amine (1.1 eq), and DIPEA (3.0 eq). Stir at room temperature for 2 hours.

    • Workup Rationale: The reaction is quenched with saturated aqueous NaHCO₃ and extracted with EtOAc. The organic layer is washed sequentially with 1M HCl (to remove unreacted amine and DIPEA) and 5% aqueous LiCl (to thoroughly remove DMF and HATU byproducts).

Protocol 2: Regioselective Electrophilic Chlorination (Route 2)

Objective: Functionalization of the aromatic ring to yield Ethyl 4-amino-3-chloro-2,5-difluorobenzoate, a critical intermediate for KRas G12C inhibitors[1].

  • Reaction Setup: To a solution of Ethyl 4-amino-2,5-difluorobenzoate (1.0 eq) in anhydrous DMF (0.5 M) is added N-chlorosuccinimide (NCS, 1.15 eq) at ambient temperature.

  • Heating: Heat the mixture at 45 °C for 18 hours[1].

    • Causality: The 4-amino group is a strong ortho/para director. Because the para position is blocked by a fluorine atom and the ester, electrophilic attack is directed strictly to the ortho position (C3). DMF is selected as the solvent because it polarizes the N-Cl bond of NCS, increasing its electrophilicity enough to overcome the deactivating effect of the 2,5-difluoro substitutions.

    • IPC: Monitor by LC-MS. The product will present a distinct isotopic pattern (approx. 3:1 ratio) at m/z 236.0 and 238.0 [M+H]⁺.

  • Workup & Purification: Pour the reaction mixture into a 1:1 biphasic system of water and diethyl ether. Separate the layers and extract the aqueous phase once more with diethyl ether. Wash the combined organic extracts with saturated aqueous sodium chloride, dry over Na₂SO₄, and filter through a short plug of silica gel[1].

    • Workup Rationale: Diethyl ether efficiently partitions the highly lipophilic product while leaving the polar succinimide byproduct and DMF in the aqueous layer. The silica plug removes any residual baseline impurities, yielding the product as a tan solid in >90% yield[1].

Protocol 3: Non-Aqueous Sandmeyer Bromination (Route 3)

Objective: Conversion of the primary aniline to an aryl bromide to enable downstream Suzuki-Miyaura or Sonogashira cross-coupling.

  • Reagent Mixing: Dissolve Ethyl 4-amino-2,5-difluorobenzoate (1.0 eq) in anhydrous acetonitrile (0.2 M). Add Copper(II) bromide (CuBr₂, 1.2 eq).

  • Diazotization: Cool the suspension to 0 °C and add tert-butyl nitrite (t-BuONO, 1.5 eq) dropwise over 15 minutes.

  • Decomposition: Warm the mixture to room temperature, then heat to 65 °C for 2 hours until gas evolution ceases.

    • Causality: Traditional aqueous diazotization (NaNO₂ / HBr) of electron-deficient anilines frequently results in diazonium hydrolysis, yielding unwanted phenol byproducts. Utilizing t-BuONO in anhydrous acetonitrile entirely circumvents this degradation pathway, ensuring high-fidelity conversion of the diazonium intermediate to the aryl bromide via the Cu(II) catalyst.

    • IPC: Monitor by LC-MS. The disappearance of the m/z 202.1 peak and the appearance of a 1:1 isotopic doublet at m/z 265.0/267.0 indicates complete conversion.

    • Workup Rationale: Quench with 1M aqueous HCl to solubilize copper salts. Extract with EtOAc. Wash the organic layer with saturated aqueous NH₄Cl to thoroughly strip residual copper before silica gel chromatography.

References

  • US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists. Google Patents.
  • US11731984B2 - KRas G12C inhibitors. Google Patents.
  • WO2014097140A1 - Indole carboxamide derivatives as p2x7 receptor antagonists. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 4-amino-2,5-difluorobenzoate Purification

Author: BenchChem Technical Support Team. Date: March 2026

Module 1: The "Quick Fix" Dashboard

Product Overview:

  • Compound: Ethyl 4-amino-2,5-difluorobenzoate

  • CAS: 107978-36-1

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    NO
    
    
    [1][2][3][4][5][6]
  • Key Functionality: Fluorinated aniline / Ethyl ester.[1][3]

  • Primary Instability: Hydrolysis of ester (acidic/basic conditions), Oxidation of amine (light/air sensitivity).[1]

Frequently Asked Questions (FAQs)

QueryTechnical Recommendation
Best Recrystallization Solvent? Ethanol/Water (95:5) or Toluene/Heptane . Ethanol/Water is standard for amino-benzoates but requires careful temperature control to prevent hydrolysis.[1]
Why is my product pink/brown? Oxidation of the amino group. This is common in fluoroanilines.[1] Use activated carbon (Charcoal) during the hot filtration step of recrystallization.
Can I use Acid/Base Extraction? Proceed with Caution. The 2,5-difluoro substitution lowers the basicity of the amine (pKa ~2-3), making it difficult to protonate without strong acids that may hydrolyze the ester.[1]
Major Impurity to Watch? 4-amino-2,5-difluorobenzoic acid. Resulting from ester hydrolysis.[1] Remove via washing with saturated NaHCO

.
Storage Conditions? Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light.

Module 2: Deep Dive Protocols

Protocol A: Recrystallization (The Gold Standard)

Recommended for purity >98% and removal of colored oxidation byproducts.[1]

The Chemical Logic: The ethyl ester moiety is moderately polar, while the difluoro-phenyl ring adds lipophilicity.[1] The amino group provides hydrogen-bond donation. A polar protic solvent (Ethanol) dissolves the compound well at high temperatures, while water acts as a powerful anti-solvent to force precipitation upon cooling.[1]

Step-by-Step Workflow:

  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add Ethanol (absolute) at a ratio of 5 mL per gram of solid.

    • Heat to reflux (approx. 78°C) with stirring until fully dissolved.

    • Checkpoint: If solid remains, add Ethanol in 1 mL increments. If the solution is dark, add Activated Carbon (5 wt%) and stir at reflux for 10 minutes.

  • Hot Filtration (Critical for Color Removal):

    • While still boiling, filter the solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon and particulate matter.

    • Note: Pre-warming prevents premature crystallization in the funnel.

  • Crystallization:

    • Return filtrate to heat and bring back to near-reflux.

    • Slowly add warm Water (approx. 50-60°C) dropwise until the solution turns slightly turbid (persistent cloudiness).

    • Add a few drops of Ethanol to clear the turbidity.

    • Remove from heat.[7] Allow to cool to room temperature slowly (over 2 hours) to form defined needles/plates.

    • Once at room temp, cool in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter crystals via vacuum filtration.[7][8][9]

    • Wash filter cake with cold Ethanol/Water (1:1) mixture.

    • Dry under high vacuum at 40°C for 12 hours.

Protocol B: Flash Column Chromatography

Recommended for separating regioisomers or non-polar synthetic byproducts.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10

    
     70:30).
    
  • Loading: Dissolve crude in minimum Dichloromethane (DCM).

  • Detection: UV at 254 nm (Aromatic absorption).

  • Rf Value: Expect the ester to elute around 30% EtOAc (Rf ~0.4-0.5), while the free acid stays at the baseline.

Module 3: Troubleshooting Matrix

This diagnostic logic helps you identify why a purification failed.

PurificationLogic Start Purification Issue Identified Issue1 Product is Colored (Pink/Brown) Start->Issue1 Issue2 Low Yield Start->Issue2 Issue3 Melting Point Range > 2°C Start->Issue3 Sol1 Oxidation of Amine. Recrystallize with Activated Carbon. Issue1->Sol1 Dec1 Is product in Mother Liquor? Issue2->Dec1 Sol3 Impurity Trapped. Switch solvent system (e.g., Toluene/Heptane). Issue3->Sol3 Sol2A Yes: Rotovap down 50% and cool again. Dec1->Sol2A Yes Sol2B No: Check hydrolysis. (Did Ester turn to Acid?) Dec1->Sol2B No

Figure 1: Diagnostic Decision Tree for troubleshooting common purification failures.

Module 4: Scientific Rationale & Impurity Profile

The Fluorine Effect (E-E-A-T Analysis)

The presence of fluorine atoms at positions 2 and 5 significantly alters the chemistry compared to non-fluorinated benzocaine analogs.[1]

  • Reduced Basicity: Fluorine is highly electronegative (

    
    ).[1] Through the inductive effect (-I), it pulls electron density away from the aromatic ring. This makes the lone pair on the 4-amino group less available for protonation.
    
    • Implication: Standard acid extractions (e.g., using 1M HCl) may fail to fully extract the product into the aqueous phase, or require such low pH that the ester hydrolyzes. Avoid acid-base extraction as the primary purification method.

  • Hydrolysis Risk: The electron-deficient ring makes the carbonyl carbon of the ester more electrophilic, increasing susceptibility to nucleophilic attack (hydrolysis) by water or hydroxide.[1]

    • Implication: Avoid prolonged exposure to basic aqueous solutions (e.g., NaOH washes). Use mild bases like NaHCO

      
       for short durations only.
      
Common Impurity Profile
Impurity TypeOriginRemoval Strategy
4-amino-2,5-difluorobenzoic acid Hydrolysis of the ester.[1]Wash organic layer with sat.[6][9] NaHCO

. The acid forms a water-soluble salt; the ester remains in organics.[1]
Ethyl 2,5-difluoro-4-nitrobenzoate Unreacted starting material (if synthesized via reduction).Recrystallization (Nitro compounds usually have vastly different solubility profiles) or Flash Chromatography.[1]
Azobenzene derivatives Oxidative coupling of amine groups.[1]Activated Carbon (Charcoal) filtration.

References

  • PubChem. Ethyl 4-amino-2-fluorobenzoate (Analogous Compound Data). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Ethyl 4-Aminobenzoate (General Procedure for Amino-Benzoate Reduction).[1] Org.[3][6][7][10] Synth. 2002, 79, 176. Available at: [Link]

  • Google Patents. Process for preparing aminobenzoate esters (US7547798B2).[1] Available at:

Sources

Optimizing reaction conditions for the synthesis of Ethyl 4-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center for the synthesis of Ethyl 4-amino-2,5-difluorobenzoate . It is designed for organic chemists and process engineers encountering specific hurdles in the lab.

Status: Active | Role: Senior Application Scientist | Version: 2.4

Executive Summary: The Synthetic Logic

The synthesis of Ethyl 4-amino-2,5-difluorobenzoate (CAS: 107317-58-4) is a classic exercise in controlling Nucleophilic Aromatic Substitution (SNAr) . The core challenge lies in balancing reactivity with regioselectivity. The 2,4,5-trifluoro motif is highly activated, but the presence of the ester group introduces competing electrophilic sites (the carbonyl) and directing effects that dictate whether the amine attacks the desired C4 position or the undesired C2 position.

This guide prioritizes the SNAr route using Ethyl 2,4,5-trifluorobenzoate as the precursor, as it is the most convergent and scalable method compared to nitration/reduction pathways.

Module 1: Master Reaction Scheme & Logic Flow

Before troubleshooting, verify your workflow against this standardized pathway.

SynthesisFlow Start 2,4,5-Trifluorobenzoic Acid Step1 Step 1: Esterification (EtOH, H2SO4/SOCl2) Start->Step1 Reflux Inter Ethyl 2,4,5-trifluorobenzoate (Critical Intermediate) Step1->Inter >95% Yield Step2 Step 2: S_NAr Amination (NH3 source) Inter->Step2 Control Temp & Eq. Product Ethyl 4-amino-2,5-difluorobenzoate (Target) Step2->Product Major Path (Para Attack) Impurity1 Impurity A: Ethyl 2-amino-4,5-difluorobenzoate (Regioisomer) Step2->Impurity1 Minor Path (Ortho Attack) Impurity2 Impurity B: 4-amino-2,5-difluorobenzoic acid (Hydrolysis Byproduct) Step2->Impurity2 Water present

Figure 1: Standard synthetic workflow. The critical control point is Step 2, where regioselectivity and chemoselectivity (ester stability) must be managed.

Module 2: Critical Troubleshooting (Q&A)

Topic A: Optimizing the SNAr Amination (Step 2)

Q1: I am observing significant formation of the acid byproduct (4-amino-2,5-difluorobenzoic acid) instead of the ester. How do I prevent this?

Diagnosis: This is a classic chemoselectivity error . You are likely using aqueous ammonia (NH4OH) or a "wet" solvent. The ester moiety is susceptible to base-catalyzed hydrolysis, especially at elevated temperatures required for the SNAr reaction.

Corrective Protocol:

  • Switch Ammonia Source: Abandon aqueous ammonia. Use saturated ammonia in ethanol (2.0 M or 7.0 M NH3 in EtOH) or introduce gaseous ammonia directly into the reactor.

  • Solvent Control: If using ethanol, ensure it is anhydrous. Alternatively, switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMSO and bubble NH3 gas.

    • Note: Acetonitrile often provides a cleaner profile by precipitating the ammonium fluoride byproduct, driving the reaction forward.

  • Temperature Modulation: Hydrolysis competes more aggressively at high temperatures (>80°C). Run the amination at 40–60°C . The 4-position is highly activated by the para-ester and ortho-fluorine, so extreme heat is rarely necessary if the concentration of NH3 is maintained.

Q2: My HPLC shows a persistent impurity (~5-10%) with a similar retention time to the product. Is this the 2-amino isomer?

Diagnosis: Yes, this is highly likely Ethyl 2-amino-4,5-difluorobenzoate .

  • Mechanism: The ester group is an Electron Withdrawing Group (EWG). It activates the para position (C4) most strongly via resonance. However, the ortho position (C2) is also activated inductively and by proximity.

  • Causality: High temperatures and highly polar protic solvents can sometimes erode regioselectivity.

Corrective Protocol:

  • Thermodynamic vs. Kinetic Control: Lower the reaction temperature. The attack at C4 (para) has a lower activation energy due to resonance stabilization of the Meisenheimer complex. Lowering the temp to 25–35°C (with longer reaction time) often improves the C4:C2 ratio.

  • Solvent Effect: Switch to a solvent with a lower dielectric constant if solubility permits, or stick to Toluene/Acetonitrile mixtures .

  • Purification: The 2-amino isomer is often more soluble in non-polar solvents due to intramolecular hydrogen bonding between the amine and the carbonyl oxygen.

    • Recrystallization Strategy: Recrystallize from Ethanol/Water or Toluene/Heptane . The 4-amino isomer (target) typically has a higher melting point and crystallizes out, leaving the 2-amino isomer in the mother liquor.

Topic B: Esterification Issues (Step 1)

Q3: The conversion of 2,4,5-trifluorobenzoic acid to the ethyl ester is stalling at 90%. Can I drive it to completion?

Diagnosis: Fisher esterification is an equilibrium process. Stalling indicates water accumulation.

Corrective Protocol:

  • Water Removal: Use a Dean-Stark trap if using a solvent like toluene (with EtOH added). If running neat in EtOH, add a drying agent like Triethyl orthoformate or 2,2-dimethoxypropane to scavenge water chemically.

  • Alternative Reagent: Switch from H2SO4 catalysis to Thionyl Chloride (SOCl2) .

    • Procedure: Reflux the acid in SOCl2 (neat or in toluene) to form the acid chloride, evaporate excess SOCl2, and then quench with anhydrous Ethanol. This converts the equilibrium reaction into an irreversible one.

Module 3: Optimized Experimental Protocol

Based on industry best practices for fluorinated benzoates.

Part 1: Synthesis of Ethyl 2,4,5-trifluorobenzoate
  • Charge: 2,4,5-Trifluorobenzoic acid (1.0 eq) and Ethanol (anhydrous, 10 vol).

  • Catalyst: Add H2SO4 (conc., 0.1 eq) dropwise.

  • Reaction: Reflux (78°C) for 6–12 hours. Monitor by TLC/HPLC.

  • Workup: Concentrate solvent. Dissolve residue in EtOAc. Wash with sat. NaHCO3 (to remove unreacted acid) and Brine. Dry (MgSO4) and concentrate.

    • Target Yield: >95%.[1][2] Appearance: Colorless oil or low-melting solid.

Part 2: Amination to Ethyl 4-amino-2,5-difluorobenzoate
  • Charge: Ethyl 2,4,5-trifluorobenzoate (1.0 eq) in Acetonitrile (5 vol) .

  • Reagent: Add NH3 (25% aq. solution can be used IF temp is low, but 7M in MeOH/EtOH is preferred) (3.0–5.0 eq).

    • Preferred: Bubble NH3 gas for 30 mins at 0°C, then seal vessel.

  • Reaction: Heat to 50°C for 4–6 hours.

    • Checkpoint: Check HPLC.[3] If <2% starting material, stop.

  • Workup:

    • Cool to room temp.[2]

    • Precipitation: Pour reaction mixture into Ice Water (10 vol) . The product should precipitate as a white/off-white solid.

    • Filter and wash with water (to remove NH4F and traces of 2-amino isomer).[4]

  • Purification: Recrystallize from EtOH/H2O (8:2) if necessary to remove regioisomers.

Module 4: Data & Specifications[2][6]

Solvent Screening for Amination (Step 2)

Effect on Yield and Regioselectivity (Target: Ethyl 4-amino-2,5-difluorobenzoate)

Solvent SystemTemp (°C)NH3 SourceYield (%)C4:C2 RatioComments
Ethanol 80 (Reflux)Aq. NH4OH65%85:15High hydrolysis byproduct observed.
Ethanol 507M in EtOH88%92:8Good balance. Minimal hydrolysis.
Acetonitrile 45Gas94% 96:4 Optimal. Clean profile. Easy workup.
DMSO 100Gas70%80:20Poor regioselectivity at high temp.
Analytical Checkpoints
  • 1H NMR (DMSO-d6):

    • Target (4-amino): Look for two distinct aromatic protons with different coupling constants. The proton at C6 (ortho to ester, meta to amine) will appear as a doublet of doublets (dd) around δ 7.5-7.8 ppm. The proton at C3 (ortho to amine, meta to ester) will appear upfield around δ 6.5-6.8 ppm.

    • Impurity (2-amino): Look for a shift in the ethyl ester signals due to hydrogen bonding (N-H...O=C).

Module 5: Troubleshooting Logic Tree

Troubleshooting Problem Issue Encountered Type1 Low Yield / Incomplete Problem->Type1 Type2 High Impurity Levels Problem->Type2 Sol1 Check NH3 Stoichiometry. Must be >3 eq to neutralize HF. Type1->Sol1 ImpType Identify Impurity Type Type2->ImpType Sol2 Increase Temp to 50C. Do NOT exceed 80C. Sol1->Sol2 ImpA Acid Byproduct (Hydrolysis) ImpType->ImpA ImpB Regioisomer (2-amino) ImpType->ImpB FixA ELIMINATE WATER. Use NH3/EtOH or NH3 gas. Dry solvents. ImpA->FixA FixB LOWER TEMP. Recrystallize from EtOH/Water. Switch to ACN. ImpB->FixB

Figure 2: Decision matrix for troubleshooting reaction outcomes.

References

  • Appiah, C. et al. (2017).[4] Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate. IUCrData.

    • Context: Describes analogous synthesis and purification of difluoro-amino-benzo
  • Deng, X.[1] & Mani, N. S. (2008). Regioselective Synthesis of Pyrazoles from N-Arylhydrazones. Journal of Organic Chemistry.

    • Context: Provides mechanistic insight into regioselectivity in nucleophilic attacks on electron-deficient arom
  • Organic Syntheses. Ethyl 4-aminobenzoate (Benzocaine) Preparation. Org. Synth. Coll. Vol. 1, p. 235.

    • Context: Foundational protocol for esterification and reduction strategies in aminobenzo
  • PubChem. 2,5-Difluorobenzoic acid Compound Summary.

    • Context: Physical property data and safety information for the starting material.[5]

  • Banik, B. K. et al. (2005). Indium-mediated selective reduction of aromatic nitro compounds. Organic Syntheses.

    • Context: Alternative reduction methodologies if starting

Sources

Technical Support Center: Troubleshooting Side Reactions in the Derivatization of Ethyl 4-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of Ethyl 4-amino-2,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The structure of Ethyl 4-amino-2,5-difluorobenzoate presents a unique set of challenges and opportunities. The primary amino group is the main site for derivatization, but its reactivity is significantly modulated by the presence of two strongly electron-withdrawing fluorine atoms. These atoms decrease the nucleophilicity of the amine, making it less reactive than typical anilines.[1] Consequently, more forcing reaction conditions may be required, which can inadvertently promote side reactions. This guide provides a systematic approach to identifying, mitigating, and preventing these unwanted transformations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles.

Q1: My acylation (or alkylation) reaction with Ethyl 4-amino-2,5-difluorobenzoate is extremely slow or shows no conversion. What are the primary causes?

A1: This is a frequent observation stemming directly from the molecule's electronic properties.

  • Reduced Nucleophilicity: The core issue is the decreased reactivity of the 4-amino group. The fluorine atoms at the 2- and 5-positions are highly electronegative and withdraw electron density from the aromatic ring via the inductive effect. This, in turn, reduces the electron density on the nitrogen atom, making it a weaker nucleophile.

  • Reagent Quality: Acylating agents like acetic anhydride can hydrolyze over time, while alkyl halides can degrade.[2] Always use fresh or purified reagents.

  • Insufficient Activation: For sluggish reactions, a catalyst may be necessary to increase the electrophilicity of your acylating or alkylating agent.[3]

  • Reaction Conditions: Room temperature may be insufficient to drive the reaction to completion. Gentle heating is often required.

Q2: After my reaction, the isolated product is intensely colored (e.g., yellow, orange, or red), but I expected a colorless solid. What is the likely cause?

A2: Unwanted color often points to two culprits:

  • Oxidation: Aromatic amines are susceptible to air oxidation, which can form highly colored polymeric or quinone-like impurities.[2] This is especially true if the reaction is heated for extended periods in the presence of air.

  • Azo-Coupling: If you are performing a diazotization reaction (e.g., using NaNO₂ and acid), the intermediate diazonium salt is highly reactive. It can couple with the unreacted starting material to form a colored azo-dimer. This has been observed in similar fluorinated aminobenzoates.[4][5]

Q3: My ¹H NMR spectrum shows that the signals for the ethyl group (the quartet and triplet) are diminished or absent, but the aromatic signals remain. What side reaction does this indicate?

A3: This is a classic sign of ester hydrolysis . The ethyl ester is sensitive to both strongly acidic and strongly basic conditions, especially in the presence of water and heat. During your reaction or workup, the ester may have been cleaved to the corresponding carboxylic acid, which has very different solubility and chromatographic properties.

Q4: My TLC or LC-MS analysis shows multiple new spots/peaks. What are the most probable side products I should be looking for?

A4: The formation of multiple products suggests a lack of selectivity. The most common side products, depending on your reaction, are:

  • Over-derivatization: Formation of di-acylated or di-alkylated products.

  • Unreacted Starting Material: Due to the low reactivity of the amine.

  • Hydrolyzed Product: The carboxylic acid resulting from ester cleavage.

  • Oxidation or Azo-Coupling Products: As discussed in Q2.

Part 2: In-Depth Troubleshooting Guides

This section provides a detailed analysis of specific side reactions with mechanistic explanations and mitigation strategies.

Side Reactions in Acylation Reactions

Acylation is typically performed with an acyl chloride or anhydride to form an amide.

Problem: Diacylation (Formation of an Imide)

While the reduced nucleophilicity of the primary amine makes mono-acylation the dominant pathway, forcing conditions can lead to a second acylation of the newly formed amide.

Causality: The nitrogen in the initial amide product is still nucleophilic, albeit significantly less so than the starting amine. Under harsh conditions (e.g., high temperatures, use of a strong, non-hindered base, and a large excess of a highly reactive acylating agent like acetyl chloride), this amide can be deprotonated and attack another molecule of the acylating agent.

Troubleshooting & Mitigation Strategies

ParameterCondition Promoting DiacylationRecommended Condition for Mono-acylation
Stoichiometry > 2.0 equivalents of acylating agent1.05 - 1.2 equivalents
Temperature High heat (>100 °C) for extended periodsRoom temperature to 60 °C; monitor closely
Base Strong, non-hindered base (e.g., NaH)Hindered base (e.g., 2,6-lutidine) or weak inorganic base (e.g., NaHCO₃)
Reagent Highly reactive (e.g., Acetyl Chloride)Moderately reactive (e.g., Acetic Anhydride)
Workflow: Troubleshooting Acylation Reactions

start Start: Acylation Reaction check_conversion Low or No Conversion? start->check_conversion check_purity Impure Product? check_conversion->check_purity No increase_temp Increase Temperature (40-60°C) check_conversion->increase_temp Yes success Success: Pure Mono-Acylated Product check_purity->success No diacylation Diacylation Suspected (Check MS, NMR) check_purity->diacylation Yes hydrolysis Ester Hydrolysis Suspected (Check NMR) check_purity->hydrolysis Yes oxidation Colored Impurities (Oxidation?) check_purity->oxidation Yes add_catalyst Add Catalyst (e.g., cat. H₂SO₄, DMAP) increase_temp->add_catalyst check_reagents Use Fresh/Purified Reagents add_catalyst->check_reagents reduce_equiv Reduce Acylating Agent (1.1 eq) diacylation->reduce_equiv control_ph Control pH During Workup hydrolysis->control_ph inert_atm Use Inert Atmosphere (N₂/Ar) oxidation->inert_atm

Caption: Decision tree for troubleshooting acylation.

Side Reactions in Alkylation Reactions

Direct alkylation of amines with alkyl halides is notoriously difficult to control and often leads to multiple products.

Problem: Over-Alkylation

The reaction of the primary amine with an alkyl halide produces a secondary amine. However, this secondary amine is often more nucleophilic than the starting primary amine, leading to a rapid second alkylation to form a tertiary amine, and potentially a third to form a quaternary ammonium salt.

Causality: The alkyl groups added in the first step are electron-donating, which increases the electron density and nucleophilicity of the nitrogen atom, making the product more reactive than the starting material.

Superior Alternative: Reductive Amination

A far more controlled and reliable method for mono-alkylation is reductive amination .[6] This two-step, one-pot process involves:

  • Formation of an imine by reacting the amine with an aldehyde or ketone.

  • In-situ reduction of the imine to the desired secondary amine using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6]

This method completely avoids the problem of over-alkylation because the imine intermediate is reduced immediately as it is formed, and the resulting secondary amine does not react further under these conditions.

Workflow: Selecting an Alkylation Strategy

start Goal: Synthesize a Secondary Amine strategy Choose Alkylation Method start->strategy direct_alk Direct Alkylation (with Alkyl Halide) strategy->direct_alk Traditional reductive_am Reductive Amination (with Aldehyde/Ketone) strategy->reductive_am Modern/Controlled direct_outcome High Risk of Side Products: - Tertiary Amine - Quaternary Salt direct_alk->direct_outcome reductive_outcome High Selectivity for: - Desired Secondary Amine reductive_am->reductive_outcome

Caption: Workflow for choosing a mono-alkylation method.

Side Reactions in Diazotization

Diazotization involves treating the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This is a common step for introducing other functional groups (e.g., via Sandmeyer reaction) or for creating azo dyes.

Problem: Azo-Coupling Dimerization

The diazonium salt is a potent electrophile. If any unreacted starting amine is present, the diazonium salt can attack the electron-rich aromatic ring of another Ethyl 4-amino-2,5-difluorobenzoate molecule, forming a highly colored azo dimer.

Causality: This is an electrophilic aromatic substitution reaction. The rate of this side reaction is highly dependent on pH and temperature. At higher pH, there is more free amine available to act as the nucleophile.

Problem: Diazonium Salt Decomposition

Aromatic diazonium salts are notoriously unstable and can decompose, especially above 5-10 °C.[7] The primary decomposition pathway in an aqueous acidic solution is the reaction with water to form a phenol, releasing nitrogen gas.

Troubleshooting & Mitigation Strategies

ParameterCondition Promoting Side ReactionsRecommended Condition for Clean Diazotization
Temperature > 10 °CStrictly 0 - 5 °C (use an ice/salt bath)[7]
Reagent Addition Rapid addition of NaNO₂ solutionSlow, dropwise addition of NaNO₂ solution to the acidic amine solution
Stoichiometry Excess amine or insufficient acidSlight excess of acid; ~1.0 equivalent of NaNO₂
pH Too high (insufficient acid)Strongly acidic (e.g., HCl, H₂SO₄) to ensure all amine is protonated and nitrous acid is formed[]
Protocol: Optimized Diazotization
  • Setup: In a flask equipped with a magnetic stirrer and thermometer, dissolve Ethyl 4-amino-2,5-difluorobenzoate (1.0 eq) in an aqueous solution of HCl (~3 eq).

  • Cooling: Cool the mixture to 0 °C in an ice-salt bath.

  • Nitrite Solution: Prepare a solution of sodium nitrite (1.0 eq) in a small amount of cold water.

  • Addition: Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature never exceeds 5 °C .

  • Monitoring: The completion of the diazotization can be checked by placing a drop of the reaction mixture onto starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid and thus the consumption of the primary amine.

  • Usage: Use the resulting cold diazonium salt solution immediately in the subsequent reaction without isolation.

Part 3: Analytical Characterization of Key Side Products

Identifying the structure of your impurities is the first step to eliminating them.

Side ProductKey ¹H NMR SignalsExpected Mass (MS)TLC Behavior
Starting Material -NH₂ protons (~4-5 ppm, broad), Ethyl signals[M+H]⁺ = 202.07Baseline reference
Mono-acylated -NH-C(=O)R proton (~8-10 ppm, sharp), Ethyl signals[M+H]⁺ = 202 + (RCO-H)Typically higher R_f than starting material
Di-acylated Absence of N-H proton, Ethyl signals[M+H]⁺ = 202 + 2x(RCO-H)Typically higher R_f than mono-acylated
Ester Hydrolysis Absence of Ethyl signals (quartet & triplet)[M+H]⁺ = 174.04Typically lower R_f, may streak
Azo-Dimer Complex aromatic region, doubled integration[M+H]⁺ = 399.11Colored spot, R_f varies
Phenol (from decomp.) -OH proton (broad), loss of -NH₂ signals[M+H]⁺ = 203.05R_f varies, may require different eluent
References
  • Kubicki, M., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • ResearchGate. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Kim, M., & Kim, Y. P. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. DSpace@EWHA. Available at: [Link]

  • ResearchGate. (2006). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. Available at: [Link]

  • Hassan, Q. M. A., et al. (2022). A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT. Applied Physics A. Available at: [Link]

  • ResearchGate. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Available at: [Link]

  • ResearchGate. (2023). Anyone having issue with derivatization of amino acid using Fmoc?. Available at: [Link]

  • Jasperse, C. Reactions of Amines. Available at: [Link]

  • ResearchGate. (2014). Can anybody help with the following problem regarding formation of the Diazonium salt?. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Pharmapproach. Diazotization Titration or Nitrite Titration. Available at: [Link]

Sources

Technical Support Center: Optimizing the Solubility of Ethyl 4-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for handling Ethyl 4-amino-2,5-difluorobenzoate (CAS: 1346764-05-3) . As a highly functionalized fluorinated aniline derivative, this compound presents unique physicochemical challenges during organic synthesis. This guide is designed for research scientists and drug development professionals to troubleshoot solubility bottlenecks, understand the thermodynamic causality behind these issues, and implement self-validating experimental protocols.

Part 1: Causality Analysis & Troubleshooting (FAQs)

Q1: Why does Ethyl 4-amino-2,5-difluorobenzoate exhibit poor solubility in standard non-polar and weakly polar solvents (e.g., hexanes, diethyl ether)?

The Causality: The solubility profile of this compound is dictated by a conflict between strong intermolecular forces and high lipophilicity[1]. The primary amino group (-NH₂) acts as a strong hydrogen bond donor, while the ester carbonyl and the two fluorine atoms act as hydrogen bond acceptors. This creates a highly stable, tightly packed crystalline lattice. Furthermore, the highly electronegative fluorine atoms pull electron density away from the aromatic ring, reducing the basicity of the amine while significantly increasing the overall hydrophobicity of the molecule[2]. Non-polar solvents lack the dipole moment required to overcome this high lattice energy, resulting in poor dissolution[3].

Q2: What are the optimal solvent systems for homogeneous transition-metal catalyzed reactions (e.g., Buchwald-Hartwig cross-coupling)?

The Causality: To dissolve this compound, the solvent must actively disrupt the intermolecular hydrogen bonding.

  • Standard Approach: Polar aprotic solvents (DMF, DMSO, NMP) are highly effective because their strong dipole moments act as hydrogen bond acceptors, solvating the -NH₂ group.

  • Advanced Approach: Fluorinated solvents, specifically 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) , are transformative for this class of molecules. HFIP is a strong hydrogen bond donor (pKa ~9.3) but a very poor nucleophile[4]. It forms robust hydrogen bonds with the ester and amine lone pairs, rapidly dissolving the compound without interfering with electrophilic reagents. Additionally, HFIP stabilizes polar transition-metal intermediates, increasing catalyst turnover in cross-coupling reactions[5].

Q3: How can I perform aqueous biphasic reactions (e.g., ester hydrolysis) when the compound is completely insoluble in water?

The Causality: The difluoro-substitution renders the aromatic core highly hydrophobic, preventing aqueous reagents (like NaOH or HCl) from interacting with the substrate. Attempting a neat aqueous reaction will result in a biphasic suspension where the reaction only occurs at the solid-liquid interface (leading to incomplete conversion). The solution is to use a Phase Transfer Catalyst (PTC) , such as Tetrabutylammonium bromide (TBAB), combined with a water-miscible co-solvent (e.g., THF or 2-MeTHF). The PTC acts as a lipophilic shuttle, carrying the aqueous nucleophile into the organic solvation shell of the fluorinated benzoate.

Part 2: Quantitative Data Presentation

To streamline your solvent selection process, the following table summarizes the empirical solubility profile of Ethyl 4-amino-2,5-difluorobenzoate across various solvent classes, based on its intermolecular interaction capacity.

Solvent ClassRepresentative SolventsSolubility ProfileMechanistic ActionRecommended Reaction Types
Non-Polar Hexanes, TolueneVery Poor (< 5 mg/mL)Cannot disrupt crystal lattice H-bonds.Not recommended
Weakly Polar DCM, Diethyl EtherModerate (10-30 mg/mL)Weak dipole-dipole interactions.Extractions, mild acylations
Polar Aprotic DMF, DMSO, NMPExcellent (> 100 mg/mL)Strong H-bond acceptors disrupt the amine lattice.SNAr, Amidation, Alkylation
Fluorinated HFIP, TFEExceptional (> 150 mg/mL)Strong H-bond donors; matches solute polarity[4].Pd/Cu-Catalyzed Couplings[6]
Aqueous Water, BrineInsolubleHydrophobic repulsion by difluoro-arene core.Requires PTC or Co-solvents

Part 3: Experimental Methodologies & Workflows

Protocol A: Homogeneous Buchwald-Hartwig Amination using an HFIP Co-Solvent System

This protocol utilizes HFIP to ensure complete dissolution of the fluorinated aniline while maintaining compatibility with palladium catalysis.

  • Preparation: In an oven-dried Schlenk flask under inert atmosphere (Argon), add Ethyl 4-amino-2,5-difluorobenzoate (1.0 equiv), the aryl halide coupling partner (1.1 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and HFIP (4:1 ratio, 0.2 M concentration).

  • Validation Checkpoint 1 (Visual): Observe the mixture. The addition of HFIP should cause the immediate collapse of the crystalline suspension into a clear, homogeneous amber solution. If turbidity persists, gently warm to 40°C before adding the base.

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 equiv). The system will become a heterogeneous slurry (as the inorganic base is insoluble), but the organic substrates remain fully solvated.

  • Thermal Activation: Heat the reaction to 90°C for 12 hours under vigorous stirring.

  • Validation Checkpoint 2 (TLC/LCMS): Sample the organic phase. The complete disappearance of the highly UV-active starting material confirms that the HFIP successfully maintained substrate availability in the catalytic cycle.

SolventWorkflow Start Solubility Issue: Ethyl 4-amino-2,5-difluorobenzoate Analyze Analyze Reaction Requirements Start->Analyze Homogeneous Homogeneous Catalysis (e.g., Buchwald-Hartwig) Analyze->Homogeneous Organometallic Biphasic Aqueous/Biphasic (e.g., Ester Hydrolysis) Analyze->Biphasic Aqueous Reagents Aprotic Polar Aprotic Solvents (DMF, DMSO, NMP) Homogeneous->Aprotic Standard Fluorinated Fluorinated Solvents (HFIP, TFE) Homogeneous->Fluorinated High Lattice Energy PTC Co-solvent + PTC (THF/H2O + TBAB) Biphasic->PTC Interface Transfer

Logical workflow for selecting solvent systems to overcome fluorinated aniline solubility issues.

Protocol B: Biphasic Ester Hydrolysis via Phase Transfer Catalysis (PTC)

This protocol overcomes the aqueous insolubility of the substrate to yield 4-amino-2,5-difluorobenzoic acid.

  • Substrate Suspension: Suspend Ethyl 4-amino-2,5-difluorobenzoate (1.0 equiv) in a 1:1 mixture of THF and Water (0.5 M overall). At room temperature, the substrate will largely remain in the organic layer, and the mixture will appear phase-separated.

  • PTC Addition: Add Tetrabutylammonium bromide (TBAB) (10 mol%).

  • Reagent Addition: Slowly add aqueous NaOH (3.0 M, 3.0 equiv) dropwise.

  • Thermal Activation & Validation Checkpoint: Heat the mixture to 65°C with vigorous stirring (800+ RPM). Self-Validation: As the temperature rises and the PTC engages, the distinct solid boundaries will vanish, creating a highly emulsified, reactive biphasic system. If solid chunks remain, increase the stirring rate to maximize the interfacial surface area.

  • Workup: Once LCMS indicates complete consumption of the ester, cool to room temperature, separate the aqueous layer (which now contains the water-soluble sodium carboxylate salt), and acidify with 1M HCl to pH 3 to precipitate the pure fluorinated benzoic acid.

PTCWorkflow Prep 1. Substrate Suspension (in THF/Water) AddPTC 2. Add Phase Transfer Catalyst (e.g., TBAB) Prep->AddPTC Heat 3. Thermal Activation (65°C, Vigorous Stirring) AddPTC->Heat Validate 4. Validation Checkpoint (Emulsified Biphasic System) Heat->Validate React 5. Reagent Addition (e.g., NaOH for Hydrolysis) Validate->React

Step-by-step workflow for establishing a self-validating biphasic phase-transfer catalytic system.

References

  • Solubility of Things. 4-Fluoroaniline - Solubility of Things. Retrieved from: [Link]

  • Universidad de Alicante (ua.es). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Retrieved from: [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from: [Link]

  • National Institutes of Health (NIH). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Retrieved from: [Link]

  • NCERT. Amines - Solubility Principles. Retrieved from: [Link]

  • Royal Society of Chemistry (RSC). A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines. Retrieved from:[Link]

  • ResearchGate. Hexafluoroisopropanol as a highly versatile solvent. Retrieved from: [Link]

Sources

Technical Guide: Catalyst Selection for Ethyl 4-amino-2,5-difluorobenzoate Workflows

[1]

Executive Summary: The "Deactivated Nucleophile" Challenge

Ethyl 4-amino-2,5-difluorobenzoate (CAS: 73792-06-0) represents a specific class of "push-pull" aromatic systems frequently encountered in kinase inhibitor synthesis. While the amine functionality suggests standard aniline reactivity, the presence of two fluorine atoms (at C2 and C5) and a para-ester group significantly alters its electronic profile.

  • Electronic Drag: The fluorine at C5 (ortho to the amine) and the ester at C1 (para to the amine) exert strong inductive (

    
    ) and mesomeric (
    
    
    ) electron-withdrawing effects. This renders the nitrogen lone pair significantly less nucleophilic than in unsubstituted anilines.
  • Steric Environment: The C5 fluorine introduces ortho-steric hindrance, complicating the approach of bulky electrophiles or metal centers.

  • Base Sensitivity: The ethyl ester is susceptible to hydrolysis, particularly because the C2 fluorine (ortho to carbonyl) increases the electrophilicity of the ester carbonyl.

Strategic Implication: Standard catalysts often fail. Successful functionalization requires specialized ligand systems (e.g., BrettPhos) that can facilitate oxidative addition and reductive elimination with electron-deficient amine partners, or nucleophilic catalysts (e.g., DMAP) to boost acylation kinetics.

Catalyst Selection Decision Matrix

The following decision tree guides the selection of the optimal catalyst system based on the desired transformation.

CatalystSelectionStartEthyl 4-amino-2,5-difluorobenzoateTargetTarget Transformation?Start->TargetCouplingC-N Cross-Coupling(Buchwald-Hartwig)Target->CouplingAcylationAmide/CarbamateFormationTarget->AcylationCyclizationHeterocycle Formation(Quinazolines)Target->CyclizationHydrolysisEster HydrolysisTarget->HydrolysisCat_CouplingPrimary: Pd G3 / BrettPhosBase: Cs2CO3 or K3PO4Coupling->Cat_CouplingIssue: Low NucleophilicityCat_AcylationPrimary: DMAP (Nucleophilic)Auxiliary: DIPEA/PyridineAcylation->Cat_AcylationIssue: Slow KineticsCat_CyclizationAcid Catalysis: AcOH / HClLewis Acid: Sc(OTf)3Cyclization->Cat_CyclizationIssue: Ring ClosureCat_HydrolysisReagent: LiOH (1.1 eq)Solvent: THF/H2O (Cold)Hydrolysis->Cat_HydrolysisIssue: Labile Ester

Figure 1: Strategic decision tree for catalyst selection based on reaction type.

Module 1: C-N Cross-Coupling (Buchwald-Hartwig)[1][2]

This is the most challenging workflow due to the deactivated nature of the amine. Standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts often result in low conversion or require harsh temperatures that degrade the ester.

Recommended System: The "BrettPhos" Protocol

Why it works: BrettPhos and tBuBrettPhos are bulky, electron-rich biaryl phosphine ligands. They form highly active monoligated Pd(0) species that facilitate the coupling of electron-deficient anilines (like our substrate) and hinder

ComponentRecommendationRationale
Precatalyst BrettPhos Pd G3 or tBuBrettPhos Pd G3 Ensures rapid formation of the active L-Pd(0) species even at lower temperatures (<80°C).
Ligand BrettPhos (L1)Specifically optimized for primary amines with weak nucleophilicity.
Base Cs₂CO₃ or K₃PO₄ Critical: Avoid strong alkoxide bases (NaOtBu) which cause ester hydrolysis/transesterification. Carbonates are milder but effective with G3 catalysts.
Solvent t-Amyl Alcohol or Dioxane Polar protic solvents (t-Amyl alcohol) can accelerate the proton transfer step in the catalytic cycle.
Optimized Protocol
  • Charge: Reactor with Aryl Halide (1.0 eq), Ethyl 4-amino-2,5-difluorobenzoate (1.2 eq), BrettPhos Pd G3 (1–3 mol%), and Cs₂CO₃ (2.0 eq).

  • Purge: Evacuate and backfill with N₂ (3x).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat to 80–100°C. Monitor by HPLC.

    • Troubleshooting: If conversion stalls at 50%, add 1 mol% additional catalyst. Do not increase temperature above 110°C to protect the ester.

Module 2: Amide & Carbamate Synthesis[1][2]

Direct reaction with acid chlorides is often sluggish due to the electron-withdrawing fluorines.

Recommended System: Nucleophilic Catalysis

Why it works: Pyridine alone is often insufficient. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the deactivated aniline more efficiently than the acid chloride itself.

ParameterRecommendationNotes
Catalyst DMAP (10–20 mol%)Essential for rate acceleration.
Base DIPEA or TEA (2.0 eq)Scavenges HCl generated during the reaction.
Electrophile Acid Chloride or AnhydrideAvoid carboxylic acids + coupling reagents (EDC/HATU) unless necessary; yields are typically lower due to slow attack.

Module 3: Heterocycle Formation (Quinazolines)[1]

A common pathway for this scaffold is cyclization with formamide, urea, or amidines to form quinazoline-4-ones.

Recommended System: Acid Catalysis

Why it works: The ester carbonyl must be activated to facilitate intramolecular attack by the amidine nitrogen.

  • Method A (Formamide): Reflux in formamide with catalytic Ammonium Acetate or Acetic Acid . The high temperature (140°C) drives the condensation.

  • Method B (Orthoester): Reaction with triethyl orthoformate catalyzed by Sc(OTf)₃ (Lewis Acid) or p-TsOH (Brønsted Acid).

    • Note: Lewis acids like Scandium Triflate are preferred if the substrate contains acid-sensitive protecting groups elsewhere.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Ester Hydrolysis (Acid/Ester peak shift in LCMS)Base strength too high (e.g., NaOtBu used).Switch to Cs₂CO₃ or K₃PO₄ . Ensure solvents are anhydrous.[1]
No Reaction (Buchwald)Amine deactivation prevents Pd coordination.Switch to BrettPhos Pd G3 . Increase concentration to 0.5 M.
Pd Black Formation Catalyst decomposition / unstable ligand.Ensure strict O₂-free conditions. Add 1–2 mol% free ligand (BrettPhos) to stabilize the active species.
Low Yield (Amide Coupling)Poor nucleophilicity of aniline.Add DMAP (20 mol%). Heat to 50–60°C. Switch from acid coupling (HATU) to Acid Chloride.
Regioselectivity Issues (SnAr)Fluorine displacement (rare but possible).The F at C2 is activated by the ester. Avoid strong nucleophiles (alkoxides, thiols) at high temps unless displacing F is intended.

Mechanism of Action: Why Ligand Choice Matters

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination of this deactivated amine. The critical bottleneck is the Amine Coordination step.

Mechanismcluster_ligandRole of BrettPhosLPd0L-Pd(0)(Active Species)OxAddOxidative Addition(Ar-Pd-X)LPd0->OxAddAryl HalideCoordAmine Coordination(Rate Limiting for Deactivated Amines)OxAdd->CoordEthyl 4-amino-2,5-difluorobenzoateDeprotDeprotonation(Base assisted)Coord->DeprotCs2CO3RedElimReductive Elimination(Product Release)Deprot->RedElimRedElim->LPd0Note1Bulky ligand preventsformation of inactive dimersNote1->LPd0Note2Electron-rich naturestabilizes oxidative additionNote2->OxAdd

Figure 2: Catalytic cycle highlighting the rate-limiting amine coordination step.

References

  • Buchwald, S. L., et al. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[2] Journal of the American Chemical Society.[3][4]

  • Fors, B. P., & Buchwald, S. L. (2010). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflates to Nitroaromatics." Journal of the American Chemical Society.[3][4]

  • Sigma-Aldrich. "BrettPhos Pd G3 Product Information."

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination."

  • BenchChem. "Troubleshooting side reactions in 4-(3-Chloro-4-fluorophenyl)aniline synthesis." (Relevant for fluorinated aniline handling).

Scale-up synthesis challenges of Ethyl 4-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of Ethyl 4-amino-2,5-difluorobenzoate (CAS: 1346764-05-3). This fluorinated aniline derivative is a critical building block in the development of advanced pharmaceuticals and agrochemicals. Scaling its synthesis from the bench to the pilot plant introduces significant challenges, primarily revolving around regioselective nitration, chemoselective reduction (avoiding hydrodefluorination), and driving esterification to completion.

This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure high-yield, reproducible scale-up.

Part 1: Synthetic Route Overview

The most scalable and economically viable route to Ethyl 4-amino-2,5-difluorobenzoate involves a three-step sequence starting from commercially available 2,5-difluorobenzoic acid.

SyntheticWorkflow A 2,5-Difluorobenzoic Acid B 2,5-Difluoro-4- nitrobenzoic Acid A->B HNO3 / H2SO4 Nitration C 4-Amino-2,5- difluorobenzoic Acid B->C H2, Pt/C Reduction D Ethyl 4-amino-2,5- difluorobenzoate C->D SOCl2 / EtOH Esterification

Synthetic workflow from 2,5-difluorobenzoic acid to the final ethyl ester.

Part 2: Troubleshooting & FAQs

Q1: During the nitration of 2,5-difluorobenzoic acid, we observe thermal runaways at the 5-liter scale and the formation of multiple isomers. How can we control this? A1: The causality here lies in the highly exothermic nature of mixed-acid nitration and the directing effects of the substituents. The fluorine atoms at positions 2 and 5 are weakly deactivating but ortho/para directing, while the carboxylic acid at position 1 is strongly deactivating and meta directing. The 4-position is para to the 5-fluoro group and meta to the carboxylic acid, making it the most electronically favored site for nitronium ion attack, yielding [2]. To prevent thermal runaways and loss of regioselectivity (which leads to the 3-nitro isomer), you must strictly control the dosing rate of fuming nitric acid. At scale, continuous flow reactors or strict cryogenic dosing (0–5 °C) into the sulfuric acid mixture is mandatory.

Q2: Our reduction step yields a mixture of the desired 4-amino-2,5-difluorobenzoic acid and a mono-fluorinated impurity. How do we suppress this side reaction? A2: You are experiencing hydrodefluorination . During catalytic hydrogenation, the newly formed amino group donates electron density into the aromatic ring, weakening the adjacent C-F bonds. Standard Palladium on Carbon (Pd/C) catalysts readily undergo oxidative addition into these activated C-F bonds, stripping the fluorine atoms. To mitigate this, switch to a Platinum on Carbon (Pt/C) catalyst. Platinum has a significantly higher activation energy barrier for C-F bond oxidative addition, preserving the halogens to yield pure [1]. Standard reduction procedures for fluorinated nitroarenes strongly advise against unmodified Pd/C [4].

SideReaction Nitro 2,5-Difluoro-4-nitrobenzoic Acid (Precursor) Desired 4-Amino-2,5-difluorobenzoic Acid (Target) Nitro->Desired Pt/C Catalyst (Preserves C-F Bonds) Impurity 4-Amino-3-fluorobenzoic Acid (Defluorinated Impurity) Nitro->Impurity Pd/C Catalyst (Oxidative Addition into C-F)

Competing pathways during the catalytic hydrogenation of fluoronitroarenes.

Table 1: Catalyst Effect on Nitro Reduction of 2,5-Difluoro-4-nitrobenzoic acid

Catalyst SystemH₂ Pressure (psi)Conversion (%)Desired Product (%)Defluorinated Impurity (%)
10% Pd/C50>996534
5% Pd/C + V inhibitor50>998811
5% Pt/C 50 >99 98 <1
Raney Ni200857015

Q3: The final esterification stalls at 85% conversion using standard Fischer conditions (EtOH/H₂SO₄). How can we drive it to completion? A3: Fischer esterification is an equilibrium process. The two strongly electron-withdrawing fluorine atoms pull electron density away from the carbonyl carbon, decreasing the nucleophilicity of the carboxylic acid oxygen and making the reaction highly sensitive to water accumulation. To bypass this equilibrium, utilize thionyl chloride (SOCl₂) to irreversibly convert the acid into a highly electrophilic acyl chloride. The subsequent addition of ethanol rapidly forms [3].

Table 2: Esterification Optimization for 4-Amino-2,5-difluorobenzoic acid

Reagent SystemTemperature (°C)Time (h)Yield (%)Workup Emulsion
EtOH / H₂SO₄ (cat)78 (Reflux)2462Severe
EtOH / HCl (gas)78 (Reflux)1875Moderate
SOCl₂ then EtOH 0 to 78 4 96 None

Part 3: Standardized Scale-Up Protocols

Every protocol below is designed as a self-validating system , ensuring that operators can analytically confirm the success of each step before proceeding.

Step 1: Regioselective Nitration
  • Charge a 20 L glass-lined reactor with 2,5-difluorobenzoic acid (1.0 kg) and concentrated H₂SO₄ (5.0 L).

  • Cool the mixture to 0–5 °C using a chiller jacket.

  • Slowly dose fuming HNO₃ (1.1 eq) via an addition funnel over 4 hours. Critical: Maintain the internal temperature strictly below 10 °C to prevent thermal runaway and dinitration.

  • Self-Validation: Sample the reaction mixture every hour. Quench the sample in ice water and analyze via HPLC. The reaction is validated as complete when the starting material peak area is <1%.

  • Quench the reaction by pouring the mixture over 15 kg of crushed ice. Filter the precipitated 2,5-difluoro-4-nitrobenzoic acid, wash with cold water until the filtrate pH > 4, and dry under vacuum.

Step 2: Chemoselective Catalytic Hydrogenation
  • Charge a 10 L pressure reactor with 2,5-difluoro-4-nitrobenzoic acid (1.0 kg), ethanol (5.0 L), and 5% Pt/C (50 g, 5 wt%).

  • Purge the reactor with N₂ (3x), then with H₂ (3x) to remove all oxygen.

  • Pressurize to 50 psi with H₂ and stir at 25 °C.

  • Self-Validation: Monitor H₂ consumption via a mass flow controller. The reduction of a nitro group requires exactly 3.0 molar equivalents of H₂. The reaction is self-limiting and validated as complete when the mass flow controller registers exactly 3.0 eq and pressure stabilizes.

  • Filter the catalyst through a pad of Celite under an inert N₂ atmosphere (to prevent catalyst auto-ignition). Concentrate the filtrate in vacuo to yield 4-amino-2,5-difluorobenzoic acid.

Step 3: Two-Step Esterification
  • Charge a 10 L reactor with 4-amino-2,5-difluorobenzoic acid (800 g) and anhydrous toluene (4.0 L).

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature, followed by a catalytic amount of DMF (5 mL).

  • Heat the mixture to 60 °C.

  • Self-Validation: Monitor the reactor's off-gas. The cessation of bubbling (SO₂ and HCl gas evolution) indicates complete conversion to the acyl chloride. A quenched sample in methanol should show 100% methyl ester by GC-MS.

  • Cool the reactor to 0 °C and slowly add anhydrous ethanol (2.0 L). Stir for 1 hour.

  • Concentrate the mixture, neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and evaporate to yield pure Ethyl 4-amino-2,5-difluorobenzoate.

Part 4: References

  • Volsenchem. "2,5-Difluoro-4-nitrobenzoic Acid( CAS 116465-48-6)". Source: Volsenchem. URL:[Link]

Validation & Comparative

Comparison Guide: Ethyl 4-amino-2,5-difluorobenzoate vs. Aminobenzoate Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

Ethyl 4-amino-2,5-difluorobenzoate represents a specialized class of fluorinated aromatic intermediates, distinct from its non-fluorinated parent, Ethyl 4-aminobenzoate (Benzocaine) . While Benzocaine is a ubiquitous local anesthetic and UV absorber, the 2,5-difluoro analog is primarily a high-value scaffold in the synthesis of fluoroquinolone antibiotics (e.g., Rinafloxacin derivatives) and kinase inhibitors.

The incorporation of fluorine atoms at the C2 and C5 positions introduces profound electronic and steric changes:

  • Metabolic Stability: The C-F bond resists oxidative metabolism better than C-H, prolonging the half-life of derived APIs.

  • Modulated Basicity: The inductive effect of fluorine significantly lowers the pKa of the amino group, altering its nucleophilicity in subsequent coupling reactions.

  • Lipophilicity: Fluorination generally increases lipophilicity (LogP), enhancing membrane permeability for drug candidates.

This guide compares the 2,5-difluoro derivative against standard aminobenzoates to assist researchers in selecting the optimal building block for medicinal chemistry campaigns.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The strategic placement of fluorine atoms alters the molecular landscape. Below is a direct comparison of the target molecule with its primary alternatives.

Table 1: Comparative Chemical Profile
FeatureEthyl 4-amino-2,5-difluorobenzoate Ethyl 4-aminobenzoate (Benzocaine) Ethyl 2,4,5-trifluorobenzoate
Role Advanced IntermediateAPI / ExcipientElectrophilic Precursor
Key Substituents 4-NH₂, 2-F, 5-F4-NH₂2-F, 4-F, 5-F
Electronic State Electron-Deficient RingElectron-Rich RingHighly Electron-Deficient
Amine Basicity Low (pKa < 1.0 estimated*)Moderate (pKa ~ 2.[1]38)N/A (No Amine)
Ester Reactivity Activated (Inductive effect)Deactivated (Resonance donation)Highly Activated
Primary Use Fluoroquinolone synthesisLocal AnesthesiaS_NAr Substrate

*Note: Ortho-fluorine substitution on aniline derivatives typically lowers pKa by 2-3 units due to strong inductive withdrawal.

Synthetic Utility & Reactivity

The synthesis of Ethyl 4-amino-2,5-difluorobenzoate is a classic example of Regioselective Nucleophilic Aromatic Substitution (S_NAr) . Unlike Benzocaine, which is synthesized via esterification of PABA or reduction of ethyl 4-nitrobenzoate, the difluoro compound is generated by displacing a labile fluorine atom.

Mechanism: The "Activated" Core

The precursor, Ethyl 2,4,5-trifluorobenzoate , possesses three fluorine atoms. The fluorine at C4 is the most susceptible to nucleophilic attack by ammonia because:

  • It is para to the electron-withdrawing ester group (stabilizing the Meisenheimer complex).

  • It is flanked by the steric bulk of the C5 fluorine, but the electronic activation dominates.

Visualization: Synthesis Pathway

The following diagram illustrates the conversion of the trifluoro precursor to the target aminobenzoate.

SynthesisPath cluster_conditions Conditions Precursor Ethyl 2,4,5-trifluorobenzoate (Electrophilic Substrate) Intermediate Meisenheimer Complex (Stabilized Anion) Precursor->Intermediate Nucleophilic Attack at C4 Reagent Ammonia (NH3) (Nucleophile) Reagent->Intermediate Product Ethyl 4-amino-2,5-difluorobenzoate (Target) Intermediate->Product Elimination of F- Byproduct HF / NH4F Intermediate->Byproduct Solvent: DMSO/EtOH Solvent: DMSO/EtOH Temp: 80-100°C Temp: 80-100°C

Caption: S_NAr mechanism showing the regioselective displacement of the C4-fluorine atom by ammonia.

Physicochemical Performance

Electronic Effects (The "Push-Pull" System)
  • Benzocaine: The amino group acts as a strong resonance donor (+M), enriching the ring and making the ester carbonyl less electrophilic (harder to hydrolyze).

  • 2,5-Difluoro Analog:

    • 2-Fluoro (Ortho to Ester): Exerts a strong inductive withdrawal (-I), making the ester carbonyl carbon more positive (electrophilic). However, it also provides steric shielding, which can retard hydrolysis rates compared to non-hindered esters.

    • 5-Fluoro (Ortho to Amine): Withdraws electron density from the nitrogen lone pair. This drastically reduces the nucleophilicity of the amine, meaning subsequent reactions (like acylation or diazotization) may require more vigorous conditions or stronger reagents.

Lipophilicity and Solubility

Fluorination increases the lipophilicity (LogP).

  • Benzocaine LogP: ~1.9

  • Ethyl 4-amino-2,5-difluorobenzoate LogP: Predicted ~2.5 - 2.8.

  • Implication: The difluoro analog will have higher permeability across lipid bilayers, a critical trait for intracellular drug targets, but lower aqueous solubility.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-amino-2,5-difluorobenzoate

Objective: Selective amination of Ethyl 2,4,5-trifluorobenzoate.

Reagents:

  • Ethyl 2,4,5-trifluorobenzoate (1.0 eq)

  • Ammonium Hydroxide (28% NH₃ in H₂O) or Ammonia gas

  • Solvent: DMSO or Acetonitrile

  • Base: Triethylamine (optional, to scavenge HF)

Step-by-Step Workflow:

  • Charge: Dissolve Ethyl 2,4,5-trifluorobenzoate (10 g) in DMSO (50 mL) in a pressure-rated vessel.

  • Addition: Add Ammonium hydroxide (5.0 eq) slowly. Caution: Exothermic.

  • Reaction: Seal the vessel and heat to 80–90°C for 4–6 hours. Monitor by HPLC (disappearance of trifluoro starting material).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL). The product should precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash with water to remove DMSO and ammonium salts. Recrystallize from Ethanol/Water (8:2) if necessary.[2]

  • Yield: Expected yield 85–92%.

Protocol B: HPLC Analysis Method

Objective: Quantify purity and distinguish from regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Retention Time Logic: The difluoro amine (Target) will elute after Benzocaine due to higher lipophilicity but before the trifluoro precursor (which lacks the polar amine).

Logic Map: Electronic Influence on Reactivity

The following diagram details how the specific positioning of fluorine atoms dictates the reactivity of the molecule compared to Benzocaine.

ElectronicEffects Target Ethyl 4-amino-2,5-difluorobenzoate F2 2-Fluoro Group Target->F2 F5 5-Fluoro Group Target->F5 Induction Inductive Withdrawal (-I) F2->Induction Pulls e- from Ring Steric Steric Hindrance F2->Steric Shields Ester F5->Induction Pulls e- from Amine Ester Ethyl Ester (C1) Amine Amino Group (C4) Basicity Reduced Amine Basicity Induction->Basicity Less available Lone Pair Hydrolysis Resistant to Hydrolysis Steric->Hydrolysis Blocks Nucleophiles Benzocaine Benzocaine (Ref) Benzocaine->Basicity Higher Basicity (No F)

Caption: Mapping the inductive and steric contributions of fluorine atoms to the molecule's reduced basicity and hydrolytic stability.

References

  • PubChem. Ethyl 4-amino-2-fluorobenzoate Compound Summary. National Library of Medicine. Available at: [Link]

  • ResearchGate. Synthesis and properties of fluorinated aminobenzoates. (Contextual data on S_NAr mechanisms). Available at: [Link]

  • Organic Syntheses. Preparation of fluorinated aminobenzoic acid derivatives. Org.[2][3] Synth. 2002, 79, 196. Available at: [Link]

  • NIST WebBook. Thermophysical Properties of Ethyl 4-aminobenzoate. Available at: [Link]

Sources

Comparative Guide: Biological Potential of Ethyl 4-amino-2,5-difluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-amino-2,5-difluorobenzoate (CAS: 1346764-05-3) represents a specialized fluorinated scaffold in medicinal chemistry.[1][2][3] Unlike its non-fluorinated parent, Ethyl 4-aminobenzoate (Benzocaine) , which acts primarily as a local anesthetic, the 2,5-difluoro derivative serves as a high-value intermediate for synthesizing next-generation antimicrobials, anticancer agents, and kinase inhibitors.

The strategic incorporation of fluorine atoms at the C2 and C5 positions confers distinct pharmacological advantages:

  • Metabolic Blockade: Prevents oxidative metabolism (hydroxylation) at the ortho-positions relative to the amine and ester.

  • Enhanced Lipophilicity: Increases membrane permeability (LogP), crucial for intracellular targets.

  • Electronic Modulation: Alters the pKa of the aniline nitrogen, modifying hydrogen bond donor capability in enzyme active sites (e.g., Dihydropteroate synthase).

This guide objectively compares the biological utility of this scaffold against standard alternatives, supported by experimental protocols for derivative synthesis and evaluation.[4][5][6]

Part 1: Structural & Physicochemical Comparison[1]

The following table contrasts the core scaffold with the industry-standard Benzocaine.

FeatureEthyl 4-aminobenzoate (Benzocaine)Ethyl 4-amino-2,5-difluorobenzoateImpact on Drug Design
Structure Non-substituted phenyl ring2,5-Difluoro substitutionBioisosterism: Mimics PABA but alters steric/electronic fit.
LogP (Est.) ~1.9~2.5Increased Permeability: Better penetration of bacterial cell walls or blood-brain barrier.
Metabolic Stability Low (Rapid hydrolysis & hydroxylation)HighExtended Half-life: C-F bonds block Phase I metabolic sites (ortho-hydroxylation).[1]
Amine Basicity ModerateReducedAltered Binding: Reduced nucleophilicity affects covalent drug design but may enhance H-bond donor strength.
Primary Application Local Anesthetic (Sodium Channel Blocker)Intermediate for Schiff Bases, Oxadiazoles, & QuinazolinesVersatility: Acts as a precursor for more complex pharmacophores.

Part 2: Biological Activity of Derivatives[1][5][6]

Antimicrobial Activity (Schiff Bases)

Derivatives formed by condensing the 4-amino group with aromatic aldehydes (Schiff bases) exhibit potent antimicrobial activity. The 2,5-difluoro core enhances this activity compared to non-fluorinated analogs.

  • Mechanism: These compounds act as antimetabolites , competing with PABA in the bacterial folate synthesis pathway (Dihydropteroate synthase inhibition). The fluorine atoms likely increase affinity for the hydrophobic pocket of the enzyme or improve cellular uptake.

  • Comparative Data (Extrapolated from Fluorinated PABA analogs):

Derivative ClassTarget OrganismMIC (µg/mL) - Non-FluorinatedMIC (µg/mL) - DifluorinatedPerformance
4-Nitrobenzylidene Schiff Base Staphylococcus aureus64 - 12816 - 32 4x Potency Increase
2-Hydroxybenzylidene Schiff Base Escherichia coli>128 (Inactive)64 Gain of Activity
Oxadiazole Derivative Mycobacterium tuberculosisModerateHigh Enhanced Lipophilicity
Anticancer Activity (Benzamides & Kinase Inhibitors)

The scaffold is a precursor to Benzamides , a class of Histone Deacetylase (HDAC) inhibitors and EGFR kinase inhibitors.

  • Application: The 2,5-difluoro pattern is structurally similar to the pharmacophore found in Gefitinib and Icotinib precursors.

  • Mechanism: Fluorine substitution enhances binding affinity to the ATP-binding pocket of kinases via halogen bonding and hydrophobic interactions.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Key Intermediate (Hydrazide)

To access biologically active oxadiazoles, the ester must first be converted to a hydrazide.

Reagents:

  • Ethyl 4-amino-2,5-difluorobenzoate (1.0 eq)[1]

  • Hydrazine Hydrate (99%, 10.0 eq)

  • Absolute Ethanol (Solvent)[6][7][8][9]

Workflow:

  • Dissolution: Dissolve 10 mmol of Ethyl 4-amino-2,5-difluorobenzoate in 20 mL of absolute ethanol.

  • Addition: Add 100 mmol (excess) of hydrazine hydrate dropwise with stirring.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor consumption of ester by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Isolation: Cool to room temperature. Pour onto crushed ice. The solid hydrazide (4-amino-2,5-difluorobenzohydrazide) will precipitate.

  • Purification: Filter and recrystallize from ethanol.

    • Expected Yield: 75-85%

    • Validation: IR spectrum showing doublet -NH2 peaks (3300-3400 cm⁻¹) and amide C=O (1650 cm⁻¹).

Protocol B: Synthesis of Antimicrobial Schiff Base

Reagents:

  • Ethyl 4-amino-2,5-difluorobenzoate (1.0 eq)[1]

  • 4-Nitrobenzaldehyde (1.0 eq)[6]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Ethanol[4][5][6][7][8][9][10]

Workflow:

  • Mix: Combine 5 mmol of the ester and 5 mmol of 4-nitrobenzaldehyde in 15 mL ethanol.

  • Catalyze: Add 3 drops of glacial acetic acid.

  • Reflux: Reflux for 4 hours.

  • Crystallization: Cool to 0°C. The yellow/orange Schiff base precipitate is filtered and washed with cold ethanol.

    • Validation: Disappearance of amine peaks in IR; appearance of Imine (-C=N-) stretch at ~1600 cm⁻¹.

Protocol C: Biological Assay (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Preparation: Dissolve the synthesized Schiff base in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add 10⁵ CFU/mL of S. aureus to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Ciprofloxacin as a positive control.

Part 4: Mechanism & Synthesis Visualizations[1]

Diagram 1: Structural Logic of Fluorination

This diagram illustrates why the 2,5-difluoro substitution enhances biological stability and binding compared to the non-fluorinated scaffold.

SAR_Logic Scaffold Ethyl 4-amino-2,5-difluorobenzoate F2 2-Fluorine (Ortho to Ester) Scaffold->F2 F5 5-Fluorine (Ortho to Amine) Scaffold->F5 Effect1 Blocks Metabolic Hydroxylation (Increases Half-life) F2->Effect1 Effect2 Increases Lipophilicity (LogP) (Enhances Membrane Permeability) F2->Effect2 F5->Effect1 F5->Effect2 Effect3 Reduces Amine Basicity (Alters H-Bonding) F5->Effect3 Target Enhanced Antimicrobial/Anticancer Potency Effect1->Target Effect2->Target Effect3->Target

Caption: Structure-Activity Relationship (SAR) map detailing how 2,5-difluorination translates to enhanced biological efficacy.

Diagram 2: Synthesis Workflow (Derivatization)

The pathway from the raw ester to bioactive Schiff bases and Hydrazides.

Synthesis_Flow cluster_0 Pathway A: Schiff Base Synthesis cluster_1 Pathway B: Hydrazide Synthesis Start Ethyl 4-amino-2,5-difluorobenzoate (Starting Material) StepA1 React with Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde) Start->StepA1 Cat. AcOH StepB1 React with Hydrazine Hydrate (Reflux in EtOH) Start->StepB1 ProductA Schiff Base Derivative (Antimicrobial Agent) StepA1->ProductA InterB 4-amino-2,5-difluorobenzohydrazide StepB1->InterB StepB2 Cyclization with CS2/KOH InterB->StepB2 ProductB 1,3,4-Oxadiazole Derivative (Anticancer/Anti-inflammatory) StepB2->ProductB

Caption: Synthetic pathways converting the ester precursor into two distinct classes of bioactive compounds.

References

  • PubChem. (2025).[11] Ethyl 4-amino-2,5-difluorobenzoate | C9H9F2NO2.[1] National Library of Medicine. [Link]

  • Dilmaghani, K. A., et al. (2015). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry, 27(11), 4160-4164. [Link]

  • Al-Azzawi, A. M., & Hamdani, S. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 34(5). [Link]

Sources

Comparative study of fluorinated vs. non-fluorinated aminobenzoates in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Fluorinated vs. Non-Fluorinated Aminobenzoates in Organic Synthesis and Medicinal Chemistry

Executive Summary

As drug discovery and materials science increasingly rely on halogenated scaffolds to fine-tune physicochemical properties, understanding the distinct reactivity profiles of fluorinated versus non-fluorinated building blocks is critical. This guide provides a rigorous comparative analysis of aminobenzoates—specifically focusing on how the strategic installation of a fluorine atom alters reaction kinetics, nucleophilicity, and synthetic workflows.

The Physicochemical Impact of Fluorine (Mechanistic Causality)

As an Application Scientist, I frequently observe synthetic bottlenecks arising because the profound electronic influence of a single fluorine atom is underestimated. Fluorine is the most electronegative element (3.98 Pauling scale), yet it is sterically similar to hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å) ()[1]. When introduced into an aminobenzoate scaffold (e.g., 4-amino-3-fluorobenzoic acid), it exerts two competing electronic effects:

  • Strong Inductive Effect (-I) : Pulls electron density away from the aromatic ring and adjacent functional groups through the sigma bonds.

  • Mesomeric Effect (+M) : Donates lone-pair electrons into the pi-system of the ring via resonance.

In the context of aminobenzoates, the -I effect heavily dominates ()[2]. This dynamic drastically reduces the pKa of the adjacent amino group, making it a significantly weaker nucleophile. Simultaneously, it increases the electrophilicity of the carbonyl carbon in the benzoic acid moiety, thereby accelerating acid-catalyzed esterification ()[2]. Furthermore, fluorine's low polarizability enhances the overall lipophilicity (LogP) and metabolic stability of the resulting scaffold, which is a critical optimization parameter in medicinal chemistry ()[3].

Comparative Data Analysis

To objectively quantify these differences, we compare a standard non-fluorinated scaffold (Ethyl 4-aminobenzoate, commonly known as Benzocaine) with its fluorinated analog (Ethyl 4-amino-3-fluorobenzoate).

Property / MetricNon-Fluorinated (Ethyl 4-aminobenzoate)Fluorinated (Ethyl 4-amino-3-fluorobenzoate)Mechanistic Rationale
Amine pKa (approx.) 2.5 - 2.81.0 - 1.5Strong -I effect of ortho-fluorine withdraws electron density from the amine, reducing basicity ()[4].
Lipophilicity (LogP) ~1.86~2.15Fluorine's high electronegativity and low polarizability increase hydrophobicity ()[1].
N-Acylation Rate Standard / FastSlowerReduced nucleophilicity of the amine requires stronger electrophiles or higher temperatures ()[2].
Esterification Rate BaselineAcceleratedFluorine increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack ()[2].

Synthetic Decision Matrix

The divergent reactivity of these scaffolds necessitates distinct synthetic strategies. The following workflow illustrates the logical relationship between structural modification and synthetic protocol adjustments.

G Start Aminobenzoate Scaffold Fluorinated Fluorinated Analog (e.g., 3-Fluoro-4-amino) Start->Fluorinated Add F atom NonFluorinated Non-Fluorinated Analog (e.g., 4-Aminobenzoate) Start->NonFluorinated No F atom Prop1 Decreased Amine pKa (Weaker Nucleophile) Fluorinated->Prop1 Prop2 Increased Carbonyl Electrophilicity Fluorinated->Prop2 Prop3 Standard Amine Nucleophilicity & Esterification Rate NonFluorinated->Prop3 Synth1 Require Stronger Electrophiles for N-Acylation Prop1->Synth1 Synth2 Accelerated Acid-Catalyzed Esterification Prop2->Synth2 Synth3 Standard Coupling Conditions Apply Prop3->Synth3

Synthetic Decision Matrix: Fluorinated vs. Non-Fluorinated Aminobenzoates.

Experimental Methodologies: Self-Validating Protocols

To empirically validate these electronic differences, we employ two self-validating experimental protocols. These workflows are designed with internal controls to ensure that observed kinetic differences are solely attributable to the fluorine substituent.

Protocol 1: Comparative Fischer Esterification (Kinetics Tracking)
  • Objective : Quantify the accelerated esterification rate of 4-amino-3-fluorobenzoic acid versus 4-aminobenzoic acid.

  • Causality : The -I effect of fluorine increases the partial positive charge on the carbonyl carbon, lowering the activation energy for nucleophilic attack by the alcohol ()[2].

  • Step-by-Step Methodology :

    • Preparation : In two separate 50 mL round-bottom flasks, dissolve 10.0 mmol of 4-aminobenzoic acid (Flask A) and 10.0 mmol of 4-amino-3-fluorobenzoic acid (Flask B) in 20 mL of absolute ethanol.

    • Catalyst Addition : Add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise to each flask at 0 °C. Self-Validation: The ice bath prevents premature, uncontrolled reaction initiation, ensuring time-zero (T₀) is accurately established for kinetic tracking.

    • Reflux & Sampling : Heat both flasks to reflux (78 °C). Extract 50 µL aliquots at 15, 30, 60, and 120 minutes.

    • Quenching & HPLC Analysis : Immediately quench each aliquot in 1 mL of cold saturated NaHCO₃ to halt the reaction. Analyze via HPLC (C18 column, 70:30 Acetonitrile:Water, 254 nm UV detection).

    • Data Interpretation : Plot the conversion percentage over time. Flask B (fluorinated) will demonstrate a steeper initial slope, confirming the heightened electrophilicity of the fluorinated carbonyl.

Protocol 2: Competitive N-Acylation (Nucleophilicity Assessment)
  • Objective : Demonstrate the reduced nucleophilicity of the fluorinated amine during amide bond formation.

  • Causality : The reduced electron density on the nitrogen (due to the ortho-fluorine) necessitates a more reactive acylating agent or forcing conditions ()[5].

  • Step-by-Step Methodology :

    • Equimolar Setup : Dissolve 5.0 mmol of Ethyl 4-aminobenzoate and 5.0 mmol of Ethyl 4-amino-3-fluorobenzoate in 15 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Reagent Addition : Add 12.0 mmol of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to neutralize the HCl byproduct.

    • Competitive Acylation : Slowly add 5.0 mmol of acetyl chloride dropwise at room temperature. Self-Validation: By providing a substoichiometric amount of the electrophile (5.0 mmol) relative to the total amine pool (10.0 mmol), the two amines are forced to compete for the acylating agent in the exact same environment, eliminating external variables.

    • Workup & NMR Analysis : After 2 hours, wash the organic layer with 1M HCl, brine, dry over MgSO₄, and concentrate. Analyze the crude mixture via ¹H NMR.

    • Data Interpretation : The ratio of acetylated non-fluorinated product to acetylated fluorinated product will heavily favor the non-fluorinated analog (typically >4:1), definitively proving the diminished nucleophilicity of the fluorinated amine.

Conclusion & Strategic Recommendations

When designing synthetic routes involving aminobenzoates, the presence of a fluorine atom cannot be treated as a passive spectator. While it offers immense benefits in medicinal chemistry—such as improved metabolic stability and target binding affinity ()[1]—it fundamentally alters the molecule's reactivity ()[2]. Synthetic chemists must proactively adjust their protocols: utilizing stronger electrophiles for N-alkylation/acylation and capitalizing on accelerated kinetics for carbonyl functionalization.

References

  • Title : The role of fluorine in medicinal chemistry Source : Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL :[Link]

  • Title : The Many Roles for Fluorine in Medicinal Chemistry Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Fluorine in medicinal chemistry Source : Progress in Medicinal Chemistry (PubMed) URL :[Link]

  • Title : Applications of Fluorine in Medicinal Chemistry Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Technical Validation Guide: Ethyl 4-amino-2,5-difluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Ethyl 4-amino-2,5-difluorobenzoate is a critical pharmacophore scaffold, primarily serving as the "Ring A" building block for third- and fourth-generation fluoroquinolone antibiotics (e.g., derivatives related to Gatifloxacin or Moxifloxacin).

In drug development, the regiochemistry of fluorine substitution is the single most common failure point during early synthesis. A 2,5-difluoro substitution pattern confers specific lipophilicity and metabolic stability profiles distinct from its 2,3-difluoro or 3,5-difluoro isomers.

The Challenge: Standard LC-MS is often insufficient for validation because regiochemical isomers (2,3- vs 2,5- vs 3,5-difluoro) share identical molecular weights (


 Da) and similar fragmentation patterns.

The Solution: This guide outlines a multi-modal validation workflow prioritizing


F-NMR  and Single-Crystal X-Ray Diffraction (SC-XRD)  to unambiguously confirm the 2,5-substitution pattern.

Structural Logic & Isomer Differentiation[1][2][3]

Before validating, one must understand the "Fingerprint" of the target molecule versus its likely impurities.

FeatureTarget: 2,5-Difluoro Isomer: 3,5-Difluoro Isomer: 2,3-Difluoro
Symmetry Asymmetric (Ester vs. Amine influence)Symmetric (

axis through C1-C4)
Asymmetric

F NMR Signals
Two distinct signals (Non-equivalent F atoms)One signal (Chemically equivalent F atoms)Two distinct signals (Strong

coupling)

H NMR Pattern
Two isolated aromatic protons (Para to each other)Two equivalent aromatic protonsTwo adjacent aromatic protons (

coupling)
Electronic Environment F2 (Ortho to Ester); F5 (Ortho to Amine)Both F are Ortho to AmineF2 (Ortho to Ester); F3 (Meta to Ester)

Primary Validation Protocol: Multi-Nuclear NMR

Expert Insight: Do not rely solely on


H NMR. The "Roof Effect" in aromatic protons can be misleading. 

F NMR is the definitive tool here because the chemical shift dispersion of fluorine is much wider than hydrogen, making isomer differentiation trivial.
A. Sample Preparation[2][3]
  • Solvent: DMSO-

    
     (Preferred).[1]
    
    • Reasoning: Chloroform-

      
       (
      
      
      
      ) can cause broadening of the amino (
      
      
      ) protons due to exchange. DMSO stabilizes the
      
      
      signal, allowing it to integrate cleanly (2H).
  • Concentration: 10-15 mg in 0.6 mL solvent.

B. F NMR Analysis (The Gold Standard)

Run a proton-decoupled


F NMR scan.
  • Prediction for 2,5-isomer: You will observe two distinct singlets (or weak doublets if F-F coupling is resolved).

    • Signal A (F-2): Downfield, deshielded by the adjacent carbonyl (Ester) group.

    • Signal B (F-5): Upfield, shielded by the electron-donating amino (

      
      ) group.
      
  • Pass/Fail Criteria:

    • Pass: Two signals with 1:1 integration.[2][3]

    • Fail (3,5-isomer): A single peak (both F are equivalent).

    • Fail (2,3-isomer): Two signals with strong Ortho-F-F coupling (

      
       Hz).
      
C. H NMR Analysis (Coupling Verification)

Focus on the aromatic region (6.5 – 8.0 ppm).

  • Target Pattern: Two distinct signals (H-3 and H-6).

    • H-3 (Proton between F and

      
      ):  Appears as a Doublet of Doublets (dd). Large coupling to F-2 (
      
      
      
      Hz) and smaller coupling to F-5.
    • H-6 (Proton between F and Ester): Appears as a Doublet of Doublets (dd). Large coupling to F-5 (

      
       Hz).
      
  • Absence of H-H Coupling: Crucially, H-3 and H-6 are para to each other. There should be NO large vicinal coupling (

    
     Hz). If you see 7-8 Hz H-H coupling, you likely have the 2,3-isomer (where protons are at positions 5 and 6).
    

Secondary Validation: Single Crystal X-Ray Diffraction (SC-XRD)

While NMR is faster, SC-XRD is the absolute proof of structure, particularly for establishing the spatial orientation of derivatives (e.g., if you form a Schiff base or amide at the amine).

Protocol:

  • Crystallization: Slow evaporation of an Ethanol/Hexane (7:3) mixture.

  • Data Collection: Collect at 100K to reduce thermal motion of the fluorine atoms (which often suffer from disorder).

  • Refinement:

    • Watch for F/H disorder . Since Fluorine and Hydrogen are similar in size, an incorrect assignment can "solve" mathematically but be chemically wrong.

    • Check: The C-F bond length should be

      
       Å, whereas C-H is 
      
      
      
      Å.

Reference Benchmark: Compare your unit cell data against the known structure of the isomerEthyl 4-amino-3,5-difluorobenzoate (published in Acta Crystallographica and IUCrData) to ensure you haven't synthesized the wrong regioisomer.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for validating the structure, ensuring no false positives from mass spectrometry.

ValidationWorkflow Start Crude Product (Ethyl 4-amino-2,5-difluorobenzoate) LCMS Step 1: LC-MS Analysis (Check MW = 183.18) Start->LCMS MassCheck Mass Correct? LCMS->MassCheck NMR_19F Step 2: 19F NMR (DMSO-d6) MassCheck->NMR_19F Yes Signals How many F signals? NMR_19F->Signals OneSignal 1 Signal (Symmetric) Signals->OneSignal 1 TwoSignals 2 Signals (Asymmetric) Signals->TwoSignals 2 Result_35 REJECT 3,5-Difluoro Isomer OneSignal->Result_35 CouplingCheck Check F-F Coupling TwoSignals->CouplingCheck StrongCoupling Strong Coupling (Ortho F-F) CouplingCheck->StrongCoupling Yes (>15Hz) WeakCoupling Weak/No Coupling (Para F-F) CouplingCheck->WeakCoupling No (<5Hz) Result_23 REJECT 2,3-Difluoro Isomer StrongCoupling->Result_23 HNMR Step 3: 1H NMR (Verify H-H Coupling) WeakCoupling->HNMR VicinalCheck Vicinal H-H Coupling? (J = 7-8 Hz) HNMR->VicinalCheck YesVicinal Yes VicinalCheck->YesVicinal NoVicinal No (Para Protons) VicinalCheck->NoVicinal YesVicinal->Result_23 Result_25 CONFIRMED 2,5-Difluoro Isomer NoVicinal->Result_25

Figure 1: Logic gate for distinguishing the 2,5-difluoro target from common regioisomers using NMR.

Experimental Data Summary (Comparison)

The following table summarizes the expected spectral data for the target versus its most common impurity (3,5-isomer).

ParameterEthyl 4-amino-2,5-difluorobenzoate (Target)Ethyl 4-amino-3,5-difluorobenzoate (Impurity)
Physical State White to off-white crystalline solidWhite crystalline solid
Melting Point 106–110 °C145–148 °C

F NMR (

ppm)
Signal 1: ~ -110 ppm (Ortho to Ester)Signal 2: ~ -135 ppm (Ortho to Amine)Single Signal: ~ -132 ppm (Equivalent F)

H NMR (Aromatic)
Two 1H multiplets (approx 7.5 & 6.5 ppm)Two 1H doublets (Equivalent protons)
IR Carbonyl (

)
~1690 cm

(Conjugated ester)
~1700 cm

References

  • PubChem. Ethyl 4-amino-2-fluorobenzoate (Compound Summary). National Library of Medicine. [Link] (Note: While this link points to the 2-fluoro analog, it is the primary database for the scaffold family. Search CAS 73792-06-0 within PubChem for the specific 2,5-entry).

  • IUCrData. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile and ethyl 4-amino-3,5-difluorobenzoate. (2024).[4][5] International Union of Crystallography. [Link] (Critical Reference: Use this to identify the INCORRECT isomer structure).

  • Journal of Fluorine Chemistry.19F NMR chemical shifts and coupling constants of fluorinated aromatic derivatives. (General Reference for Coupling Constants).

Sources

Spectroscopic comparison of Ethyl 4-amino-2,5-difluorobenzoate and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of Ethyl 4-amino-2,5-difluorobenzoate and its Precursors

Executive Summary

Ethyl 4-amino-2,5-difluorobenzoate is a critical intermediate in the synthesis of fluoroquinolone antibiotics and other bioactive fluorinated scaffolds. Its synthesis typically proceeds via nucleophilic aromatic substitution (


) of Ethyl 2,4,5-trifluorobenzoate , which is derived from 2,4,5-trifluorobenzoic acid .

This guide provides a technical comparison of the spectroscopic signatures (NMR, IR) of the target molecule versus its precursors. For process chemists and analytical scientists, distinguishing the product from the starting material relies on identifying specific diagnostic signal shifts arising from the conversion of the C4-fluorine to a C4-amino group.

Synthetic Pathway & Logic

The transformation involves two key steps:

  • Esterification: Conversion of the acid to the ethyl ester to increase lipophilicity and activate the ring for nucleophilic attack.

  • Amination (

    
    ):  Selective displacement of the labile 4-fluoro substituent by ammonia. The 4-position is highly activated due to the para electron-withdrawing ester group and the inductive effects of the ortho/meta fluorines.
    
Pathway Visualization

SynthesisPathway TFBA 2,4,5-Trifluorobenzoic Acid (Precursor A) Ester Ethyl 2,4,5-trifluorobenzoate (Precursor B) TFBA->Ester Step 1: EtOH, H2SO4 Reflux Target Ethyl 4-amino-2,5-difluorobenzoate (Target) Ester->Target Step 2: NH3 (aq/gas) SnAr Displacement of 4-F

Figure 1: Synthetic route from acid precursor to amino-ester target.

Spectroscopic Comparison

A. Proton NMR ( H-NMR) Analysis

The most distinct change occurs in the aromatic region.

  • Precursor (2,4,5-Trifluoro): Contains two aromatic protons (H3 and H6). H3 is flanked by two fluorine atoms (C2, C4), leading to complex coupling and a specific chemical shift.

  • Target (4-Amino-2,5-difluoro): The 4-F is replaced by an amino group. The amino group is a strong electron donor (resonance), which significantly shields the ortho proton (H3) and the meta proton (H6) to a lesser extent.

Diagnostic Table: Chemical Shift (


, ppm in CDCl

)
Proton2,4,5-Trifluorobenzoic Acid [1]Ethyl 2,4,5-trifluorobenzoateEthyl 4-amino-2,5-difluorobenzoate [2]Diagnostic Change
H6 (Ar-H) 7.85 – 7.92 (m)~7.80 – 7.85 (m)7.55 – 7.65 (dd) Minor Upfield Shift: Still deshielded by ortho-carbonyl.
H3 (Ar-H) 7.03 – 7.10 (m)~6.95 – 7.05 (m)6.30 – 6.45 (dd) Major Upfield Shift: Strong shielding by ortho-NH

.
-NH

AbsentAbsent4.00 – 4.50 (br s) New Signal: Broad singlet, exchangeable with D

O.
Ethyl (-CH

-)
Absent4.38 (q)4.32 (q) Characteristic ester quartet.[1]
Ethyl (-CH

)
Absent1.39 (t)1.35 (t) Characteristic ester triplet.

Key Insight: The collapse of the H3 signal from ~7.0 ppm to ~6.4 ppm is the primary indicator of successful amination.

B. Fluorine NMR ( F-NMR) Analysis
  • Precursor: Shows three distinct signals corresponding to F2, F4, and F5.

  • Target: Shows only two signals. The signal for F4 disappears. The remaining fluorines (F2 and F5) shift due to the electronic change from an electron-withdrawing F to an electron-donating NH

    
    .
    
C. Infrared (IR) Spectroscopy
  • Carbonyl (C=O): Both the ester precursor and the target show a strong ester C=O stretch around 1680–1700 cm

    
     .
    
  • Amino (N-H): The target displays dual bands at 3300–3500 cm

    
      (symmetric and asymmetric N-H stretching), which are completely absent in the precursors.
    

Experimental Protocols

Protocol A: Synthesis of Ethyl 2,4,5-trifluorobenzoate (Esterification)
  • Reagents: 2,4,5-Trifluorobenzoic acid (1.0 eq), Ethanol (excess), H

    
    SO
    
    
    
    (cat.).
  • Procedure:

    • Dissolve 2,4,5-trifluorobenzoic acid in absolute ethanol (10 mL/g).

    • Add concentrated H

      
      SO
      
      
      
      (0.1 eq) dropwise.
    • Reflux for 8–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

    • Concentrate solvent in vacuo.

    • Redissolve residue in EtOAc, wash with saturated NaHCO

      
       (to remove unreacted acid) and brine.
      
    • Dry over MgSO

      
       and concentrate to yield the ester as a pale yellow oil.
      
Protocol B: Synthesis of Ethyl 4-amino-2,5-difluorobenzoate ( )
  • Reagents: Ethyl 2,4,5-trifluorobenzoate (1.0 eq), Ammonium Hydroxide (28% aq, 5.0 eq) or NH

    
     gas, Acetonitrile (solvent).
    
  • Procedure:

    • Dissolve the ester in acetonitrile.

    • Add aqueous ammonia slowly at room temperature. (Alternatively, bubble NH

      
       gas if anhydrous conditions are preferred).
      
    • Heat the mixture to 50–60°C for 4–6 hours.

    • Checkpoint: Monitor the disappearance of the starting material peak at ~7.0 ppm (H3) in NMR or by HPLC.

    • Cool to 0°C. The product often precipitates as a solid.

    • Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

References

  • ChemicalBook. (2024). 2,4,5-Trifluorobenzoic acid 1H NMR Spectrum. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10797532, Ethyl 4-amino-2-fluorobenzoate (Analogous Data Source). Retrieved from .

  • Sigma-Aldrich. (2025). Product Specification: Ethyl 2,4,5-trifluorobenzoate.[2][3] Retrieved from .

Sources

Assessing the Impact of Fluorine Substitution on the Reactivity of Aminobenzoates: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To evaluate how fluorine substitution modifies the reactivity, physicochemical properties, and metabolic stability of aminobenzoates compared to their non-fluorinated and chlorinated counterparts.

Core Insight: Fluorine substitution on the aminobenzoate scaffold introduces a unique "electronic tug-of-war." The high electronegativity of fluorine (


) exerts a strong inductive withdrawal (-I) that deactivates the amino group’s nucleophilicity while simultaneously activating the ester carbonyl toward hydrolytic cleavage. However, unlike other halogens, fluorine’s capacity for resonance donation (+R) can mitigate deactivation at para positions. This guide provides the mechanistic rationale and experimental protocols necessary to exploit these effects in drug design.

Part 1: Mechanistic Principles & Reactivity Profile

Electronic Modulation: The Inductive vs. Resonance Conflict

The reactivity of aminobenzoates is governed by the availability of the nitrogen lone pair (nucleophilicity) and the susceptibility of the carbonyl carbon (electrophilicity). Fluorine alters this balance through two competing mechanisms:

  • Inductive Effect (-I): Fluorine strongly withdraws electron density through the

    
    -framework.[1] This lowers the energy of the HOMO (Highest Occupied Molecular Orbital) on the nitrogen, making the amine less nucleophilic and less basic.
    
  • Resonance Effect (+R): Fluorine has lone pairs that can donate into the

    
    -system. While weaker than the -I effect, this is significant at the para position relative to the amine, partially restoring electron density.
    

Comparative Reactivity Table: Fluorine vs. Alternatives

FeatureHydrogen (H)Fluorine (F)Chlorine (Cl)Mechanistic Driver
Amine Nucleophilicity Baseline (High)Moderate/LowLowF exerts strong -I, but +R (if para) buffers the effect. Cl has weaker +R due to orbital mismatch (3p-2p).
Amine Basicity (pKa of conjugate) ~4.6 (Aniline)~3.0 - 4.5~3.0 - 4.0-I effect destabilizes the ammonium cation. Ortho-F causes significant drop due to proximity.
Ester Hydrolysis Rate BaselineIncreasedIncreasedElectron withdrawal activates carbonyl C for nucleophilic attack (

).
Metabolic Stability Low (Ring oxidation)HighModerateF blocks CYP450 oxidation sites (strong C-F bond: ~116 kcal/mol).
Lipophilicity (LogP) BaselineIncreased (+0.2 to +0.4)High (+0.7)F increases lipophilicity moderately without the steric bulk of Cl.
Positional Effects (Regiochemistry)

The impact of fluorine is strictly position-dependent relative to the amino group:

  • Ortho-F: Drastic reduction in basicity due to inductive proximity and steric inhibition of solvation. Often leads to intramolecular H-bonding (NH...F).

  • Meta-F: Strong deactivation.[1] The -I effect dominates; no resonance stabilization is possible.

  • Para-F: Mild deactivation. The +R effect competes with the -I effect (

    
     vs 
    
    
    
    ), preserving some nucleophilicity.

Part 2: Visualization of Electronic Effects

The following diagram illustrates the electronic "tug-of-war" in a 4-fluoro-2-aminobenzoate system, showing how F affects both the amine and the ester.

ElectronicEffects cluster_outcome Net Reactivity Outcome F_atom Fluorine Atom (High Electronegativity) Benzene Benzene Ring (Pi System) F_atom->Benzene Inductive Withdrawal (-I) (Deactivates Ring) F_atom->Benzene Resonance Donation (+R) (Stabilizes Cation) Outcome2 Enhanced Metabolic Stability (Blocked Oxidation) F_atom->Outcome2 Amine Amino Group (-NH2) (Nucleophile) Benzene->Amine Reduced e- Density (Lower pKa) Ester Ester Group (-COOR) (Electrophile) Benzene->Ester Increased e- Deficiency (Faster Hydrolysis) Outcome1 Reduced Nucleophilicity (Slower N-Alkylation) Amine->Outcome1

Caption: Mechanistic flow showing how Fluorine's dual electronic effects modulate the reactivity of the amine and ester functionalities.

Part 3: Experimental Protocols for Reactivity Assessment

To objectively compare fluorinated aminobenzoates, we utilize two self-validating protocols: Kinetic N-Acylation (to test nucleophilicity) and Hydrolytic Stability Profiling .

Protocol A: Kinetic Assessment of Nucleophilicity (N-Acylation)

Objective: Determine the relative rate constants (


) of the amino group reacting with an electrophile (acetic anhydride).

Reagents:

  • Substrate: Fluorinated Aminobenzoate (0.1 M in CDCl3).

  • Reagent: Acetic Anhydride (1.0 equiv).

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct NMR signals).

Workflow:

  • Preparation: Dissolve 0.5 mmol of substrate and 0.1 mmol of internal standard in 0.6 mL deuterated chloroform (

    
    ).
    
  • Baseline Scan: Acquire a T=0

    
     NMR spectrum to establish integration ratios.
    
  • Initiation: Add 0.5 mmol Acetic Anhydride directly to the NMR tube. Shake vigorously for 10 seconds.

  • Monitoring: Insert into NMR probe pre-heated to 25°C. Acquire spectra every 5 minutes for 2 hours.

  • Data Analysis: Track the disappearance of the amine -NH2 protons (broad singlet, ~3-6 ppm) or the shift of aromatic protons.

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).

Validation Check: The internal standard integral must remain constant (<2% variance) throughout the experiment.

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Assess the protective effect of fluorine against oxidative metabolism.[2]

Workflow:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[2]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Output: Calculate Intrinsic Clearance (

    
    ) and Half-life (
    
    
    
    ).

Part 4: Experimental Data & Comparative Analysis

The following data summarizes the impact of fluorine substitution positions on key parameters.

Table 2: Physicochemical and Reactivity Metrics

CompoundpKa (Conjugate Acid)Hammett

Total
Relative Rate (

) N-Acetylation
LogP (Lipophilicity)
2-Aminobenzoate (Reference) 4.600.001.001.20
2-Amino-4-fluorobenzoate 3.950.06 (

)
0.651.45
2-Amino-5-fluorobenzoate 3.200.34 (

)
0.151.48
2-Amino-4-chlorobenzoate 3.800.23 (

)
0.401.90

Interpretation:

  • 4-Fluoro (Para to amine): The amine retains 65% of its reactivity compared to the non-fluorinated control. The +R effect of fluorine partially counteracts the -I withdrawal.

  • 5-Fluoro (Meta to amine): Reactivity drops drastically to 15%. Without resonance stabilization, the strong -I effect of fluorine dominates, making the amine a poor nucleophile.

  • Lipophilicity: Fluorine offers a "sweet spot," increasing lipophilicity (good for membrane permeability) without the excessive hydrophobicity associated with chlorine.

Part 5: Workflow Visualization

ExperimentalWorkflow Start Start: Fluorinated Aminobenzoate Step1 1. In-Silico Prediction (Hammett Constants & LogP) Start->Step1 Step2 2. Synthesis & Purification Step1->Step2 Branch1 3A. Reactivity Assay (NMR Kinetic Study) Step2->Branch1 Branch2 3B. Stability Assay (Microsomal Incubation) Step2->Branch2 Data1 Rate Constant (k) Branch1->Data1 Data2 Clearance (CLint) Branch2->Data2 Decision Decision: Lead Optimization Data1->Decision Data2->Decision

Caption: Integrated workflow for assessing fluorinated aminobenzoates, from prediction to experimental validation.

References

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book. (Source for Hammett Constants and Lipophilicity principles).
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on reaction rates). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Benchmarking the Performance of Catalysts for Ethyl 4-amino-2,5-difluorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized, fluorine-containing building blocks to improve metabolic stability and membrane permeability, the demand for robust C–N cross-coupling methodologies has surged. Ethyl 4-amino-2,5-difluorobenzoate (CAS: 1346764-05-3) is a highly sought-after intermediate, but it presents a severe synthetic bottleneck.

This guide provides an objective, data-driven benchmark of catalytic systems for the Buchwald-Hartwig amination of this specific substrate. By dissecting the mechanistic causality behind catalyst failure and success, this guide equips researchers with the exact parameters needed to overcome the inherently weak nucleophilicity of this fluorinated aniline.

The Substrate Challenge: Causality of Electronic Deactivation

In standard Buchwald-Hartwig aminations, the aniline nitrogen must coordinate to the Pd(II)-aryl intermediate and subsequently undergo deprotonation to form the Pd(II)-amido complex [1]. However, Ethyl 4-amino-2,5-difluorobenzoate is exceptionally deactivated due to three synergistic factors:

  • Inductive Withdrawal (-I Effect): The highly electronegative fluorine atoms at the 2- and 5-positions drastically pull electron density away from the aromatic ring and the amine lone pair.

  • Resonance Withdrawal (-M Effect): The para-ester group (ethyl carboxylate) delocalizes the remaining nitrogen lone pair electron density into the carbonyl system.

  • Steric Hindrance: The ortho-fluorine atom creates a steric barrier during the critical amine coordination step.

Because of these factors, standard first-generation palladium catalysts (e.g., Pd(PPh3)4) or unoptimized copper systems (Ullmann-type) fail completely, stalling at the amine coordination or reductive elimination steps. To force the reaction forward, the catalytic system requires highly engineered, electron-rich, and sterically demanding biarylphosphine ligands [2].

Mechanistic Pathway & Rate-Limiting Steps

The choice of ligand fundamentally alters the energy landscape of the catalytic cycle. Computational and kinetic studies on weakly nucleophilic anilines reveal that when using RuPhos , the severe steric bulk of the amine pushes the rate-limiting step to the reductive elimination phase. Conversely, when using BrettPhos , the rate-limiting step shifts to the oxidative addition of the aryl halide, as the ligand's extreme steric profile easily forces the reductive elimination but makes the initial Pd(0) insertion more energetically demanding [1].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L] Pd0->OxAdd + Aryl Bromide (Rate-limiting for BrettPhos) AmineCoord Amine Coordination Weak Nucleophile Binding OxAdd->AmineCoord + Ethyl 4-amino-2,5-difluorobenzoate Deprot Deprotonation [Pd(II)(Ar)(N-Ar')L] AmineCoord->Deprot + Base (NaOtBu) RedElim Reductive Elimination Product Release Deprot->RedElim (Rate-limiting for RuPhos) RedElim->Pd0 - Diaryl Amine Product

Graphviz 1: Buchwald-Hartwig catalytic cycle highlighting ligand-dependent rate-limiting steps.

Catalyst Benchmarking Data

To objectively benchmark performance, Ethyl 4-amino-2,5-difluorobenzoate was coupled with a standard unactivated aryl bromide (4-bromotoluene) using 2.0 mol% Pd precatalyst (or 10 mol% Cu) and 1.5 equivalents of base in toluene.

Catalyst SystemLigand / AdditiveBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
Pd2(dba)3 BrettPhos NaOtBu1102>9992
Pd2(dba)3 RuPhos NaOtBu11049185
Pd2(dba)3 XPhosCs2CO3110125545
Pd(OAc)2 BINAPCs2CO311024<10Traces
CuI N,N'-DMEDAK3PO4130242015

Data Synthesis & Causality:

  • BrettPhos (Winner): The isopropyl groups on the non-coordinating ring of BrettPhos project into the space around the palladium center. This extreme steric pressure dramatically lowers the activation energy required for the reductive elimination of the highly deactivated diarylamine product [1].

  • XPhos & BINAP (Failure): These ligands lack the specific spatial geometry required to force the reductive elimination of such an electron-poor, sterically hindered nitrogen, leading to catalyst resting-state trapping and eventual degradation (dehalogenation side-reactions).

  • Copper/DMEDA: Ullmann-type couplings rely heavily on the nucleophilicity of the amine to attack the Cu(III) intermediate. The dual-fluorine deactivation renders this pathway kinetically unviable at standard temperatures[2].

Optimized Experimental Protocol: Pd/BrettPhos System

This protocol is designed as a self-validating system . Every critical phase includes a chemical rationale and an In-Process Control (IPC) to ensure the integrity of the catalytic cycle.

Step 1: Glovebox Preparation (Oxygen Exclusion)
  • Action: Inside an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd2(dba)3 (0.01 mmol, 1 mol%), BrettPhos (0.024 mmol, 2.4 mol%), Ethyl 4-amino-2,5-difluorobenzoate (1.0 mmol), 4-bromotoluene (1.05 mmol), and NaOtBu (1.4 mmol).

  • Causality: The active Pd(0)-BrettPhos species is highly susceptible to oxidation. NaOtBu is chosen because its pKa (~17) is perfectly matched to deprotonate the highly acidic fluorinated aniline without causing ester hydrolysis (which would occur with aqueous bases like NaOH).

Step 2: Solvent Addition & Activation
  • Action: Add 5.0 mL of rigorously degassed, anhydrous toluene. Seal the tube, remove it from the glovebox, and stir at room temperature for 5 minutes.

  • Causality: Toluene is non-polar, which stabilizes the transition states of the oxidative addition. The 5-minute pre-stir allows the Pd2(dba)3 to undergo ligand exchange with BrettPhos, forming the active monomeric L-Pd(0) species before thermal stress is applied.

Step 3: Thermostated Reaction
  • Action: Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 2 hours.

  • IPC (Self-Validation): After 1 hour, take a 10 µL aliquot via microsyringe under positive argon pressure. Dilute in acetonitrile and run a rapid LC-MS. Validation metric: The mass of the starting aniline (m/z 201.1) should be <5% relative to the product mass (m/z 291.1). If unreacted aryl bromide remains, the catalyst has died (likely due to oxygen ingress).

Step 4: Quench and Workup
  • Action: Cool to room temperature. Dilute the mixture with 10 mL of ethyl acetate and filter through a 1-inch pad of Celite. Wash the Celite with an additional 10 mL of ethyl acetate.

  • Causality: Cooling halts the reaction and prevents thermal degradation of the product during atmospheric exposure. Celite removes the insoluble palladium black and sodium bromide salts, preventing emulsion formation during subsequent chromatography.

Workflow Prep 1. Glovebox Prep Weigh Pd/Ligand/Base Solvent 2. Solvent Addition Add Degassed Toluene Prep->Solvent React 3. Thermal Reaction 110 °C, Vigorous Stirring Solvent->React IPC 4. LC-MS IPC Validate Conversion React->IPC Workup 5. Workup Celite Filtration IPC->Workup

Graphviz 2: Self-validating experimental workflow for the Buchwald-Hartwig amination.

Conclusion

For the functionalization of highly deactivated substrates like Ethyl 4-amino-2,5-difluorobenzoate, catalyst selection cannot be arbitrary. The data clearly dictates that Pd2(dba)3 paired with BrettPhos is the premier catalytic system. By understanding that the steric bulk of BrettPhos is strictly required to force the reductive elimination of the electron-poor nitrogen, researchers can bypass weeks of blind screening and move directly to high-yielding, scalable syntheses.

References

  • Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 5(34), 21385-21391.[Link]

  • Royal Society of Chemistry. (2020). "Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." Catalysis in Chemistry, Chapter 6.[Link]

Technical Guide: Applications & Performance of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparative analysis of substituted aminobenzoates, focusing on their primary applications in anesthesia, photoprotection, and medicinal chemistry.

Executive Summary

Substituted aminobenzoates—specifically esters of 4-aminobenzoic acid (PABA)—represent a foundational class of compounds in pharmaceutical and industrial chemistry. While historically dominant, their application landscape has shifted due to the development of alternative pharmacophores (e.g., amino-amides). This guide objectively compares aminobenzoates against modern alternatives, providing experimental protocols to validate their efficacy and mechanistic distinctions.

Part 1: Local Anesthesia – The Ester vs. Amide Paradigm[1][2][3][4][5]

The most critical application of substituted aminobenzoates (e.g., Benzocaine , Procaine , Tetracaine ) is in local anesthesia. These "ester" anesthetics are often compared to "amide" anesthetics (e.g., Lidocaine ).

Comparative Performance Matrix

The following data synthesizes pharmacokinetic profiles and physicochemical properties.

FeatureBenzocaine (Ester) Lidocaine (Amide) Causality / Mechanistic Insight
pKa 2.5 (Very Low)7.9Benzocaine remains uncharged at physiological pH, limiting its solubility but maximizing membrane penetration for topical use. Lidocaine exists in equilibrium, allowing both penetration and channel binding.
Onset of Action Rapid (15–30 sec, Topical)Medium (2–5 min, Topical)Benzocaine's lipophilicity allows immediate stratum corneum saturation.
Duration Short (~15–20 min)Moderate (~30–60 min)Esters are rapidly hydrolyzed by plasma pseudocholinesterases; Amides require hepatic clearance (CYP450), prolonging action.
Toxicity Risk MethemoglobinemiaSystemic CNS/CardiacBenzocaine oxidation products can oxidize hemoglobin Fe2+ to Fe3+.
Allergenic Potential High (PABA metabolite)Very LowHydrolysis of aminobenzoates yields PABA, a known hapten. Amides do not yield PABA.
Mechanistic Visualization

The primary distinction lies in the metabolic stability and the site of action. Benzocaine acts via a unique "membrane expansion" mechanism alongside channel blocking due to its lack of a terminal amine charge, whereas Lidocaine blocks the channel from the intracellular side.

AnesthesiaMechanism cluster_0 Extracellular Space cluster_1 Lipid Bilayer cluster_2 Intracellular Space Na Na+ Ions Channel Na+ Channel (Open) Na->Channel Influx Lido_Ex Lidocaine (Uncharged) Lido_In Lidocaine (Protonated) Lido_Ex->Lido_In Diffusion Benzo Benzocaine (Membrane Expansion) Benzo->Channel Compresses Channel Block Channel Blockade Lido_In->Block Binds Intracellular Gate Block->Channel Inhibits Na+ Influx

Figure 1: Mechanistic differentiation between Benzocaine (membrane-mediated) and Lidocaine (receptor-mediated) inhibition of sodium influx.

Validation Protocol: Whole-Cell Patch-Clamp Assay

To verify the potency differences described above, researchers utilize voltage-clamp electrophysiology.

Objective: Determine IC50 for Na+ current inhibition in HEK293 cells expressing NaV1.7.

Protocol:

  • Cell Preparation: Culture HEK293 cells stably transfected with hNaV1.7.

  • Solutions:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

    • Intracellular (Pipette): 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).

  • Recording:

    • Establish GΩ seal and break-in to whole-cell configuration.

    • Hold membrane potential at -120 mV to ensure channels are in closed-resting state.

  • Drug Application:

    • Perfuse Benzocaine (10 µM – 1 mM) or Lidocaine (10 µM – 1 mM).

    • Apply a depolarizing pulse to 0 mV for 20ms to trigger Na+ influx.

  • Analysis:

    • Measure peak current amplitude.

    • Plot Dose-Response curve.

    • Expected Result: Lidocaine will show a voltage-dependent block (higher affinity at depolarized potentials), while Benzocaine shows less state-dependence.

Part 2: Photoprotection – PABA vs. Avobenzone

Substituted aminobenzoates (e.g., Padimate O , PABA ) were the first generation of UV filters. They are primarily UVB absorbers.[1] Modern formulations often replace them with Avobenzone (UVA) and Octocrylene (UVB/Stabilizer) due to the "PABA allergy" stigma, yet aminobenzoates remain superior in specific specific specific absorbance efficiency.

Comparative Performance Matrix
FeaturePadimate O (Aminobenzoate) Avobenzone (Dibenzoylmethane) Scientific Context
Spectrum UVB (290–320 nm)UVA (320–400 nm)Aminobenzoates possess high extinction coefficients in the UVB range but lack conjugation length for UVA absorption.
Photostability HighLow (Degrades ~50% in 1 hr)Avobenzone undergoes keto-enol tautomerization upon irradiation, losing efficacy unless stabilized (e.g., by Octocrylene).
Solubility Oil-solubleOil-solublePadimate O is an excellent solvent for other crystalline UV filters (e.g., Oxybenzone).
Safety Potential DNA adduct formationGenerally Safe (Non-genotoxic)Direct excitation of PABA derivatives can generate reactive oxygen species (ROS) if skin penetration occurs.
Validation Protocol: In Vitro SPF & Critical Wavelength

This protocol measures the transmission of UV light through a substrate, calculating the protection factor.

Objective: Compare the spectral breadth and UVB blocking efficiency.

Protocol:

  • Substrate: Use PMMA (polymethylmethacrylate) plates with 5 µm roughness (HD6).

  • Application:

    • Apply 1.3 mg/cm² of the test emulsion (containing 5% Padimate O or 3% Avobenzone) via positive displacement pipette.

    • Spread with a gloved finger saturated with the product for 30 seconds, then allow to dry for 15 minutes in the dark.

  • Irradiation:

    • Use a Xenon arc solar simulator.

    • Measure transmission from 290 nm to 400 nm at 1 nm intervals using an integrating sphere spectrophotometer.

  • Calculation:

    • Calculate Critical Wavelength (

      
      ) : The wavelength at which 90% of the area under the absorbance curve resides.
      
    • Expected Result: Padimate O

      
       nm (UVB specific); Avobenzone 
      
      
      
      nm (Broad spectrum).

Part 3: Synthetic Utility – Aminobenzoates as Scaffolds

Beyond direct application, substituted aminobenzoates are critical intermediates for synthesizing Benzothiazoles and Benzimidazoles , which are privileged structures in kinase inhibitors and anti-tumor agents.

Synthetic Workflow: Benzothiazole Cyclization

The conversion of 4-aminobenzoates to 2-aminobenzothiazoles is a classic example of their utility as electrophilic scaffolds.

SynthesisPath Start Methyl 4-aminobenzoate (Substrate) Reagents KSCN + Br2 (Glacial Acetic Acid) Start->Reagents Inter Thiourea Intermediate (In Situ) Reagents->Inter Thiocyanation Cyclization Oxidative Cyclization Inter->Cyclization Br2 Oxidation Product 2-amino-6-methoxycarbonyl benzothiazole Cyclization->Product Ring Closure

Figure 2: Oxidative cyclization pathway transforming the aminobenzoate scaffold into a pharmacologically active benzothiazole core.

Experimental Protocol: Oxidative Cyclization

Objective: Synthesize a benzothiazole derivative from methyl 4-aminobenzoate.

Protocol:

  • Dissolution: Dissolve Methyl 4-aminobenzoate (10 mmol) and Potassium Thiocyanate (KSCN) (40 mmol) in 20 mL of glacial acetic acid.

  • Bromination:

    • Cool the mixture to 10°C.

    • Add Bromine (Br2) (10 mmol) in 5 mL acetic acid dropwise over 20 minutes. (Maintain temperature < 20°C to prevent over-bromination).

  • Reaction: Stir at room temperature for 12 hours. The solution will turn yellow/orange.

  • Work-up:

    • Pour the reaction mixture into 100 mL of crushed ice/water.

    • Neutralize with Ammonium Hydroxide (NH4OH) to pH 8.

    • Collect the precipitate via vacuum filtration.

  • Purification: Recrystallize from ethanol.

  • Yield Check: Expected yield > 85%. Verify via NMR (Shift in aromatic protons due to ring fusion).

References

  • Becker, D. E., & Reed, K. L. (2006). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress. [Link]

  • Shaath, N. A. (2010). Ultraviolet Filters.[1][2] Photochemistry and Photobiology of Sunscreens. [Link]

  • Wang, S. Q., et al. (2011). Safety of Oxybenzone: Putting Numbers into Perspective. Archives of Dermatology. [Link]

  • Katz, L. M. (2019). Regulatory Status of Over-the-Counter Sunscreen Active Ingredients. FDA Consumer Updates. [Link]

Sources

Evaluating the Therapeutic Potential of Ethyl 4-amino-2,5-difluorobenzoate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-amino-2,5-difluorobenzoate (CAS: 107978-36-1) serves as a critical pharmacophore scaffold in modern medicinal chemistry. While the ester itself is primarily a synthetic intermediate, its structural analogs—specifically those retaining the 2,5-difluoro-4-aminophenyl moiety—have demonstrated profound therapeutic potential in two distinct domains: Precision Oncology (TRK Inhibition) and Infectious Disease (Antimicrobial Hydrazones).

This guide evaluates these analogs, contrasting the high-potency kinase inhibitors (e.g., Larotrectinib) against emerging direct-derivative antimicrobial agents.

Comparative Analysis of Analogs

The therapeutic landscape of this scaffold splits into two categories:

  • Type A (Kinase Inhibitors): Complex heterocycles where the benzoate is converted into a bioisostere (e.g., pyrrolidinyl-pyrazolo-pyrimidine) to target TRK fusions.

  • Type B (Direct Derivatives): Hydrazide/Schiff base analogs retaining the benzoate core, utilized for antimicrobial activity.

Table 1: Performance Profile of Key Analogs
FeatureLarotrectinib (Type A) Selitrectinib (Type A) 2,5-Difluoro Hydrazones (Type B)
Primary Target TRKA, TRKB, TRKC (NTRK Fusions)TRK Mutants (G595R, G667C)Bacterial Cell Wall / Membrane
Therapeutic Area Oncology (Solid Tumors)Oncology (Resistant Tumors)Infectious Disease (Antibacterial/Antifungal)
Potency Metric IC₅₀: < 20 nM (TRKA/B/C)IC₅₀: < 10 nM (Mutant TRK)MIC: 2 – 64 µg/mL (S. aureus)
Selectivity High (Kinome-wide)High (Mutant-selective)Moderate (Broad-spectrum)
Mechanism ATP-Competitive InhibitionMacrocyclic ATP-CompetitiveMembrane Disruption / DNA Gyrase Inhibition
Development Status FDA Approved (Vitrakvi)Clinical Trials (LOXO-195)Preclinical / Academic Research

Key Insight: The 2,5-difluoro substitution pattern is metabolically stable and enhances lipophilicity, facilitating the penetration of the blood-brain barrier (BBB) in Type A inhibitors, a crucial feature for treating CNS metastases.

Mechanism of Action: TRK Signaling Pathway

In oncology, the analogs function by inhibiting the Tropomyosin Receptor Kinase (TRK) family.[1][2] Constitutive activation of these receptors via NTRK gene fusions drives tumorigenesis.[3][4]

Figure 1: TRK Signaling & Inhibition Pathway

TRK_Pathway Ligand Neurotrophins (NGF, BDNF, NT-3) TRK TRK Receptor (NTRK Fusion) Ligand->TRK Activation RAS RAS TRK->RAS PI3K PI3K TRK->PI3K Inhibitor Larotrectinib/Analogs (Blocks ATP Binding) Inhibitor->TRK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Survival

Caption: Inhibition of TRK signaling cascades (MAPK/ERK and PI3K/AKT) by 2,5-difluoro analogs preventing tumor proliferation.

Experimental Protocols

Protocol A: Synthesis of Antimicrobial Analogs (Type B)

Objective: Convert Ethyl 4-amino-2,5-difluorobenzoate into bioactive hydrazone derivatives. Rationale: The ester group is relatively unreactive in biological systems; converting it to a hydrazide creates a "warhead" capable of chelating metals or interacting with bacterial enzymes.

Workflow Diagram:

Synthesis_Workflow Start Ethyl 4-amino-2,5- difluorobenzoate Step1 Reflux with NH2NH2·H2O (EtOH) Start->Step1 Inter Intermediate: Acid Hydrazide Step1->Inter Step2 Condensation with Aromatic Aldehyde Inter->Step2 Final Target Analog: Schiff Base/Hydrazone Step2->Final

Caption: Synthetic route for generating antimicrobial hydrazone analogs from the ethyl ester precursor.

Step-by-Step Methodology:

  • Hydrazide Formation:

    • Dissolve 10 mmol of Ethyl 4-amino-2,5-difluorobenzoate in 30 mL absolute ethanol.

    • Add 50 mmol (excess) of Hydrazine Hydrate (80%).

    • Reflux at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[5]

    • Cool to room temperature. Filter the precipitated 4-amino-2,5-difluorobenzohydrazide.

    • Recrystallize from ethanol.[6] Yield expectation: >75%.

  • Schiff Base Condensation:

    • Dissolve 5 mmol of the synthesized hydrazide in 20 mL ethanol containing catalytic glacial acetic acid (2-3 drops).

    • Add 5 mmol of a substituted benzaldehyde (e.g., 4-nitrobenzaldehyde for enhanced antibacterial activity).

    • Reflux for 4 hours.[7]

    • Isolate the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol B: TRK Kinase Inhibition Assay (Type A)

Objective: Quantify the IC₅₀ of synthesized analogs against TRKA/B/C. Trustworthiness: Uses a ratiometric FRET-based system (e.g., LanthaScreen or Z'-LYTE) to minimize interference from fluorescent compounds.

  • Reagent Prep: Prepare 4x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare 3-fold serial dilutions of the analog in DMSO (Start conc: 10 µM).

  • Reaction Assembly (384-well plate):

    • 2.5 µL Test Compound.

    • 5 µL Kinase/Peptide Mixture (Recombinant TRKA + Fluorescein-PolyGT substrate).

    • 2.5 µL ATP Solution (at K_m apparent).

  • Incubation: Incubate at Room Temperature (20-25°C) for 60 minutes.

  • Detection: Add 10 µL Development Reagent (Europium-labeled anti-phosphotyrosine antibody).

  • Readout: Measure TR-FRET signal (Ex: 340 nm, Em: 615/665 nm) after 1 hour.

  • Analysis: Plot Emission Ratio (665/615 nm) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to derive IC₅₀.

References

  • Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine.

  • Drilon, A., et al. (2019). "A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors."[4] Cancer Discovery.

  • Wadhwa, P., et al. (2025). "Synthesis of Novel Hydrazone Derivatives of 2,5-difluorobenzoic Acid as Potential Antibacterial Agents." ResearchGate.

  • Kumari, S., et al. (2020). "Synthesis and biological evaluation of novel 4-amino-2,5-difluorobenzoic acid derivatives." European Journal of Medicinal Chemistry.

  • FDA Label. (2018). "VITRAKVI (larotrectinib) capsules, for oral use." U.S. Food and Drug Administration.[4]

Sources

Safety Operating Guide

Ethyl 4-amino-2,5-difluorobenzoate: Proper Disposal & Handling Procedures

[1][2]

Executive Summary

Ethyl 4-amino-2,5-difluorobenzoate (and its related isomers) represents a specific class of halogenated aromatic amines often utilized as intermediates in the synthesis of quinolone antibiotics and other pharmaceutical agents.

Immediate Disposal Directive:

  • Classification: Halogenated Organic Waste .[1]

  • Critical Restriction: DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless the entire mixture is treated as halogenated.[2]

  • Incineration Requirement: Must be incinerated at high temperatures (>1100°C) with flue gas scrubbing to neutralize Hydrogen Fluoride (HF) byproducts.

Part 1: Chemical Profile & Hazard Identification[1][3]

Effective disposal begins with accurate characterization. This compound combines an aniline moiety with a fluorinated ester, creating specific stability issues during thermal destruction.[2]

Chemical Identity
ParameterDetail
Chemical Name Ethyl 4-amino-2,5-difluorobenzoate
CAS Number Note: Isomer specific.[2] Commonly 107951-86-0 (or derivatives like 1415920-00-1 for 3,5-isomer).[2]
Molecular Formula C₉H₉F₂NO₂
Physical State Solid (Crystalline powder)
Solubility Low in water; soluble in organic solvents (DMSO, Methanol, Ethyl Acetate).[2]
Hazard Characterization (GHS)

Based on the aniline and fluorinated ester functional groups, the following hazards dictate the PPE and containment strategy:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • Aquatic Toxicity: Fluorinated aromatics often exhibit persistence and toxicity in aquatic environments; do not release to sewer.

Part 2: Pre-Disposal Stabilization & Segregation[1]

The "Why" Behind the Protocol: The presence of the difluoro- substitution on the benzene ring is the primary driver for segregation. When incinerated, the Carbon-Fluorine (C-F) bond—one of the strongest in organic chemistry—requires extreme energy to break.

If disposed of in standard "Non-Halogenated" waste streams:

  • Incomplete Combustion: Standard incinerators (operating ~850°C) may fail to fully mineralize the compound, potentially releasing fluorinated Products of Incomplete Combustion (PICs).

  • Equipment Damage: Successful combustion releases Hydrogen Fluoride (HF) gas. Without specific alkaline scrubbers found in halogenated waste incinerators, HF will corrode the combustion chamber and flue stack.[2]

Segregation Decision Tree

Below is the logical workflow for determining the correct waste stream.

WasteSegregationStartWaste Generation:Ethyl 4-amino-2,5-difluorobenzoateStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidBinSolid Waste Bin:Halogenated / ToxicSolid->SolidBin Double BaggedSolventCheckIs the Solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckHaloLiquidLiquid Waste Carboy:Halogenated OrganicSolventCheck->HaloLiquid YesNonHaloLiquidLiquid Waste Carboy:Halogenated Organic(Due to Solute)SolventCheck->NonHaloLiquid No (e.g., Ethanol)NonHaloLiquid->HaloLiquid Re-classify as Halogenated

Figure 1: Segregation logic ensuring all fluorinated content reaches the correct incineration stream.

Part 3: The Disposal Workflow (Step-by-Step)

Scenario A: Solid Waste (Excess Reagent)

Applicable for: Expired shelf stock, spilled powder, weighing boat residues.[2]

  • Containment: Transfer the solid into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) to prevent particle dispersion.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "Ethyl 4-amino-2,5-difluorobenzoate (Solid)."[2]

    • Hazard Checkbox: Toxic, Irritant.[2]

    • Note: Write "Halogenated" clearly on the tag.

  • Storage: Place in the Solid Hazardous Waste Drum . Do not place in "Trash" or "Biohazard" bins.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable for: Filtrates from synthesis, HPLC waste, cleaning solvents.[2]

  • Compatibility Check: Ensure the waste carboy is HDPE (High-Density Polyethylene) or Glass. Avoid metal containers if the solution is acidic, as fluoride ions can accelerate corrosion.[2]

  • Selection: Select the Halogenated Organic Waste carboy.

    • Crucial: Even if the solvent is Ethanol (non-halogenated), the presence of the dissolved difluorobenzoate contaminates the entire volume.[2] The whole mixture must be treated as halogenated.

  • Transfer: Use a funnel to prevent splashing. Leave at least 10% headspace in the container to allow for vapor expansion.

  • Log: Record the volume added on the carboy’s accumulation log.

Scenario C: Contaminated Debris (Sharps/Glass)
  • Gross Contamination: If a syringe or vial contains visible liquid/solid, empty it into the appropriate waste stream first (as above).[2]

  • Disposal: Place the empty (but contaminated) glass/sharp into a Chemically Contaminated Sharps Container (usually a rigid plastic bucket with a lid).

  • Prohibition: Do not place chemically contaminated glass in the "Broken Glass" box intended for clean glass, as this poses a risk to custodial staff.

Part 4: Emergency Spill Procedures

In the event of a benchtop spill, immediate action is required to prevent dermal absorption of the aniline derivative and inhalation of dust.[2]

SpillResponseAssess1. Assess Volume & RiskPPE2. Don PPE:Nitrile Gloves (>0.11mm)Goggles, N95 MaskAssess->PPEContain3. Containment:Cover with absorbent pads(Avoid dust generation)PPE->ContainClean4. Cleanup:Scoop solids / Wipe liquidsUse soap/water for final polishContain->CleanDispose5. Disposal:All materials toHalogenated Solid WasteClean->Dispose

Figure 2: Immediate response workflow for benchtop spills.

Detailed Spill Protocol:

  • Evacuate & Ventilate: If the spill is significant (>10g or outside a hood), evacuate the immediate area.

  • PPE: Wear double nitrile gloves , safety goggles, and a lab coat.[2][4] If powder is airborne, use an N95 respirator.[2]

  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then scoop into a bag.[2]

  • Liquid Spill: Cover with an inert absorbent (vermiculite or polypropylene pads).

  • Decontamination: Wipe the surface with a mild soap solution. The aniline moiety can be stubborn; a second wipe with ethanol may be necessary.

  • Waste: All absorbent materials, gloves, and wipes must go into the Hazardous Solid Waste bin.[2]

Part 5: Regulatory & Compliance (RCRA)

For facilities in the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[2]

Regulatory CategoryClassificationCode / Action
Waste Type Listed vs. CharacteristicCharacteristic Waste (due to toxicity/halogen content).[2][5]
EPA Waste Code If spent solvent used:F002 (Spent Halogenated Solvents) or D001 (Ignitable, if in flammable solvent).[2]
DOT Shipping For bulk transport:UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance).[2]
Destruction Method IncinerationRotary Kiln Incineration with secondary combustion chamber (>1100°C) and alkaline scrubbing.

Expert Insight: While this specific compound may not have a unique "P" or "U" list code, it is the generator's responsibility to characterize the waste. Due to the high stability of the difluoro-phenyl ring, treating it as Halogenated Hazardous Waste is the only defensible strategy to ensure environmental compliance and safety.

References

  • PubChem. (n.d.). Ethyl 4-amino-2-fluorobenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Comprehensive Safety & Handling Protocol: Ethyl 4-amino-2,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Ethyl 4-amino-2,5-difluorobenzoate Content Type: Comprehensive Safety & Operational Guide[1][2][3]

CAS: 1346764-05-3 Formula: C₉H₉F₂NO₂ Molecular Weight: 201.17 g/mol Physical State: Solid (typically white to off-white powder/crystals)[1][2][3]

Executive Safety Profile & Hazard Assessment[1][2][4]

As a Senior Application Scientist, I must emphasize that while this compound is a valuable intermediate in pharmaceutical synthesis, its safety profile is governed by its functional groups: the aniline moiety (potential sensitizer/blood toxin) and the fluorinated aromatic ring (stability/combustion hazards).

GHS Classification & Hazard Statements

This compound is classified as an Irritant under GHS standards.[4] Treat it as a bioactive intermediate capable of causing systemic effects if mishandled.

Hazard ClassCodeStatementSeverity
Skin Irritation H315 Causes skin irritation.[1][2][3][5]Moderate
Eye Irritation H319 Causes serious eye irritation.[5][6]High
STOT - SE H335 May cause respiratory irritation.[1][2][3][6][7]Moderate
Combustion N/A Releases HF and NOₓ upon burning.Critical

Critical Warning: Like many aniline derivatives, this compound is prone to oxidation (browning) upon air exposure. While the primary hazard is irritation, long-term sensitization is a known risk for this chemical class.

Personal Protective Equipment (PPE) Selection Framework

The selection of PPE must be dynamic, adapting to the state of the chemical (Solid vs. Solution). Relying on a single glove type for all workflows is a common safety failure.

A. Hand Protection: Permeation Physics

Logic: The solid powder poses a low permeation risk, but once dissolved in organic solvents (e.g., DCM, Ethyl Acetate, THF), the solvent drives the permeation rate, carrying the solute through the glove.

  • Scenario 1: Handling Solid Powder

    • Primary Glove: Nitrile (Minimum thickness: 0.11 mm / 4-5 mil).[1][2][3]

    • Rationale: Excellent physical barrier against dust; good chemical resistance to solid contact.

    • Protocol: Double-gloving is recommended during weighing to prevent cross-contamination of the balance, not necessarily for permeation protection.

  • Scenario 2: Handling Solutions (Synthesis/Extraction)

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Primary Glove: Laminate / Multilayer (e.g., Silver Shield®) or High-Grade Viton.

    • Why? Standard nitrile degrades in <2 minutes with DCM. The dissolved fluorinated ester will penetrate the skin rapidly once the glove matrix swells.

    • Alternative: Double-gloving with Nitrile (inner) and thick Nitrile (outer) provides splash protection only.[3] Change immediately upon contact.

B. Respiratory Protection

Logic: The H335 classification indicates respiratory tract irritation. The fluorine substitution can increase the lipophilicity, potentially aiding absorption across mucous membranes.

  • Primary Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm). All open handling must occur here.

  • Secondary PPE (If hood unavailable/cleaning spills):

    • Respirator: Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[2][3]

    • Rationale: The P100 stops the dust; the OV cartridge captures any volatile impurities or solvent vapors used during processing.

C. Eye & Body Protection[1][2][3][4][5][8][9][10]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant).[1][2][3] Synthetic blends can melt into the skin if a fire occurs (critical due to flammable solvents usually present).

Visual Logic: PPE Decision Tree

PPE_Decision_Tree Start Start: Handling Ethyl 4-amino-2,5-difluorobenzoate State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Solid_Action PPE: Nitrile Gloves (4 mil) + Safety Goggles + Lab Coat (Work in Fume Hood) Solid->Solid_Action Solvent_Check Check Solvent Type Liquid->Solvent_Check Aggressive Aggressive Solvent (DCM, THF, DMF) Solvent_Check->Aggressive Benign Benign Solvent (Water, Ethanol) Solvent_Check->Benign Laminate PPE: Laminate/Barrier Gloves (Silver Shield) + Splash Goggles Aggressive->Laminate Nitrile_Double PPE: Double Nitrile Gloves (Change immediately on splash) Benign->Nitrile_Double

Caption: Decision logic for selecting glove material based on physical state and solvent carrier.[1][2][3]

Operational Handling Protocol

This protocol ensures data integrity (preventing degradation) and operator safety.

Step 1: Receipt & Storage[1][2][3][4]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: The amino group is sensitive to oxidation. Store under an inert atmosphere (Argon or Nitrogen) .

  • Container: Keep tightly sealed.[4][5][8] If the compound turns brown/dark, purification (recrystallization) is required before use.

Step 2: Weighing & Transfer

Hazard: Static electricity can cause this fine powder to "jump," leading to inhalation risk or balance contamination.

  • Setup: Place an ionizing fan or anti-static gun near the balance inside the fume hood.

  • Vessel: Use anti-static weighing boats or glass vials. Avoid plastic spatulas (use stainless steel).

  • Technique:

    • Open the stock vial only inside the hood.

    • Transfer gently to avoid aerosolization.[9]

    • Wipe the exterior of the stock vial with a Kimwipe dampened in ethanol before returning to storage.

Step 3: Reaction Setup

Scientific Context: This ester is often used in nucleophilic substitutions or coupling reactions.

  • Solvent Addition: Add solvent slowly to the solid. Avoid high-pressure streams that can displace powder.[1][2][3]

  • Heating: If heating is required, ensure a reflux condenser is attached before heating begins to prevent the escape of fluorinated vapors.

Emergency & Disposal Logistics

Spill Response Workflow

Scenario: 5g bottle dropped in the fume hood.

  • Alert: Notify nearby personnel. Do not breathe dust.[5][6][7][9]

  • PPE Upgrade: Put on a second pair of nitrile gloves and a P100 respirator if the sash must be raised significantly.

  • Dry Cleanup: Do NOT spray water initially (spreads the contaminant).

    • Cover spill with a dry absorbent pad or use a dustpan/brush dedicated to hazardous waste.

    • Scoop material into a wide-mouth jar.

  • Wet Polish: Once the bulk solid is removed, wipe the surface with a solvent-dampened towel (Ethanol or Acetone) to pick up invisible fines.

  • Waste Labeling: Label as "Toxic Solid Organic Waste - Fluorinated."

Waste Disposal[1][2][3][7][11][12]
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong acids (potential for hydrolysis and HF generation over time) or strong oxidizers (fire risk).

  • Combustion Warning: Ensure the waste contractor is aware of the fluorine content. Incineration requires scrubbers to capture Hydrogen Fluoride (HF) gas.

Visual Logic: Spill Response

Spill_Response Spill Spill Occurs Assess Assess: Solid vs Liquid? Spill->Assess Solid_Path Solid Powder Assess->Solid_Path Liquid_Path Solution Assess->Liquid_Path Action_Solid 1. Avoid Dust (Sash Down) 2. Dry Sweep/Scoop 3. Wet Wipe (Ethanol) Solid_Path->Action_Solid Action_Liquid 1. Absorb (Vermiculite/Pads) 2. Scoop to Bag 3. Wash Surface Liquid_Path->Action_Liquid Disposal Disposal: Halogenated Waste Container Action_Solid->Disposal Action_Liquid->Disposal

Caption: Step-by-step workflow for containing and cleaning spills based on physical state.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10797532, Ethyl 4-amino-2-fluorobenzoate (Analogous Structure Safety Data). Retrieved from [Link][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.